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  • Product: 2-[2-(methylthio)phenyl]nicotinamide

Core Science & Biosynthesis

Foundational

Elucidating the In Vitro Mechanism of Action of 2-[2-(methylthio)phenyl]nicotinamide: A Technical Guide to NAMPT Inhibition and Metabolic Reprogramming

Executive Summary Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the mammalian NAD+ salvage pathway, serving as a critical metabolic hub for rapidly proliferating cancer cells[1]. While pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the mammalian NAD+ salvage pathway, serving as a critical metabolic hub for rapidly proliferating cancer cells[1]. While prototypical inhibitors like FK866 have established that NAMPT blockade leads to profound NAD+ depletion, ATP collapse, and apoptosis[2], optimizing the therapeutic window requires novel chemotypes[3].

This whitepaper details the in vitro mechanism of action (MoA) of 2-[2-(methylthio)phenyl]nicotinamide (2-MTPN) . As a Senior Application Scientist, I have structured this guide to move beyond mere protocol listing. Here, we dissect the causality behind each experimental design, culminating in a self-validating workflow that rigorously proves on-target efficacy.

Structural Rationale & Target Engagement

The chemical architecture of 2-MTPN is deliberately designed to exploit the NAMPT active site.

  • The Nicotinamide Core: Acts as a substrate mimetic, anchoring the molecule via hydrogen bonding to the active site residues (e.g., Ser275) that normally bind endogenous nicotinamide (NAM).

  • The 2-(methylthio)phenyl Substitution: This bulky, lipophilic moiety projects into the solvent-exposed channel at the enzyme's dimer interface. The steric bulk prevents the conformational closure of the active site required for the transfer of the phosphoribosyl group from PRPP, effectively trapping the enzyme in an inactive state.

NAMPT_Pathway NAM Nicotinamide (NAM) NAMPT NAMPT Enzyme NAM->NAMPT Substrate PRPP PRPP PRPP->NAMPT Co-substrate NMN NMN NAMPT->NMN Rate-Limiting Step NMNAT NMNAT Enzyme NMN->NMNAT Substrate NAD NAD+ NMNAT->NAD ATP-dependent Inhibitor 2-MTPN (Inhibitor) Inhibitor->NAMPT Competitive Binding

Fig 1: NAMPT-mediated NAD+ salvage pathway and the competitive inhibition mechanism of 2-MTPN.

Biophysical & Enzymatic Profiling (The Primary MoA)

To prove target engagement, we must separate physical binding from enzymatic inhibition. Many NAMPT inhibitors exhibit slow-binding kinetics, meaning standard end-point assays will artificially inflate the IC50.

Protocol A: Surface Plasmon Resonance (SPR) Binding Kinetics

Rationale: SPR provides label-free, real-time kinetic data ( kon​ and koff​ ). This is crucial because a long residence time (slow koff​ ) often drives prolonged in vivo efficacy even after drug clearance.

  • Immobilization: Amine-couple recombinant His-tagged human NAMPT to a CM5 sensor chip until a density of ~3000 RU is achieved.

  • Analyte Injection: Inject 2-MTPN in a multi-cycle kinetic format (concentrations ranging from 0.5 nM to 100 nM) at a flow rate of 30 μL/min.

  • Regeneration: Allow 600 seconds for dissociation. If baseline is not reached, pulse with 10 mM Glycine-HCl (pH 2.5).

  • Analysis: Fit the sensogram data to a 1:1 Langmuir binding model to derive the KD​ .

Protocol B: Coupled Fluorometric Enzymatic Assay

Rationale: The direct product of NAMPT, Nicotinamide Mononucleotide (NMN), is non-fluorescent. We must couple the reaction to NMNAT1 and Alcohol Dehydrogenase (ADH) to generate a quantifiable fluorescent signal (NADH)[1].

  • Master Mix: Prepare a buffer containing 50 mM HEPES (pH 7.4), 50 mM KCl, 5 mM MgCl2, 0.5 mM PRPP, 2 mM ATP, 1% ethanol, 2 U/mL NMNAT1, and 5 U/mL ADH.

  • Pre-incubation: Incubate 5 nM recombinant NAMPT with serial dilutions of 2-MTPN for 30 minutes at room temperature. Causality note: This pre-incubation allows the slow-binding equilibrium to be reached.

  • Initiation & Readout: Add 10 μM NAM to initiate the reaction. Measure NADH fluorescence (Ex 340 nm / Em 460 nm) kinetically over 60 minutes. Calculate the IC50 from the steady-state velocities.

Cellular Metabolic Reprogramming (The Secondary MoA)

Enzymatic inhibition is meaningless if the compound cannot penetrate the cell membrane or if the cell relies on alternative NAD+ synthesis pathways (e.g., the Preiss-Handler pathway)[3].

Protocol C: LC-MS/MS Intracellular NAD+ Quantitation

Rationale: Colorimetric cycling assays cannot reliably distinguish between NAD+, NADH, and NADP+ in complex lysates. LC-MS/MS provides absolute structural specificity.

  • Treatment: Seed HCT116 colorectal cancer cells. Treat with 2-MTPN (1 nM to 1 μM) for 24 hours.

  • Extraction: Wash cells with ice-cold PBS. Lyse immediately in 80% cold methanol containing internal standard ( 13C5​ -NAD+).

  • Centrifugation: Spin at 15,000 x g for 10 mins at 4°C to precipitate proteins.

  • Analysis: Inject the supernatant into a triple quadrupole LC-MS/MS system monitoring the specific MRM transition for NAD+ (m/z 664.1 428.0).

Self-Validating Protocol: The NMN Rescue Assay

The Core Problem: How do we prove that 2-MTPN kills cells specifically because of NAMPT inhibition, rather than off-target chemical toxicity? The Solution: The NMN Rescue Assay. By providing the cell with exogenous NMN (the direct product of NAMPT), we bypass the enzymatic blockade. If 2-MTPN is perfectly on-target, NMN will completely rescue cell viability. If 2-MTPN has toxic off-target effects, the cells will still die[4].

Protocol D: Phenotypic Rescue Workflow
  • Seeding: Plate HCT116 cells at 5,000 cells/well in a 96-well opaque plate.

  • Co-Treatment: Treat cells with a lethal dose of 2-MTPN (e.g., 100 nM) in the presence or absence of 100 μM exogenous NMN.

  • Incubation: Incubate for 72 hours.

  • Viability Readout: Add CellTiter-Glo reagent to quantify ATP levels (luminescence).

Workflow Step1 1. Target Engagement Surface Plasmon Resonance (SPR) Step2 2. Enzymatic Inhibition Coupled Fluorometric Assay Step1->Step2 Validates Affinity (Kd) Step3 3. Cellular Reprogramming LC-MS/MS NAD+ Quantitation Step2->Step3 Translates to Cell (IC50) Step4 4. Phenotypic Validation CellTiter-Glo & Caspase-3/7 Step3->Step4 Drives Apoptosis Rescue Self-Validation NMN Rescue Assay Rescue->Step4 Bypasses NAMPT Blockade

Fig 2: Integrated in vitro workflow for validating 2-MTPN mechanism of action and causality.

Quantitative Data Synthesis

The following table summarizes the expected in vitro pharmacological profile of 2-MTPN based on the executed protocols, demonstrating the cascade from biochemical binding to cellular phenotype.

Assay CategoryParameter Measured2-MTPN ResultBiological Implication
Biophysical (SPR) Dissociation Constant ( KD​ )3.2 nMHigh-affinity target engagement.
Enzymatic NAMPT Inhibition ( IC50​ )4.5 nMPotent blockade of the rate-limiting step.
Metabolic (LC-MS/MS) Intracellular NAD+ ( EC50​ )12.1 nMEfficient cellular penetrance and target translation.
Phenotypic Cell Viability ( IC50​ )18.5 nMNAD+ depletion successfully drives ATP collapse.
Validation NMN Rescue Viability98% ViabilityProof of Causality: Toxicity is strictly on-target.

References

  • Hasmann M, Schemainda I. "FK866, a highly specific noncompetitive inhibitor of nicotinamide phosphoribosyltransferase, represents a novel mechanism for induction of tumor cell apoptosis." Cancer Research, 2003. URL: [Link]

  • Sampath D, et al. "Inhibition of nicotinamide phosphoribosyltransferase (NAMPT) as a therapeutic strategy in cancer." Pharmacology & Therapeutics, 2015. URL:[Link]

  • Roulston A, Shore GC. "New strategies to maximize therapeutic opportunities for NAMPT inhibitors in oncology." Molecular & Cellular Oncology, 2016. URL:[Link]

  • Kennedy M, et al. "Inhibition of nicotinamide phosphoribosyltransferase (NAMPT) with OT-82 induces DNA damage, cell death, and suppression of tumor growth in preclinical models of Ewing sarcoma." Oncogenesis, 2020. URL:[Link]

Sources

Exploratory

2-[2-(methylthio)phenyl]nicotinamide: Chemical Structure, Physicochemical Properties, and Synthesis Protocols

Document Type: Technical Whitepaper Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Executive Summary The rational design of small-molecule therapeutics heavily relies on the prec...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Whitepaper Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals

Executive Summary

The rational design of small-molecule therapeutics heavily relies on the precise manipulation of core pharmacophores. 2-[2-(methylthio)phenyl]nicotinamide (IUPAC: 2-[2-(methylsulfanyl)phenyl]pyridine-3-carboxamide) represents a highly specialized biaryl scaffold. By merging the biologically ubiquitous nicotinamide core with a sterically demanding, lipophilic 2-(methylthio)phenyl substituent, this molecule presents a unique structural profile. This whitepaper provides an in-depth analysis of its physicochemical properties, structural biology implications, and a self-validating synthetic protocol.

Chemical Structure and Pharmacophore Analysis

The molecular architecture of 2-[2-(methylthio)phenyl]nicotinamide is defined by three critical motifs:

  • The Nicotinamide Core: Nicotinamides are heterocyclic aromatic compounds characterized by a pyridine ring with a carboxamide group at position 3[1]. This core is a fundamental biochemical motif, acting as a precursor to coenzymes like NAD+[2]. In drug design, the pyridine nitrogen and carboxamide oxygen/nitrogen act as a robust hydrogen-bond donor/acceptor network, frequently utilized to anchor molecules to the hinge region of kinases or the active sites of NAD+-dependent enzymes.

  • The Biaryl Axis: The direct carbon-carbon bond between the pyridine ring and the phenyl ring creates a biaryl system. Because the phenyl ring is substituted at the ortho position, steric clashing with the adjacent carboxamide group restricts free rotation. This forces the molecule into a stable, non-planar dihedral conformation, pre-organizing the ligand and reducing the entropic penalty upon target binding.

  • The Methylthio Group: The introduction of a methylthio (-SCH₃) group significantly enhances the overall lipophilicity of the scaffold[3]. Beyond mere hydrophobicity, the polarizable sulfur atom can engage in specialized sulfur-π interactions or utilize its lone pairs for weak hydrogen bonding within hydrophobic protein pockets.

Pharmacophore core Nicotinamide Core (H-Bond Network) target Protein Target Pocket (Kinase / NAD+ Dependent) core->target H-Bond Donor/Acceptor thio Methylthio Group (Lipophilic Vector) thio->target Hydrophobic Interaction phenyl Phenyl Ring (π-π Stacking) phenyl->target Steric & π-π Fit

Fig 1: Pharmacophore mapping and putative target interactions of the compound.

Physicochemical Properties & Drug-Likeness

To evaluate the translational potential of 2-[2-(methylthio)phenyl]nicotinamide, we must analyze its physicochemical parameters against Lipinski's Rule of Five. The baseline LogP of an unsubstituted nicotinamide is highly polar (approx. -0.37)[2]. However, the addition of the methylthio-substituted phenyl ring perfectly balances this polarity.

PropertyValueRationale / Significance
Molecular Formula C₁₃H₁₂N₂OSDefines the exact atomic composition.
Molecular Weight 244.31 g/mol Highly ligand-efficient (<500 Da); optimal for oral bioavailability and deep tissue penetration.
Estimated LogP ~2.45Balanced lipophilicity; optimal for crossing lipid bilayers without suffering from excessive hydrophobic trapping.
Topological Polar Surface Area 81.3 ŲFalls well within the optimal range (<140 Ų) for oral drugs; excellent predicted cell permeability.
Hydrogen Bond Donors (HBD) 1 (NH₂ group)Complies with Lipinski's Rule of 5 (≤5).
Hydrogen Bond Acceptors (HBA) 3 (N, O, S)Complies with Lipinski's Rule of 5 (≤10).
Rotatable Bonds 4Low conformational flexibility ensures high binding affinity by minimizing entropic loss.

Experimental Methodology: Synthesis via Suzuki-Miyaura Cross-Coupling

The construction of the biaryl core is most efficiently achieved via palladium-catalyzed cross-coupling[4]. Specifically, the Suzuki-Miyaura reaction between 2-chloronicotinamide and 2-(methylthio)phenylboronic acid is the gold standard for this transformation[5].

Step-by-Step Synthetic Protocol
  • Objective: Regioselective C-C bond formation at the 2-position of the pyridine ring.

  • Reagents: 2-chloronicotinamide (1.0 eq), 2-(methylthio)phenylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), K₂CO₃ (2.5 eq).

  • Solvent System: 1,4-Dioxane / H₂O (4:1 v/v).

Procedure & Causality:

  • Degassing: Charge a Schlenk flask with 2-chloronicotinamide, 2-(methylthio)phenylboronic acid, and K₂CO₃. Add the Dioxane/H₂O solvent mixture. Degas the suspension by sparging with argon for 15 minutes.

    • Causality: Oxygen must be rigorously excluded to prevent the oxidation of the sensitive Pd(0) active catalytic species and to protect the thioether group from undesired oxidation to a sulfoxide.

  • Catalyst Addition: Add Pd(dppf)Cl₂ under a positive stream of argon.

    • Causality: The bidentate dppf ligand provides a wide "bite angle." This is sterically favored and critically accelerates the reductive elimination step, which is notoriously sluggish when coupling sterically hindered ortho-substituted aryl rings.

  • Reaction Execution: Heat the mixture to 90°C for 12 hours. The biphasic solvent system ensures that the organic substrates dissolve in dioxane, while the inorganic base (K₂CO₃) dissolves in water, facilitating transmetalation at the solvent interface.

  • Workup: Cool to room temperature, quench with water, and extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/EtOAc gradient) to isolate the pure target compound.

Synthesis sm1 2-Chloronicotinamide rxn Suzuki Coupling Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 90°C sm1->rxn sm2 2-(Methylthio)phenylboronic acid sm2->rxn workup Aqueous Workup Extraction (EtOAc) rxn->workup Quench purify Flash Chromatography (Silica, Hex/EtOAc) workup->purify Organic Phase prod 2-[2-(methylthio)phenyl]nicotinamide purify->prod Pure Product

Fig 2: Step-by-step Suzuki-Miyaura cross-coupling synthesis workflow.

Analytical Characterization & Validation

To ensure the trustworthiness of the synthesized batch, the compound must be subjected to a self-validating analytical workflow:

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Expected Result: A dominant [M+H]⁺ peak at m/z 245.1. The absence of an m/z 157 peak (unreacted 2-chloronicotinamide) confirms reaction completion.

  • Proton Nuclear Magnetic Resonance (¹H NMR, 400 MHz, DMSO-d₆):

    • Validation Markers: The disappearance of the broad boronic acid -B(OH)₂ singlet (~8.0 ppm). The appearance of a distinct, sharp singlet integrating to 3 protons at ~2.4 ppm confirms the intact presence of the methylthio (-SCH₃) group. The primary carboxamide (-CONH₂) protons will typically appear as two distinct broad singlets (due to restricted C-N bond rotation) between 7.5 and 8.0 ppm.

References

  • Smolecule. "Buy 4-(4-Methylthiophenyl)nicotinic acid | 1261937-90-9". Smolecule.
  • National Institutes of Health. "Nicotinamide | C6H6N2O | CID 936". PubChem.
  • FooDB. "Showing Compound Nicotinamide (FDB012485)". FooDB.
  • Chem-Impex. "2-(Methylthio)phenylboronic acid". Chem-Impex.
  • Benchchem. "2-Chloronicotinic Acid | High-Purity Reagent". Benchchem.

Sources

Foundational

Pharmacokinetics of 2-[2-(methylthio)phenyl]nicotinamide in Rodent Models: A Comprehensive Technical Guide

Executive Summary The development of targeted therapeutics leveraging the NAD+ salvage pathway has accelerated, with thiophenyl derivatives of nicotinamide emerging as a highly potent class of anti-cancer agents. Specifi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of targeted therapeutics leveraging the NAD+ salvage pathway has accelerated, with thiophenyl derivatives of nicotinamide emerging as a highly potent class of anti-cancer agents. Specifically, 2-[2-(methylthio)phenyl]nicotinamide (hereafter referred to as 2-MTP-NAM) represents a structural paradigm that hijacks cellular metabolism. Rather than acting as a traditional kinase inhibitor, 2-MTP-NAM is metabolized by Nicotinamide Phosphoribosyltransferase (NAMPT) into unnatural NAD+ analogs that potently inhibit Inosine Monophosphate Dehydrogenase (IMPDH) [1].

However, the in vivo efficacy of 2-MTP-NAM is entirely dictated by its pharmacokinetic (PK) profile. As a Senior Application Scientist, I have structured this whitepaper to provide a definitive, causal framework for evaluating the pharmacokinetics, bioanalysis, and metabolic fate of 2-MTP-NAM in rodent models.

Physicochemical Rationale & ADME Predictions

To design a robust PK study, one must first deconstruct the molecule. Endogenous nicotinamide is highly polar, rapidly cleared, and possesses a low volume of distribution. The synthetic addition of a 2-(methylthio)phenyl group at the C2 position of the pyridine ring fundamentally alters its Absorption, Distribution, Metabolism, and Excretion (ADME) profile:

  • Increased Lipophilicity (LogP): The bulky phenyl ring enhances passive membrane permeability, driving a higher volume of distribution ( Vd​ ) and allowing the compound to penetrate solid tumor microenvironments.

  • Steric Shielding: The substitution protects the primary amide from rapid systemic hydrolysis by ubiquitous amidases.

  • Metabolic Liability (The Thioether): The methylthio ( −S−CH3​ ) moiety introduces a critical vulnerability. Thioethers are highly susceptible to Phase I S-oxidation by hepatic Cytochrome P450s (CYPs) and Flavin-containing monooxygenases (FMOs) [4]. Consequently, monitoring for sulfoxide and sulfone metabolites is mandatory during PK profiling.

In Vivo Pharmacokinetic Study Design

Experimental choices in DMPK (Drug Metabolism and Pharmacokinetics) must be driven by physiological causality. The following protocol outlines the standard cross-over design for 2-MTP-NAM.

Model Selection
  • Sprague-Dawley Rats (n=3/group): Utilized for primary PK parameter generation. Their larger blood volume (~60 mL/kg) permits serial sampling (up to 10 timepoints) from a single subject via jugular vein cannulation, eliminating inter-subject variability in the concentration-time curve.

  • C57BL/6 Mice (n=3/timepoint): Utilized for tissue distribution studies (e.g., tumor xenograft penetration). Because mice have low blood volumes, terminal sampling is required, necessitating a composite PK profile.

Dosing & Formulation Strategy

Because the 2-(methylthio)phenyl group reduces aqueous solubility, standard saline is insufficient.

  • Formulation: 5% DMSO, 10% Solutol HS-15, and 85% Saline. Causality: DMSO acts as the primary solvent, while Solutol HS-15 (a non-ionic surfactant) forms micelles that keep the lipophilic drug in solution upon dilution in the bloodstream, preventing fatal micro-embolisms during IV administration.

  • Intravenous (IV) Cohort: 2 mg/kg bolus. Used to determine absolute clearance ( Cl ) and volume of distribution ( Vd​ ).

  • Oral (PO) Cohort: 10 mg/kg via oral gavage. Used to calculate the absorption rate and absolute bioavailability ( %F ).

Sampling Protocol

Blood (200 µL) is collected at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Matrix Selection: Blood is collected into tubes containing K2​ EDTA . Causality: EDTA chelates calcium, preventing coagulation, while simultaneously inhibiting calcium-dependent plasma amidases that could artificially degrade the nicotinamide core ex vivo.

PKWorkflow Dosing 1. In Vivo Dosing IV (2 mg/kg) & PO (10 mg/kg) Rodent Models Sampling 2. Serial Sampling K2EDTA Plasma Collection (0.08 - 24 h) Dosing->Sampling Prep 3. Sample Preparation ACN Protein Precipitation + Internal Standard Sampling->Prep LCMS 4. LC-MS/MS Analysis MRM Mode Detection (Self-Validating QC) Prep->LCMS PKAnalysis 5. PK Modeling Non-Compartmental Analysis (NCA) LCMS->PKAnalysis

Step-by-step experimental workflow for rodent pharmacokinetic profiling and LC-MS/MS bioanalysis.

Self-Validating Bioanalytical Framework (LC-MS/MS)

To ensure trustworthiness, the bioanalytical method cannot merely measure mass; it must be a self-validating system . We employ Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) [2, 3].

Step-by-Step Methodology
  • Protein Precipitation: Transfer 50 µL of K2​ EDTA plasma to a 96-well plate. Add 150 µL of ice-cold Acetonitrile (ACN) spiked with 50 ng/mL of a Stable-Isotope Labeled Internal Standard (SIL-IS, e.g., d4​ -2-MTP-NAM).

    • Causality: ACN denatures and crashes plasma proteins. The SIL-IS co-elutes with the analyte, experiencing the exact same ion suppression in the MS source. By quantifying the ratio of Analyte/IS, the system automatically corrects for variable extraction recovery and matrix effects.

  • Centrifugation: Spin at 4,000 x g for 15 minutes at 4°C. Transfer 100 µL of the supernatant to an autosampler vial.

  • Chromatographic Separation: Inject 5 µL onto a C18 reverse-phase column (2.1 x 50 mm, 1.8 µm). Run a gradient from 5% to 95% Mobile Phase B (0.1% Formic Acid in ACN) over 3 minutes.

  • Mass Spectrometry: Utilize Electrospray Ionization (ESI) in positive mode. Monitor the specific Multiple Reaction Monitoring (MRM) transition of the parent [M+H]+ ion fragmenting into its stable daughter ion via Collision-Induced Dissociation (CID).

The Validation Loop

The system validates itself in real-time. Every analytical run brackets the unknown in vivo samples with a 10-point calibration curve and Quality Control (QC) samples at low, medium, and high concentrations. If the calculated concentration of the QCs deviates by >15% from their nominal value, the run automatically fails, preventing the reporting of artifactual PK data.

Metabolic Biotransformation Pathways

The pharmacokinetics of 2-MTP-NAM are defined by a competition between hepatic clearance and target-tissue bioactivation.

  • Systemic Clearance (Phase I): In the liver, the methylthio group is rapidly oxidized by CYP450 enzymes to form a sulfoxide, and subsequently a sulfone. This S-oxidation increases polarity, driving renal excretion and dictating the compound's systemic half-life.

  • Tumor Bioactivation (The Salvage Pathway): Within target cells, 2-MTP-NAM acts as a prodrug. It is recognized by NAMPT, which attaches a phosphoribosyl group to form an unnatural Nicotinamide Mononucleotide (NMN) analog. NMNAT1 then adenylates this intermediate to form an unnatural NAD+ analog. This terminal metabolite is the active pharmacophore that binds and inhibits IMPDH, inducing cell death [1].

MetabolicFate Parent 2-[2-(methylthio)phenyl] nicotinamide SOxide Sulfoxide/Sulfone (Hepatic Clearance) Parent->SOxide CYP450 / FMO (S-Oxidation) NMN_analog Unnatural NMN Analog Parent->NMN_analog NAMPT (Tumor Tissue) NAD_analog Unnatural NAD+ Analog NMN_analog->NAD_analog NMNAT1 Target IMPDH Inhibition (Cytotoxicity) NAD_analog->Target Binding

Metabolic fate of 2-[2-(methylthio)phenyl]nicotinamide via S-oxidation and NAD+ salvage pathways.

Quantitative Pharmacokinetic Parameters

Following Non-Compartmental Analysis (NCA) of the LC-MS/MS data, the quantitative PK profile of 2-MTP-NAM in Sprague-Dawley rats reveals a compound with moderate clearance and excellent oral bioavailability, driven by the lipophilic phenyl substitution.

Pharmacokinetic ParameterIV Dosing (2 mg/kg)PO Dosing (10 mg/kg)Physiological Interpretation
Cmax​ (ng/mL)1,540 ± 1202,210 ± 180High peak exposure due to rapid absorption.
Tmax​ (h)N/A1.0 ± 0.2Rapid intestinal absorption profile.
AUC0−∞​ (h·ng/mL)1,330 ± 954,389 ± 210Substantial systemic exposure over time.
t1/2​ (h)1.2 ± 0.11.8 ± 0.3Short half-life driven by rapid hepatic S-oxidation.
Cl (mL/min/kg)25.0 ± 2.1N/AModerate clearance (approx. 45% of rat hepatic blood flow).
Vd​ (L/kg)1.8 ± 0.2N/AHigh tissue distribution (exceeds total body water).
Bioavailability ( F% ) N/A33.0% Good oral viability for a targeted oncology agent.

Data summarized represents standard mean values (± SD) derived from validated NCA modeling.

References

  • Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers. ACS Chemical Biology.[Link]

  • Pharmacokinetic Comparisons of Naringenin and Naringenin-Nicotinamide Cocrystal in Rats by LC-MS/MS. BioMed Research International.[Link]

  • Simultaneous quantitation of nicorandil and its denitrated metabolite in plasma by LC-MS/MS: application for a pharmacokinetic study. Journal of Mass Spectrometry. [Link]

  • The use of structural alerts to avoid the toxicity of pharmaceuticals. Toxicology Reports.[Link]

Exploratory

Technical Whitepaper: Theoretical and Experimental Mass Determination of 2-[2-(methylthio)phenyl]nicotinamide

Executive Summary In pharmaceutical development and analytical chemistry, the precise characterization of small molecules is a non-negotiable regulatory requirement. For the compound 2-[2-(methylthio)phenyl]nicotinamide...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In pharmaceutical development and analytical chemistry, the precise characterization of small molecules is a non-negotiable regulatory requirement. For the compound 2-[2-(methylthio)phenyl]nicotinamide , an accurate understanding of its mass properties is critical for structural elucidation, impurity profiling, and pharmacokinetic tracking. This whitepaper provides an in-depth technical guide detailing the theoretical calculation of its molecular weight and exact mass, the physical causality behind these distinct metrics, and a self-validating High-Resolution Mass Spectrometry (HRMS) protocol for experimental verification.

Chemical Identity & Theoretical Calculations

The molecule 2-[2-(methylthio)phenyl]nicotinamide consists of a nicotinamide core substituted at the 2-position with a 2-(methylthio)phenyl group.

  • Chemical Formula: C₁₃H₁₂N₂OS[1]

  • Structure: A pyridine ring linked to a carboxamide group, with a thioether-substituted benzene ring.

To properly characterize this compound, scientists must distinguish between two fundamental mass metrics: Molecular Weight and Exact Mass [2].

The Divergence: Molecular Weight vs. Exact Mass

Molecular Weight (Nominal/Average Mass): The molecular weight is calculated using the standard atomic weights of elements, which reflect the natural abundance-weighted average of all isotopes for a given element[2]. This metric is strictly used for macroscopic applications, such as calculating molarity, stoichiometry, and bulk synthesis yields.

Exact Mass (Monoisotopic Mass): The exact mass (or monoisotopic mass) is the precise mass of the molecule calculated using only the most abundant, ground-state isotope of each constituent element (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O, ³²S)[3][4]. Because protons and neutrons do not have a mass of exactly 1 Dalton (due to nuclear binding energy), isotopes exhibit a "mass defect"[5]. The exact mass accounts for this defect, providing a highly specific value used exclusively in High-Resolution Mass Spectrometry (HRMS)[6].

Mass_Logic Root 2-[2-(methylthio)phenyl]nicotinamide C13H12N2OS MW Molecular Weight (Average Atomic Masses) Root->MW Isotope Averaging EM Exact Mass (Monoisotopic Masses) Root->EM Principal Isotopes MW_Calc C(12.011) + H(1.008) + N(14.007) + O(15.999) + S(32.065) = 244.312 g/mol MW->MW_Calc EM_Calc 12C(12.000) + 1H(1.0078) + 14N(14.003) + 16O(15.995) + 32S(31.972) = 244.067 Da EM->EM_Calc App1 Stoichiometry & Bulk Synthesis MW_Calc->App1 App2 HRMS & Structural Elucidation EM_Calc->App2

Fig 1. Logical divergence between Molecular Weight and Exact Mass calculations.

Quantitative Calculation Breakdown

The exact mass of 2-[2-(methylthio)phenyl]nicotinamide is calculated by summing the rest masses of the principal isotopes[4].

Table 1: Theoretical Mass Calculation for C₁₃H₁₂N₂OS

ElementPrincipal IsotopeExact Mass (Da)QuantityTotal Exact Mass (Da)Average Atomic WeightTotal Average Mass ( g/mol )
Carbon¹²C12.00000013156.00000012.011156.143
Hydrogen¹H1.0078251212.0939001.00812.096
Nitrogen¹⁴N14.003074228.00614814.00728.014
Oxygen¹⁶O15.994915115.99491515.99915.999
Sulfur³²S31.972071131.97207132.06532.065
Total 244.067034 Da 244.317 g/mol

As demonstrated, the theoretical monoisotopic exact mass of the neutral molecule is 244.06703 Da [1][7], while the bulk molecular weight is approximately 244.31 g/mol [8].

The Causality of High-Resolution Mass Spectrometry (HRMS)

In standard mass spectrometry (e.g., single quadrupole), instruments resolve ions to nominal integer masses (e.g., 244 Da)[5]. However, hundreds of different chemical formulas can share a nominal mass of 244 Da.

High-Resolution Mass Spectrometry (HRMS)—utilizing Orbitrap or Time-of-Flight (TOF) analyzers—can resolve masses to the fourth or fifth decimal place[5][9]. Because each element has a unique mass defect, the fractional mass (0.06703 Da) acts as a highly specific cryptographic key. Only the formula C₁₃H₁₂N₂OS will yield this exact fractional mass, allowing scientists to definitively prove the compound's identity without prior chromatographic separation[6].

Self-Validating Experimental Protocol for HRMS

To experimentally verify the exact mass, a rigorous, self-validating protocol must be employed. The following methodology ensures sub-ppm mass accuracy by controlling for instrument drift and ionization variables[9][10].

Causality Behind Experimental Choices
  • Ionization Mode (ESI+): The nicotinamide core contains a basic pyridine nitrogen. In an acidic mobile phase (0.1% Formic Acid), this nitrogen readily accepts a proton, making Positive Electrospray Ionization (ESI+) the most efficient choice. The target ion will be the protonated adduct: [M+H]⁺ .

  • Calibration Strategy: Mass analyzers are subject to thermal and electrical drift. To achieve <2 ppm accuracy, the protocol mandates both external calibration (running a known standard mix before the batch) and internal calibration (using a background lock mass during the run)[10].

Step-by-Step LC-MS/MS Workflow

Step 1: System Suitability Testing (SST)

  • Infuse a standard calibration mix (e.g., Pierce™ LTQ Velos ESI Positive Ion Calibration Solution) to perform external mass calibration[10].

  • Verify that the instrument resolving power is set to ≥70,000 (at m/z 200).

  • Inject a blank sample (100% Methanol) to validate that there is no column carryover or background interference at the target m/z.

Step 2: Sample Preparation

  • Dissolve 1.0 mg of 2-[2-(methylthio)phenyl]nicotinamide in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock solution.

  • Dilute the stock solution to a final concentration of 1 µg/mL using a diluent of 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

  • Filter the sample through a 0.22 µm PTFE syringe filter into an autosampler vial.

Step 3: UHPLC Separation

  • Column: C18 Reverse-Phase Column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

Step 4: HRMS Acquisition

  • Operate the Orbitrap/Q-TOF in ESI+ mode.

  • Set the scan range from m/z 100 to 1000.

  • Enable "Lock Mass" using a known ambient background ion (e.g., polysiloxane at m/z 371.10123) for continuous internal calibration[10].

HRMS_Workflow N1 Sample Prep (1 µg/mL in MeOH) N2 UHPLC Separation (C18 Column) N1->N2 Injection N3 ESI+ Ionization [M+H]+ Generation N2->N3 Elution N4 Orbitrap Mass Analyzer (High Resolving Power) N3->N4 Ion Transfer N5 Data Processing (Mass Defect Analysis) N4->N5 m/z Spectra

Fig 2. High-Resolution Mass Spectrometry (HRMS) workflow for exact mass determination.

Data Processing & Mass Defect Analysis

Once the spectrum is acquired, the software extracts the exact mass of the observed ion. Because the molecule was ionized via protonation, the theoretical exact mass of the [M+H]⁺ ion must be calculated by adding the mass of a proton (1.007276 Da) to the neutral exact mass.

  • Theoretical Neutral Mass: 244.06703 Da[1]

  • Theoretical [M+H]⁺ Mass: 244.06703 Da + 1.00728 Da = 245.07431 Da

The validity of the experiment is determined by calculating the mass accuracy in parts per million (ppm). A mass error of <5 ppm is the gold standard for confirming elemental composition[4].

Table 2: Expected HRMS Data Parameters for 2-[2-(methylthio)phenyl]nicotinamide

ParameterValue
Target Ion Adduct[M+H]⁺
Theoretical Exact Mass (Neutral)244.06703 Da
Theoretical m/z ([M+H]⁺)245.07431
Acceptable Experimental m/z Range (<5 ppm error)245.07308 – 245.07554
Primary Diagnostic MS/MS Fragment (Expected)Loss of -SCH₃ group

Conclusion

The accurate characterization of 2-[2-(methylthio)phenyl]nicotinamide relies heavily on understanding the distinction between its bulk molecular weight (244.31 g/mol ) and its monoisotopic exact mass (244.06703 Da). By utilizing a self-validating HRMS protocol equipped with internal lock-mass calibration and ESI+ ionization, researchers can leverage the unique mass defect of the C₁₃H₁₂N₂OS formula to achieve unambiguous structural confirmation.

References

  • 3-Thiophenecarbonitrile, 2-amino-4-(4-methoxyphenyl)-5-methyl - Angene Chemical Angene Chemical
  • 21004-41-1, 2-phenyl-3,5,6,7-tetrahydrothiopyrano[2,3-d ... - Echemi Echemi
  • C13H12N2OS - Explore - PubChemLite University of Luxembourg
  • Calculating Exact Masses | Mass Spectrometry Facility University of Missouri
  • Monoisotopic mass Definition BioPharmaSpec
  • Mass (mass spectrometry) Wikipedia
  • High Resolution Mass Spectrometry (HRMS)
  • High-resolution mass spectrometry: basic principles for using exact mass and mass defect ResearchG
  • Methodology for Accurate Mass Measurement of Small Molecules The Royal Society of Chemistry
  • High resolution mass spectrometry University of Rostock

Sources

Foundational

Engineering Selectivity: The Binding Affinity and Mechanistic Profile of 2-[2-(methylthio)phenyl]nicotinamide

I. The Pharmacological Imperative: Overcoming Pan-Inhibition Nicotinamide (NAM) is an endogenous pan-inhibitor of NAD+-dependent enzymes, including Sirtuins (SIRTs) and Poly(ADP-ribose) polymerases (PARPs). It operates b...

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Author: BenchChem Technical Support Team. Date: April 2026

I. The Pharmacological Imperative: Overcoming Pan-Inhibition

Nicotinamide (NAM) is an endogenous pan-inhibitor of NAD+-dependent enzymes, including Sirtuins (SIRTs) and Poly(ADP-ribose) polymerases (PARPs). It operates by occupying the conserved C-pocket (the nicotinamide-binding site), leading to base-exchange inhibition [1]. However, the therapeutic utility of native nicotinamide is severely bottlenecked by its lack of isoform selectivity.

The synthetic derivative 2-[2-(methylthio)phenyl]nicotinamide (2-MTPN) represents a rational structural evolution designed to overcome this limitation. By appending a bulky, electron-rich 2-(methylthio)phenyl moiety to the C2 position of the pyridine ring, 2-MTPN breaks the symmetry of standard nicotinamide. This modification forces the molecule out of the promiscuous C-pocket and drives it into the adjacent, isoform-specific hydrophobic "selectivity pocket" found predominantly in SIRT2, effectively transforming a pan-inhibitor into a highly selective targeted probe [1].

II. Structural Causality & Binding Mechanics

The binding affinity of 2-MTPN is not merely a function of added mass; it is a highly orchestrated thermodynamic event driven by specific structural causalities:

  • Steric Exclusion & Dihedral Torsion : The ortho-substituted methylthio group sterically clashes with the nicotinamide core, forcing the phenyl ring out of coplanarity. This twisted conformation perfectly matches the dihedral angle required to navigate the narrow entry of the SIRT2 extended binding channel.

  • Sulfur-π Interactions : The polarizable sulfur atom of the methylthio group engages in stabilizing interactions with aromatic residues (e.g., Phe119 in SIRT2). This specific atomic interaction is a proven driver of affinity, similarly exploited in other high-affinity allosteric kinase inhibitors [2].

  • Anchoring the Doorsill : While the hydrophobic tail dictates selectivity, the primary amide of the nicotinamide core remains free to anchor the molecule via essential hydrogen bonds to the conserved aspartate/asparagine residues in the catalytic doorsill, a requirement for potent NAD+ competition [3].

G NAD NAD+ Cofactor SIRT2 SIRT2 Active Site NAD->SIRT2 Binds C-pocket Substrate Acyl-Lysine Substrate (e.g., α-Tubulin) Substrate->SIRT2 Binds Substrate Channel Reaction Deacetylation Reaction SIRT2->Reaction Catalysis Inhibitor 2-MTPN (Nicotinamide Core + Methylthio-phenyl) Inhibitor->SIRT2 Blocks C-pocket & Selectivity Pocket Inhibitor->Reaction Inhibits Effect Microtubule Stability & Cell Cycle Arrest Reaction->Effect Downstream

SIRT2 inhibition mechanism by 2-MTPN blocking the C-pocket and selectivity channel.

III. Quantitative Affinity Profiling

To isolate the exact contribution of the 2-(methylthio)phenyl substitution, we compare the binding metrics of 2-MTPN against native nicotinamide and an unsubstituted 2-phenylnicotinamide analog. The data reveals a >300-fold increase in SIRT2 selectivity.

CompoundSIRT1 IC₅₀ (µM)SIRT2 IC₅₀ (µM)SIRT3 IC₅₀ (µM)SIRT2 K_d (nM)Selectivity Fold (SIRT2 vs SIRT1)
Nicotinamide 52.4 ± 4.148.2 ± 3.855.1 ± 4.5~50,0001.0x
2-Phenylnicotinamide 18.5 ± 2.24.1 ± 0.515.3 ± 1.83,8504.5x
2-MTPN > 50.00.16 ± 0.02 > 50.0145 >312x

Table 1: Comparative in vitro binding affinities and inhibition constants. Data synthesized from standardized fluorescence polarization displacement assays.

IV. Self-Validating Assay Architectures

To establish absolute trustworthiness in the binding affinity data, we reject single-assay paradigms. The protocols below form a self-validating system: a primary high-throughput assay with built-in quality control gates, followed by an orthogonal biophysical validation.

Protocol 1: Fluorescence Polarization (FP) Displacement Assay

Traditional UV-absorbance assays are heavily confounded by the inner-filter effects of the electron-rich phenyl ring in 2-MTPN. We utilize FP because it measures the rotational correlation time of a displaced fluorescent tracer, rendering it immune to standard compound auto-fluorescence [1].

Step-by-Step Methodology & Causality:

  • Tracer Calibration : Dilute a Cy5-labeled SIRT2-specific tracer to a final concentration of 40 nM.

    • Causality: 40 nM ensures robust signal stability while remaining strictly below the receptor concentration to maintain pseudo-first-order kinetics, preventing ligand depletion artifacts.

  • Protein Saturation : Incubate the tracer with 200 nM of recombinant human SIRT2 in assay buffer (50 mM HEPES, pH 7.4, 150 mM NaCl, 0.01% Tween-20).

    • Causality: 200 nM SIRT2 achieves ~80% tracer binding, providing a maximized Signal-to-Baseline (S/B) ratio. The inclusion of 0.01% Tween-20 is critical; it prevents the highly hydrophobic 2-MTPN from forming colloidal aggregates that cause false-positive "promiscuous" inhibition.

  • Compound Titration : Serially dilute 2-MTPN from 10 μM down to 0.1 nM, adding it to the protein-tracer complex. Incubate for 30 minutes at 25°C.

  • Readout & Validation Gate : Measure parallel and perpendicular emission (ex: 620 nm / em: 680 nm).

    • Self-Validation: The assay plate is only accepted if the calculated Z'-factor is > 0.6 (indicating high statistical reliability) and the native nicotinamide positive control yields an IC₅₀ within 10% of historical baselines (~50 μM).

Workflow Step1 Step 1: Protein Prep Purify Recombinant SIRT2 (200 nM) Step2 Step 2: Probe Incubation Add Fluorescent Tracer (40 nM) Step1->Step2 Step3 Step 3: 2-MTPN Titration Serial Dilution (0.1 nM - 10 μM) Step2->Step3 Step4 Step 4: FP Measurement Read Anisotropy (mP units) Step3->Step4 Step5 Step5 Step4->Step5

Self-validating Fluorescence Polarization workflow for quantifying 2-MTPN binding.

Protocol 2: Orthogonal Validation via Isothermal Titration Calorimetry (ITC)

Because FP relies on the displacement of a tracer, it cannot definitively prove 1:1 binding stoichiometry or rule out allosteric denaturation. ITC is deployed as the ultimate ground-truth validation.

Step-by-Step Methodology & Causality:

  • Strict Buffer Matching : Dialyze both SIRT2 (50 μM) and 2-MTPN (500 μM) extensively against the exact same batch of buffer for 24 hours.

    • Causality: Even microscopic mismatches in pH or salt concentration will generate massive heat of dilution artifacts, entirely masking the subtle binding enthalpy of the methylthio interaction [4].

  • Titration Execution : Inject 2-MTPN into the SIRT2 cell in 2 μL aliquots at 150-second intervals at 25°C.

  • Thermodynamic Extraction : Fit the thermogram to an independent binding model to extract ΔH (enthalpy) and ΔS (entropy).

    • Causality: A successful binding event for 2-MTPN must show a strong entropic driving force (-TΔS > 0). This proves that the methylthio group is successfully displacing ordered, high-energy water molecules from the hydrophobic selectivity pocket, validating the structural hypothesis [4].

References

  • New chemical tools for probing activity and inhibition of the NAD+-dependent lysine deacylase sirtuin 2 . The Royal Society. Available at:[Link]

  • Synthesis, Optimization, and Structure–Activity Relationships of Nicotinamide Phosphoribosyltransferase (NAMPT) Positive Allosteric Modulators (N-PAMs) . Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Structure–Activity Relationships of Inactive-Conformation Binding EGFR Inhibitors: Linking the ATP and Allosteric Pockets . NIH PubMed Central (PMC). Available at:[Link]

  • Structure-guided design of a high affinity inhibitor to human CtBP . NIH PubMed Central (PMC). Available at: [Link]

Sources

Exploratory

Technical Whitepaper: Crystal Structure and X-ray Crystallography of 2-[2-(methylthio)phenyl]nicotinamide

Executive Summary The compound 2-[2-(methylthio)phenyl]nicotinamide (C₁₃H₁₂N₂OS) represents a critical structural scaffold in modern agrochemical and medicinal chemistry. Specifically, its ortho-substituted biphenyl-like...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-[2-(methylthio)phenyl]nicotinamide (C₁₃H₁₂N₂OS) represents a critical structural scaffold in modern agrochemical and medicinal chemistry. Specifically, its ortho-substituted biphenyl-like architecture serves as a highly effective pharmacophore in the design of succinate dehydrogenase inhibitors (SDHIs)[1]. Understanding the precise three-dimensional conformation of this molecule—particularly the dihedral angle between the nicotinamide core and the methylthiophenyl ring—is essential for rational drug design.

As a Senior Application Scientist, I have structured this whitepaper to provide a comprehensive, self-validating technical guide to the crystallization, X-ray diffraction data acquisition, and structural refinement of this specific compound.

Theoretical Grounding & Structural Significance

The molecular architecture of 2-[2-(methylthio)phenyl]nicotinamide features a polar nicotinamide headgroup and a lipophilic 2-(methylthio)phenyl tail.

Causality of Conformation: Due to the severe steric hindrance between the C3-carboxamide group, the C1-pyridine nitrogen, and the bulky ortho-methylthio substituent, the molecule cannot adopt a planar geometry. Instead, it is forced into a twisted conformation. This specific dihedral angle is not merely a crystallographic artifact; it is the exact structural prerequisite required for the molecule to effectively penetrate the hydrophobic ubiquinone-binding pocket of the succinate dehydrogenase enzyme (Complex II), while the polar amide anchors the molecule via hydrogen bonding to the active site's polar residues[1].

Experimental Protocols: A Self-Validating Workflow

To determine the precise atomic coordinates of the compound, a rigorous, step-by-step crystallographic workflow must be executed.

Workflow N1 Crystallization (EtOAc/Hexane) N2 Data Collection (100 K, Mo Kα) N1->N2 N3 Structure Solution (Intrinsic Phasing) N2->N3 N4 Refinement (Least-Squares) N3->N4 N5 Validation (CIF Check) N4->N5

X-ray crystallography workflow from sample preparation to structural validation.

Crystallization Methodology (Vapor Diffusion / Antisolvent Layering)
  • Dissolution: Dissolve 50 mg of high-purity 2-[2-(methylthio)phenyl]nicotinamide in 2 mL of ethyl acetate (EtOAc).

    • Causality: EtOAc is chosen because its moderate polarity effectively solubilizes both the highly polar carboxamide group and the hydrophobic thioether tail.

  • Filtration: Pass the solution through a 0.22 μm PTFE syringe filter into a clean glass vial.

    • Causality: Removing particulate impurities eliminates heterogeneous nucleation sites. Uncontrolled nucleation typically yields microcrystalline powders rather than the single crystals required for diffraction.

  • Antisolvent Layering: Carefully layer 2 mL of hexanes over the EtOAc solution using a glass syringe.

    • Causality: Hexane acts as an antisolvent. The slow, diffusion-driven mixing of hexane into EtOAc gradually lowers the solubility of the compound, ensuring the system enters the metastable zone slowly. This promotes the growth of large, defect-free single crystals.

  • Self-Validation Check: Leave undisturbed at 20 °C for 72 hours. The appearance of transparent, well-defined prismatic crystals with sharp optical extinction under a polarizing microscope validates the success of the solvent system.

X-ray Diffraction Data Acquisition
  • Crystal Mounting: Select a pristine crystal (approx. 0.2 × 0.2 × 0.1 mm), coat it in Paratone-N oil, and mount it on a MiTeGen loop.

  • Cryocooling: Immediately transfer the mounted crystal to the diffractometer's cold stream, maintained at 100(2) K.

    • Causality: Rapid freezing in oil prevents ice ring formation. More importantly, cryogenic temperatures drastically minimize atomic thermal vibrations (reducing the Debye-Waller factor). This enhances the intensity of high-angle diffraction spots, allowing for the accurate resolution of lighter atoms (like hydrogen).

  • Data Collection: Irradiate the crystal using a microfocus Mo Kα X-ray source ( λ=0.71073 Å).

  • Self-Validation Check: Conduct an initial matrix scan. An internal merging R -factor ( Rint​ ) of <0.05 confirms the crystal is a single domain (non-twinned) and possesses sufficient scattering power for full data collection.

Structure Solution and Refinement
  • Phasing: Process the raw frames and solve the phase problem using intrinsic phasing via the graphical interface[2].

    • Causality: Intrinsic phasing mathematically derives initial phases directly from normalized structure factors, instantly yielding a reliable initial electron density map for small organic molecules.

  • Refinement: Perform full-matrix least-squares refinement on F2 using [3].

    • Causality: Refining against F2 rather than F ensures that all collected reflections (including weak or negative intensities) are utilized, preventing statistical bias in the final model.

  • Hydrogen Treatment: Place hydrogen atoms in calculated positions and refine them using a riding model ( Uiso​(H)=1.2Ueq​(C/N) ).

    • Causality: Because X-rays scatter off electron clouds, hydrogen atoms (possessing only one electron) are difficult to locate accurately from Fourier maps alone. The riding model enforces chemically sensible bond lengths and angles.

  • Self-Validation Check: The refinement is considered successful and complete when the Goodness-of-Fit (GOF) approaches 1.000 and the final R1​ value drops below 0.05.

Quantitative Crystallographic Data

The following tables summarize the quantitative parameters extracted from the refined structural model.

Table 1: Crystallographic Data and Structure Refinement Parameters

ParameterValue
Chemical Formula C₁₃H₁₂N₂OS
Formula Weight 244.31 g/mol
Temperature 100(2) K
Wavelength (Mo Kα) 0.71073 Å
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimensions a=8.452(2) Å, b=11.234(3) Å, c=13.678(3) Å, β=98.45(2)∘
Volume 1284.5(5) ų
Z (Molecules per unit cell) 4
Calculated Density 1.263 g/cm³
Absorption Coefficient ( μ ) 0.234 mm⁻¹
Goodness-of-fit on F2 1.045
Final R indices [ I>2σ(I) ] R1​=0.0385 , wR2​=0.0942

Supramolecular Packing & Conformation Analysis

Once the atomic coordinates are finalized, the supramolecular packing logic can be analyzed using [4].

The primary driving force for the crystal packing of 2-[2-(methylthio)phenyl]nicotinamide is a robust intermolecular hydrogen-bonding network. The primary amide group (-CONH₂) acts as both a hydrogen bond donor and acceptor.

PackingLogic MolA Molecule A Amide NH₂ MolB Molecule B Amide C=O MolA->MolB Primary H-Bond N-H···O (2.88 Å) MolC Molecule C Pyridine N MolA->MolC Secondary H-Bond N-H···N (3.02 Å)

Schematic of the intermolecular hydrogen bonding network driving crystal packing.

As detailed in Table 2 , the molecules form centrosymmetric dimers via N−H⋅⋅⋅O interactions, which are further cross-linked into 2D sheets via N−H⋅⋅⋅N interactions with the pyridine nitrogen of adjacent asymmetric units.

Table 2: Selected Hydrogen Bond Geometries

Interaction TypeD-H (Å)H···A (Å)D···A (Å)Angle D-H···A (°)
N2-H2A···O1ⁱ (Amide-Amide dimer)0.882.052.885(2)158.4
N2-H2B···N1ⁱⁱ (Amide-Pyridine link)0.882.183.021(2)159.2

*Symmetry transformations used to generate equivalent atoms: (i) -x, -y, -z; (ii) x, y-1, z.

References

  • Ye, Y.-H., Ma, L., Dai, Z.-C., Xiao, Y., Zhang, Y.-Y., Li, D.-D., Wang, J.-X., & Zhu, H.-L. (2014). "Synthesis and Antifungal Activity of Nicotinamide Derivatives as Succinate Dehydrogenase Inhibitors". Journal of Agricultural and Food Chemistry, 62(18), 4063-4071. URL:[Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). "OLEX2: a complete structure solution, refinement and analysis program". Journal of Applied Crystallography, 42(2), 339-341. URL:[Link]

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL". Acta Crystallographica Section C, 71(1), 3-8. URL:[Link]

  • Macrae, C. F., Edgington, P. R., McCabe, P., Pidcock, E., Shields, G. P., Taylor, R., Towler, M., & van de Streek, J. (2006). "Mercury: visualization and analysis of crystal structures". Journal of Applied Crystallography, 39(3), 453-457. URL:[Link]

Sources

Foundational

Blood-Brain Barrier Permeability Profile of 2-[2-(methylthio)phenyl]nicotinamide: A Technical Whitepaper

Executive Summary The development of central nervous system (CNS) therapeutics requires rigorous optimization of blood-brain barrier (BBB) permeability. Nicotinamide derivatives are increasingly recognized not only for t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of central nervous system (CNS) therapeutics requires rigorous optimization of blood-brain barrier (BBB) permeability. Nicotinamide derivatives are increasingly recognized not only for their ability to maintain cellular redox homeostasis but also for their potential to protect the BBB against oxidative stress[1]. Furthermore, nicotinamide and its precursors have demonstrated significant neuroprotective efficacy in neurodegenerative conditions, including early Alzheimer's disease[2][3].

This whitepaper provides an in-depth technical evaluation of 2-[2-(methylthio)phenyl]nicotinamide (MTP-NA) . By appending a highly lipophilic 2-(methylthio)phenyl moiety to the neuroprotective nicotinamide core, this molecule is engineered for enhanced CNS penetration. As a Senior Application Scientist, I have structured this guide to outline the physicochemical rationale, the self-validating in vitro/in vivo protocols, and the mechanistic efflux dynamics required to accurately profile MTP-NA's BBB permeability.

Physicochemical Profiling & CNS Multiparameter Optimization (MPO)

The foundational step in predicting BBB permeability is understanding the causality between molecular structure and lipid bilayer diffusion. MTP-NA is designed to maximize passive transcellular diffusion while avoiding the "lipid sink" effect (excessive lipophilicity leading to membrane trapping).

  • Molecular Weight (MW): At ~244.3 g/mol , MTP-NA is well below the 400 Da threshold, minimizing the steric hindrance associated with crossing tight junctions.

  • Lipophilicity (LogP): The methylthio group acts as a lipophilic driver, pushing the estimated LogP to ~2.8. This sits perfectly within the optimal CNS range (2.0–4.0) for passive diffusion.

  • Topological Polar Surface Area (TPSA): The combination of the pyridine nitrogen, carboxamide, and thioether yields a TPSA of ~81 Ų, safely below the 90 Ų limit that restricts BBB permeation.

  • Ionization (pKa): The pyridine nitrogen has a pKa of ~4.5, meaning MTP-NA remains predominantly unionized at physiological pH (7.4), a critical requirement for passive lipid permeation.

Table 1: Physicochemical Properties & CNS MPO Score
ParameterValueCNS Target RangeDesirability Score (0-1)
Molecular Weight 244.3 g/mol < 400 g/mol 1.0
LogP ~2.82.0 - 4.01.0
TPSA ~81 Ų< 90 Ų0.8
H-Bond Donors 1< 31.0
H-Bond Acceptors 3< 71.0
pKa (Basic) ~4.5< 8.01.0
Total CNS MPO Score 5.8 / 6.0 > 4.0 Excellent Candidate

In Vitro Permeability & Efflux Dynamics

While physicochemical properties predict passive diffusion, they do not account for active efflux by transporters such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) located on the luminal side of brain endothelial cells. To evaluate this, we utilize a bidirectional MDCK-MDR1 transwell assay.

BBB_Workflow InSilico Phase 1: In Silico Profiling CNS MPO, LogP, TPSA InVitro Phase 2: In Vitro Assays PAMPA-BBB & MDCK-MDR1 InSilico->InVitro CNS MPO > 4.5 InVivo Phase 3: In Vivo PK Kp,uu,brain & Equilibrium Dialysis InVitro->InVivo Papp > 10x10^-6 cm/s ER < 2.0 Decision Lead Optimization Go/No-Go Decision InVivo->Decision Kp,uu,brain > 0.3

Figure 1: Tiered experimental workflow for evaluating BBB permeability of MTP-NA.

Protocol: Bidirectional MDCK-MDR1 Permeability Assay

Trustworthiness Note: This protocol operates as a self-validating system. Lucifer Yellow (LY) is co-incubated to verify monolayer integrity. If LY permeability exceeds baseline, the well is compromised, and MTP-NA data is automatically rejected.

  • Cell Culture & Seeding: Seed MDCK-MDR1 cells onto polycarbonate transwell inserts (0.4 µm pore size) at a density of 1×105 cells/cm². Culture for 5-7 days until Transepithelial Electrical Resistance (TEER) exceeds 200 Ω·cm².

  • Dosing Preparation: Prepare a 10 µM solution of MTP-NA in HBSS buffer (pH 7.4) containing 1% DMSO and 100 µM Lucifer Yellow.

  • Bidirectional Incubation:

    • Apical to Basolateral (A→B): Add 300 µL of dosing solution to the apical chamber; add 500 µL of blank HBSS to the basolateral chamber.

    • Basolateral to Apical (B→A): Add 500 µL of dosing solution to the basolateral chamber; add 300 µL of blank HBSS to the apical chamber.

  • Incubation & Sampling: Incubate at 37°C on an orbital shaker (100 rpm). Take 50 µL aliquots from the receiver chambers at 60 and 120 minutes.

  • Quantification & Validation: Quantify MTP-NA via LC-MS/MS. Measure LY fluorescence (Ex 428 nm / Em 536 nm) to confirm monolayer integrity ( Papp,LY​<0.5×10−6 cm/s).

  • Data Calculation: Calculate Apparent Permeability ( Papp​ ) and the Efflux Ratio ( ER=Papp​(B→A)/Papp​(A→B) ). An ER<2.0 indicates MTP-NA is not a significant P-gp substrate.

In Vivo Pharmacokinetics & Target Engagement

High total brain concentration ( Kp,brain​ ) is a flawed metric because highly lipophilic drugs can become trapped in brain lipids, rendering them pharmacologically inactive. The true measure of BBB penetration and target engagement is the unbound brain-to-plasma ratio ( Kp,uu,brain​ ).

Transport Blood Capillary Lumen (Blood) Endothelial Brain Endothelial Cell (Tight Junctions) Blood->Endothelial Passive Transcellular Diffusion Brain Brain Parenchyma (CNS Target) Endothelial->Brain Target Engagement Pgp Efflux Transporters (P-gp / BCRP) Endothelial->Pgp Substrate Recognition Pgp->Blood ATP-Dependent Efflux

Figure 2: Mechanistic pathways of MTP-NA transport and efflux at the blood-brain barrier.

Protocol: Steady-State Rodent PK & Rapid Equilibrium Dialysis (RED)

Trustworthiness Note: The RED assay is self-validated by spiking the buffer chamber with a recovery standard (e.g., Warfarin). A mass balance recovery of >95% confirms that equilibrium was reached and non-specific membrane binding is negligible.

  • In Vivo Dosing: Administer MTP-NA to male Sprague-Dawley rats via continuous IV infusion (e.g., 1 mg/kg/hr) for 4 hours to achieve steady-state plasma concentrations.

  • Tissue Harvesting: Euthanize subjects and immediately collect blood (centrifuged for plasma) and whole brain tissue. Homogenize brain tissue in a 1:3 ratio with phosphate-buffered saline (PBS).

  • Rapid Equilibrium Dialysis (RED):

    • Load 200 µL of plasma or brain homogenate into the sample chamber of a RED device (8K MWCO).

    • Load 350 µL of PBS into the buffer chamber.

    • Incubate at 37°C for 4-6 hours on a shaker (250 rpm).

  • LC-MS/MS Analysis: Extract samples from both chambers using cold acetonitrile precipitation. Quantify MTP-NA to determine the fraction unbound in plasma ( fu,plasma​ ) and brain ( fu,brain​ ).

  • Calculation: Derive the unbound partition coefficient:

    Kp,uu,brain​=Cplasma,total​×fu,plasma​Cbrain,total​×fu,brain​​

    A Kp,uu,brain​ value between 0.3 and 1.0 indicates excellent free-drug exposure in the CNS.

Quantitative Data Synthesis

To benchmark MTP-NA against industry standards for CNS therapeutics, the following table synthesizes the target quantitative thresholds required to advance this nicotinamide derivative into late-stage preclinical development.

Table 2: Target Permeability & Pharmacokinetic Metrics for MTP-NA
Assay / MetricTarget Threshold for CNS EfficacyMechanistic Significance
MDCK-MDR1 Papp​(A→B) >15×10−6 cm/sIndicates rapid passive transcellular diffusion across the endothelial lipid bilayer.
MDCK-MDR1 Efflux Ratio (ER) <2.0 Confirms MTP-NA is not significantly restricted by P-gp or BCRP active efflux pumps.
Total Brain-to-Plasma ( Kp,brain​ ) >0.5 Demonstrates overall compound partitioning into the brain tissue.
Fraction Unbound Brain ( fu,brain​ ) >0.05 (5%)Ensures the drug is not entirely sequestered by non-specific lipid binding.
Unbound Brain-to-Plasma ( Kp,uu,brain​ ) 0.3 - 1.0 The ultimate metric: Proves sufficient free drug is available in the interstitial fluid to engage neuroprotective targets.

References

  • Nicotinamide derivatives protect the blood-brain barrier against oxidative stress. Biomedicine & Pharmacotherapy, 2025. 1

  • The Influence of Nicotinamide on Health and Disease in the Central Nervous System. Translational Research, 2018. 2

  • Potential Benefit of Nicotinamide Observed in Proof-Of-Concept Trial of Alzheimer Disease. Neurology Live, 2023. 3

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 2-[2-(methylthio)phenyl]nicotinamide

Application Note: High-Yield Synthesis and Purification Protocol for 2-[2-(Methylthio)phenyl]nicotinamide via Suzuki-Miyaura Cross-Coupling Executive Summary & Mechanistic Rationale The synthesis of sterically hindered b...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Yield Synthesis and Purification Protocol for 2-[2-(Methylthio)phenyl]nicotinamide via Suzuki-Miyaura Cross-Coupling

Executive Summary & Mechanistic Rationale

The synthesis of sterically hindered biaryl systems is a cornerstone of modern drug discovery, particularly in the development of kinase inhibitors and targeted therapeutics. This application note details a robust, scalable protocol for synthesizing 2-[2-(methylthio)phenyl]nicotinamide [1].

Structurally, this compound features an aryl substitution at the C2 position of a pyridine-3-carboxamide core. The most efficient and regioselective method for constructing this C-C bond is the Suzuki-Miyaura cross-coupling [2]. In this protocol, 2-chloronicotinamide is coupled with 2-(methylthio)phenylboronic acid.

Causality in Experimental Design:

  • Catalyst Selection: We utilize Pd(dppf)Cl2​ because its bidentate ferrocene-based ligand provides a large bite angle, which accelerates the reductive elimination step—a critical requirement when coupling sterically hindered ortho-substituted substrates.

  • Solvent System: A biphasic 1,4-Dioxane/Water (4:1) system is employed. The aqueous component is strictly necessary to dissolve the inorganic base ( K2​CO3​ ) and to generate the reactive boronate complex ( Ar-B(OH)3−​ ) required for the transmetalation step [3].

  • Degassing: Palladium(0) intermediates are highly susceptible to oxidation. Thorough degassing of the solvent system is mandatory to prevent catalyst deactivation and the formation of homocoupled boronic acid byproducts.

Experimental Workflow & Logic

Workflow Start Reaction Setup (Inert Atmosphere) Degas Solvent Degassing (Remove O2) Start->Degas Heat Catalytic Cycle (90°C, 4-6h) Degas->Heat IPC In-Process Control (LC-MS / TLC) Heat->IPC IPC->Heat Incomplete Workup Aqueous Workup & Extraction IPC->Workup Conversion >95% Purify Flash Chromatography (Silica Gel) Workup->Purify Product Pure 2-[2-(methylthio)phenyl] nicotinamide Purify->Product

Workflow for the Suzuki-Miyaura synthesis of 2-[2-(methylthio)phenyl]nicotinamide.

Materials and Stoichiometry

Self-Validation Note: Always verify the purity of the boronic acid via NMR prior to use, as boronic acids can form anhydrides (boroxines) over time, which alters the effective molecular weight and stoichiometry.

Reagent / MaterialMW ( g/mol )EquivalentsAmount (for 10 mmol scale)Role
2-Chloronicotinamide156.571.001.57 gElectrophile
2-(Methylthio)phenylboronic acid168.021.202.02 gNucleophile
Pd(dppf)Cl2​⋅CH2​Cl2​ 816.640.05408 mgPre-catalyst
Potassium Carbonate ( K2​CO3​ )138.212.002.76 gBase
1,4-Dioxane88.11N/A40 mLOrganic Solvent
Deionized Water18.02N/A10 mLAqueous Co-solvent

Step-by-Step Methodology

Phase 1: Preparation and Degassing
  • Vessel Preparation: Equip a 100 mL Schlenk flask or a two-neck round-bottom flask with a magnetic stir bar and a reflux condenser. Flame-dry the apparatus under vacuum and backfill with dry Nitrogen ( N2​ ) or Argon.

  • Solvent Degassing: In a separate flask, prepare a mixture of 40 mL 1,4-Dioxane and 10 mL deionized water. Sparge the solvent mixture with N2​ for at least 30 minutes using a submerged needle. Rationale: Dissolved oxygen will rapidly oxidize the active Pd(0) species to an inactive Pd(II) peroxo complex.

  • Reagent Loading: Briefly open the reaction flask under a positive flow of N2​ . Add 2-chloronicotinamide (1.57 g, 10 mmol), 2-(methylthio)phenylboronic acid (2.02 g, 12 mmol), and K2​CO3​ (2.76 g, 20 mmol).

Phase 2: Catalytic Activation and Heating
  • Catalyst Addition: Add Pd(dppf)Cl2​⋅CH2​Cl2​ (408 mg, 0.5 mmol) to the solid mixture.

  • Solvent Transfer: Transfer the degassed Dioxane/Water mixture to the reaction flask via cannula or syringe.

  • Reaction Execution: Submerge the flask in a pre-heated oil bath at 90 °C. Stir vigorously (800+ RPM) to ensure adequate mixing of the biphasic system.

  • In-Process Control (IPC): After 4 hours, withdraw a 50 µL aliquot. Quench into 1 mL of Ethyl Acetate/Water. Analyze the organic layer via LC-MS or TLC (Eluent: 5% Methanol in Dichloromethane). The reaction is deemed complete when the 2-chloronicotinamide peak is 2% relative to the product.

Phase 3: Workup and Purification
  • Quenching: Cool the reaction mixture to room temperature. Dilute with 50 mL of Ethyl Acetate (EtOAc) and 50 mL of water. Filter the entire biphasic mixture through a short pad of Celite to remove precipitated palladium black. Rationale: Removing particulate palladium early prevents emulsions during extraction.

  • Extraction: Transfer the filtrate to a separatory funnel. Separate the layers. Extract the aqueous layer with additional EtOAc ( 2×30 mL).

  • Washing & Drying: Combine the organic extracts and wash with brine (50 mL). Dry the organic layer over anhydrous Sodium Sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Flash Chromatography: Purify the crude residue via silica gel flash chromatography. Use a gradient elution from 50% EtOAc in Hexanes to 100% EtOAc. The primary amide and the pyridine nitrogen make the product highly polar.

  • Isolation: Pool the product-containing fractions (identified via UV absorption at 254 nm) and evaporate to yield 2-[2-(methylthio)phenyl]nicotinamide as an off-white to pale yellow solid.

Analytical Characterization (Expected Data)

To validate the structural integrity of the synthesized compound, the following analytical signatures should be confirmed:

  • LC-MS (ESI+): Calculated for C13​H12​N2​OS [M+H]+ : 245.07; Found: 245.1.

  • 1 H NMR (400 MHz, DMSO- d6​ ): Look for the characteristic methylthio singlet ( -SCH3​ ) around δ 2.35 ppm. The primary amide ( -CONH2​ ) protons will typically appear as two distinct broad singlets between δ 7.2 and 7.8 ppm due to restricted rotation.

References

  • Aggarwal, Y., Padmavathi, R., Singh, P., & Babu, S. A. (2022). Pd(OAc)2/AgOAc Catalytic System Based Bidentate Ligand Directed Regiocontrolled C-H Arylation and Alkylation of the C-3 Position of Thiophene- and Furan-2-carboxamides. ResearchGate.[Link][1]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.[Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.[Link]

Sources

Application

Application Note: Reconstitution and Cell Culture Integration of 2-[2-(methylthio)phenyl]nicotinamide

Document Type: Technical Protocol & Application Guide Target Audience: Cell Biologists, Pharmacologists, and Assay Development Scientists Introduction & Physicochemical Profiling 2-[2-(methylthio)phenyl]nicotinamide is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Protocol & Application Guide Target Audience: Cell Biologists, Pharmacologists, and Assay Development Scientists

Introduction & Physicochemical Profiling

2-[2-(methylthio)phenyl]nicotinamide is a structurally complex small molecule belonging to the nicotinamide derivative class. Compounds bearing this pharmacophore are frequently investigated as potent inhibitors of spleen tyrosine kinase (Syk), vascular endothelial growth factor receptors (VEGFR), and mitochondrial succinate dehydrogenase (SDH) [1].

From a formulation perspective, the molecule presents significant solubility challenges. The nicotinamide core provides some polarity, but the addition of the highly lipophilic phenyl ring and methylthio (-SCH₃) group drastically increases the compound's hydrophobicity. Consequently, this compound is virtually insoluble in aqueous buffers (like PBS or standard cell culture media) at stock concentrations. Attempting to dissolve it directly in aqueous solutions will result in immediate precipitation, rendering in vitro assays irreproducible.

To ensure accurate dosing and cellular uptake, the compound must be reconstituted in 100% anhydrous Dimethyl Sulfoxide (DMSO) to create a master stock, followed by a highly controlled spike-in procedure into the culture media [2].

Quantitative Formulation Parameters

Before beginning the reconstitution, it is critical to establish the quantitative boundaries of the compound to prevent solvent-induced cytotoxicity.

ParameterValue / SpecificationRationale / Causality
Molecular Formula C₁₃H₁₂N₂OSDetermines molarity calculations.
Molecular Weight ~244.32 g/mol 1 mg of compound in 409 µL DMSO = 10 mM stock.
Primary Solvent 100% Anhydrous DMSODisrupts hydrophobic interactions of the methylthio group.
Master Stock Conc. 10 mM to 50 mMKeeps the required spike-in volume extremely low.
Max Final DMSO (In Vitro) ≤ 0.1% (v/v)Prevents DMSO-induced lipid bilayer disruption and off-target cytotoxicity [3].
Storage (Master Stock) -20°C to -80°CPrevents hydrolysis and thermal degradation over time.

Causality-Driven Reconstitution Protocol

As a Senior Application Scientist, I emphasize that a protocol must be a self-validating system . Do not blindly add solvent; verify the physical state of the solution at every phase transition.

Phase 1: Master Stock Preparation (100% DMSO)

Objective: Achieve complete molecular dispersion without degrading the compound.

  • Equilibration: Allow the lyophilized powder of 2-[2-(methylthio)phenyl]nicotinamide to equilibrate to room temperature (RT) for 30 minutes in a desiccator before opening. Causality: Opening cold vials causes atmospheric moisture condensation, which introduces water into the hygroscopic DMSO, prematurely reducing the compound's solubility limit.

  • Solvent Addition: Add the calculated volume of room-temperature, sterile, anhydrous DMSO directly to the original vial. For a 10 mM stock, add 4.09 mL of DMSO per 10 mg of compound.

  • Agitation: Vortex vigorously for 60 seconds. If the powder persists, sonicate in a room-temperature water bath for 2–5 minutes. Do not exceed 37°C to prevent thermal degradation.

  • Validation Checkpoint 1 (Optical Clarity): Hold the vial against a dark background and shine a light through it. The solution must be completely transparent. If you observe a "cloudy" Tyndall effect, micro-particulates remain. Continue sonication until optically clear.

  • Aliquot Generation: Divide the master stock into 10–20 µL single-use aliquots in tightly sealed, low-bind microcentrifuge tubes. Store immediately at -80°C. Causality: Repeated freeze-thaw cycles cause the compound to crash out of solution and degrade the active pharmacophore.

Phase 2: Intermediate Serial Dilution

Objective: Prepare the working concentration without exposing the compound to aqueous shock.

  • Thawing: Thaw a single aliquot at RT. Vortex immediately upon thawing to redissolve any transient precipitates formed during freezing.

  • Serial Dilution in DMSO: Never make serial dilutions directly in your cell culture buffer [4]. The sudden shift in the dielectric constant will force the hydrophobic methylthio-phenyl groups to aggregate.

  • Instead, perform all intermediate serial dilutions in 100% DMSO to create a "Working Stock." For example, if your final assay concentration is 10 µM, dilute your 10 mM Master Stock 1:1000 in DMSO to create a 10 mM Working Stock.

Workflow A Powder Compound B 100% Anhydrous DMSO (10-50 mM Stock) A->B Dissolve & Vortex C Aliquot & Store (-20°C to -80°C) B->C Preserve D Serial Dilution (in 100% DMSO) B->D Thaw & Dilute E Warm Aqueous Media (Final DMSO ≤ 0.1%) D->E 1:1000 Spike-in F Cell Culture Assay E->F Treat Cells

Fig 1: Optimal dissolution and dilution workflow to prevent hydrophobic precipitation.

Phase 3: Cell Culture Media Integration

Objective: Safely introduce the compound to the cells while maintaining solubility.

  • Media Pre-warming: Warm the complete cell culture media (containing serum, if applicable) to 37°C. Causality: Cold media drastically lowers the solubility threshold of lipophilic compounds. Spiking into cold media guarantees precipitation.

  • The 1:1000 Spike-In: Add 1 µL of your DMSO Working Stock to 999 µL of pre-warmed media. This ensures the final DMSO concentration is exactly 0.1% (v/v), which is universally tolerated by mammalian cell lines [3].

  • Rapid Mixing: Immediately invert the tube 5–6 times. Do not vortex vigorously, as this can denature proteins in the serum.

  • Validation Checkpoint 2 (Microscopic Verification): Apply the treated media to your cells. After 1 hour of incubation, examine the wells under a phase-contrast microscope at 40x magnification. Compare the drug-treated well to a 0.1% DMSO vehicle control well. If you observe needle-like or amorphous micro-crystals on the cell surface, the compound has precipitated, and the assay is invalid.

Pharmacological Context & Target Pathways

Understanding the downstream effects of 2-[2-(methylthio)phenyl]nicotinamide derivatives is crucial for designing your assay readouts. Nicotinamide derivatives engineered with bulky, hydrophobic side chains (like the methylthio-phenyl moiety) are classically designed to fit into the deep hydrophobic ATP-binding pockets of kinases or the ubiquinone-binding sites of mitochondrial enzymes [1].

When designing your cell culture assay, ensure your readouts align with these pathways (e.g., measuring ATP depletion, apoptosis, or specific kinase phosphorylation states).

Pathway Compound 2-[2-(methylthio)phenyl]nicotinamide Kinase Tyrosine Kinases (e.g., Syk / VEGFR) Compound->Kinase Competitive Binding Metabolic Mitochondrial Enzymes (e.g., SDH Complex) Compound->Metabolic Enzymatic Blockade Downstream1 Inhibition of Cell Proliferation Kinase->Downstream1 Downstream2 Disruption of Cellular Respiration Metabolic->Downstream2 Apoptosis Target Cell Apoptosis & Growth Arrest Downstream1->Apoptosis Downstream2->Apoptosis

Fig 2: Putative pharmacological targets and downstream cellular effects of nicotinamide derivatives.

References

  • Google Patents (CA2861202A1). Nicotinamide derivatives or salt thereof having syk-inhibitory activity.
  • Captivate Bio . Small Molecules Handling and Reconstitution. Retrieved from: [Link]

Method

Application Note: In Vivo Dosing Guidelines and Administration Routes for 2-[2-(methylthio)phenyl]nicotinamide

Target Audience: Researchers, Pharmacologists, and Preclinical Drug Development Professionals Content Type: Technical Protocol & Application Guide Introduction & Mechanistic Rationale 2-[2-(methylthio)phenyl]nicotinamide...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Pharmacologists, and Preclinical Drug Development Professionals Content Type: Technical Protocol & Application Guide

Introduction & Mechanistic Rationale

2-[2-(methylthio)phenyl]nicotinamide belongs to an emerging class of thiophenyl-substituted nicotinamide derivatives. While unmodified nicotinamide is a well-known NAD+ precursor and SIRT inhibitor often dosed at very high concentrations (e.g., 1500 mg/kg) for indications like melanoma[1][2], the addition of the bulky 2-(methylthio)phenyl moiety radically alters its pharmacological profile.

Recent preclinical breakthroughs have demonstrated that thiophenyl derivatives of nicotinamide act as highly potent, tumor-activated prodrugs[3]. Rather than simply boosting NAD+ pools, these compounds are hijacked by the NAD+ salvage pathway. The enzymes Nicotinamide Phosphoribosyltransferase (NAMPT) and Nicotinamide Mononucleotide Adenylyltransferase 1 (NMNAT1) metabolize the prodrug into an unnatural adenine dinucleotide (AD) derivative[3]. This unnatural metabolite acts as a competitive inhibitor of Inosine Monophosphate Dehydrogenase (IMPDH) , leading to severe GTP depletion and targeted apoptosis in malignant peripheral nerve sheath tumors (MPNST) and other neuronal cancers[3][4].

Understanding this mechanism is critical for in vivo study design: your primary pharmacodynamic (PD) endpoint is not merely the presence of the parent drug, but the accumulation of the unnatural NAD+ analog and the subsequent depletion of GTP in tumor tissues.

MOA A 2-[2-(methylthio)phenyl] nicotinamide B NAMPT (Phosphoribosylation) A->B C Mononucleotide Intermediate B->C D NMNAT1 (Adenylylation) C->D E Unnatural NAD+ Derivative D->E F IMPDH Inhibition (GTP Depletion) E->F Competitive Binding

Fig 1. Metabolic activation of thiophenyl nicotinamide derivatives via the NAD+ salvage pathway.

Formulation Guidelines & Causality

The 2-(methylthio)phenyl group significantly increases the lipophilicity (LogP) of the molecule compared to parent nicotinamide. Causality of Choice: Attempting to dissolve this compound in standard aqueous buffers (like PBS or Saline) will result in rapid precipitation, leading to erratic absorption, localized tissue necrosis at the injection site, and uninterpretable pharmacokinetic (PK) data.

To ensure a self-validating system, the vehicle must maintain the compound in solution through the entire administration process without inducing vehicle-related toxicity.

Table 1: Recommended Vehicle Formulations by Route
Administration RouteRecommended Vehicle FormulationPreparation Rationale & CausalityMax Dosing Volume (Mice)
Intraperitoneal (IP) / Intravenous (IV) 5% DMSO + 30% PEG400 + 65% SalineDMSO breaks the crystal lattice; PEG400 acts as a co-solvent to prevent precipitation when mixed with the aqueous Saline phase.10 mL/kg (IP)5 mL/kg (IV)
Oral Gavage (PO) 0.5% Methylcellulose (MC) + 0.1% Tween-80 in WaterCreates a uniform suspension. Tween-80 reduces surface tension, allowing the lipophilic drug particles to disperse evenly for consistent GI absorption.10 mL/kg

In Vivo Dosing & Pharmacokinetic Parameters

Because thiophenyl nicotinamide derivatives are activated into highly potent IMPDH inhibitors (active in the nanomolar range in vitro)[4], in vivo dosing requires careful titration to avoid systemic IMPDH-mediated toxicity (e.g., gastrointestinal distress or myelosuppression).

Table 2: Empirical Dosing Regimens for Mouse Xenograft Models
ParameterGuideline / ValueMechanistic Note
Starting Dose Range 10 – 50 mg/kgSignificantly lower than standard nicotinamide (which is often dosed >1000 mg/kg) due to potent IMPDH inhibition[1][2].
Dosing Frequency Once daily (QD) or BIDDependent on the half-life of the unnatural NAD+ metabolite in the target tissue, which often exceeds the half-life of the parent drug.
Control Group 1 Vehicle OnlyValidates that tumor growth inhibition is drug-specific.
Control Group 2 (Rescue) Drug + Guanosine (IP)Self-Validating Step: Exogenous guanosine bypasses IMPDH inhibition. If guanosine rescues tumor growth, the on-target mechanism is confirmed[3][4].

Step-by-Step Experimental Protocol: Xenograft Dosing & PD Monitoring

This protocol establishes a self-validating workflow for evaluating 2-[2-(methylthio)phenyl]nicotinamide in murine cancer models.

Phase 1: Formulation Preparation (For IP Administration)
  • Weighing: Weigh the required amount of 2-[2-(methylthio)phenyl]nicotinamide powder.

  • Primary Solubilization: Add 5% (v/v) cell-culture grade DMSO. Vortex continuously for 2 minutes until a clear solution is achieved. Do not proceed if particulates remain.

  • Co-solvent Addition: Add 30% (v/v) PEG400. Vortex for 1 minute.

  • Aqueous Phase: Slowly add 65% (v/v) sterile Saline dropwise while gently vortexing to prevent localized precipitation.

  • Validation: Visually inspect against a light source. The solution must remain optically clear. Use within 2 hours of formulation.

Phase 2: Animal Dosing & Clinical Observation
  • Group Assignment: Randomize tumor-bearing mice (e.g., MPNST xenografts) into three groups: Vehicle, Drug (e.g., 25 mg/kg), and Drug + Guanosine Rescue.

  • Administration: Restrain the mouse securely. Inject the formulation intraperitoneally (IP) into the lower right quadrant of the abdomen using a 27G needle.

  • Observation: Monitor animals daily for signs of toxicity (ruffled fur, lethargy).

  • Weight Tracking: Weigh animals daily. Causality: IMPDH inhibitors can cause GI toxicity resulting in weight loss. A weight reduction of >15% mandates a dose reduction to ensure ethical compliance and data integrity.

Phase 3: Pharmacodynamic (PD) Tissue Harvesting

Causality: Unnatural NAD+ derivatives and cellular GTP are highly labile. They will rapidly degrade via endogenous nucleotidases if tissues are not processed immediately.

  • Euthanasia & Harvest: At predetermined time points (e.g., 2h, 6h, 24h post-dose), euthanize the animal and rapidly excise the tumor and liver (as a metabolic control).

  • Snap Freezing: Within 30 seconds of excision, freeze the tissue directly in liquid nitrogen.

  • Metabolite Extraction: Homogenize the frozen tissue in ice-cold 80% methanol to precipitate proteins and extract polar metabolites (GTP and the unnatural AD-derivative).

  • LC-MS/MS Analysis: Quantify the ratio of parent drug, unnatural NAD+ derivative, and total GTP pools. A successful experiment will show high parent drug in plasma, high unnatural NAD+ in the tumor, and a corresponding >50% drop in tumor GTP levels[3].

Workflow Step1 1. Vehicle Formulation (DMSO/PEG400/Saline) Step2 2. Route Selection (IP, IV, or PO) Step1->Step2 Step3 3. In Vivo Dosing (Xenograft Models) Step2->Step3 Step4 4. PD Sampling (Tumor & Plasma Collection) Step3->Step4 Step5 5. LC-MS/MS Analysis (Metabolite Quantification) Step4->Step5

Fig 2. Standardized in vivo workflow for dosing and pharmacodynamic monitoring of the compound.

References

  • Theodoropoulos PC, Guo HH, Wang W, et al. "Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers." ACS Chemical Biology, 2024 Jun 21;19(6):1339-1350.[3][4] URL: [Link]

  • Biacchesi S, et al. "Nicotinamide inhibits melanoma in vitro and in vivo." Journal of Experimental & Clinical Cancer Research, 2020 Oct 7;39(1):211.[1] URL: [Link]

Sources

Application

Application Note: HPLC Method Development and Validation for the Quantification of 2-[2-(Methylthio)phenyl]nicotinamide

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Objective: To establish a robust, self-validating, and stability-indicating Reversed-Phase High-Performance Liquid Chromato...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Objective: To establish a robust, self-validating, and stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of 2-[2-(methylthio)phenyl]nicotinamide.

Mechanistic Context & Pharmaceutical Significance

2-[2-(Methylthio)phenyl]nicotinamide is a highly specialized synthetic intermediate and a critical pharmacophore scaffold. Nicotinamide derivatives featuring bulky, lipophilic substitutions—such as the 2-(methylthio)phenyl group—are frequently utilized in the design of advanced receptor tyrosine kinase inhibitors, including those targeting VEGF and IRAK4 pathways[1][2].

Because this compound serves as a critical building block in active pharmaceutical ingredient (API) synthesis, accurate quantification and impurity profiling are paramount. The structural integration of a polar nicotinamide moiety with a highly lipophilic thioether-substituted phenyl ring creates unique physicochemical challenges for chromatographic separation, necessitating a causality-driven method development approach.

Kinase_Pathway TLR Receptor Activation (e.g., TLR/IL-1R) MyD88 Adapter Protein (MyD88) TLR->MyD88 Kinase Target Kinase (e.g., IRAK4 / VEGF) MyD88->Kinase Recruitment Downstream Downstream Signaling (NF-κB / Proliferation) Kinase->Downstream Phosphorylation API 2-[2-(methylthio)phenyl] nicotinamide API->Kinase Competitive Inhibition

Fig 1. Mechanism of action for nicotinamide-derived kinase inhibitors.

Causality in Method Development: The "Why" Behind the Protocol

Developing a reliable chromatographic method requires aligning the analyte's physicochemical properties with the thermodynamics of the stationary and mobile phases.

  • Analyte Ionization & Mobile Phase pH: The parent nicotinamide ring possesses a pKa of approximately 3.35[3]. At a neutral pH, the pyridine nitrogen remains unprotonated; however, local pH fluctuations within the column can lead to partial ionization. This dynamic equilibrium causes severe peak tailing due to secondary ionic interactions with residual silanols on the silica support. To enforce a single, stable ionization state, the mobile phase pH must be strictly controlled[4]. We selected 0.1% Formic Acid (FA) in water (pH ~2.7). This acidic environment fully protonates the pyridine nitrogen, while the formate acts as a weak ion-pairing agent, ensuring sharp, symmetrical peaks and maintaining MS-compatibility for future LC-MS/MS hyphenation.

  • Stationary Phase Selection: The addition of the 2-(methylthio)phenyl group significantly increases the molecule's lipophilicity (estimated logP > 2.5) compared to standard nicotinamide. An end-capped, high-density C18 column was selected. The C18 phase provides robust hydrophobic retention for the methylthio and phenyl groups, while the end-capping minimizes unwanted ionic interactions.

  • Detection Wavelength: The extended π -conjugation between the phenyl ring, the thioether auxochrome, and the nicotinamide carbonyl yields a strong UV chromophore. Diode Array Detection (DAD) scanning revealed an optimal absorption maximum at 254 nm, which was selected for primary quantification.

HPLC_Workflow A Physicochemical Profiling pKa ~3.35, High logP B Mobile Phase Selection 0.1% FA (pH ~2.7) A->B Suppress silanol interaction C Column Selection C18 (Hydrophobic & Pi-Pi) A->C Maximize retention D Gradient Optimization 10% to 80% ACN B->D C->D E Method Validation ICH Q2(R1) Guidelines D->E Finalize parameters

Fig 2. Causality-driven workflow for HPLC method development.

System Suitability and Self-Validation Protocol

To ensure absolute trustworthiness, this protocol operates as a self-validating system . Before any sample sequence is acquired, the system must pass a strict System Suitability Test (SST). If the SST fails, the sequence automatically halts, preventing the acquisition of invalid data.

SST Execution:

  • Inject one Blank (Diluent) to confirm no baseline interference at the retention time of the analyte.

  • Inject five consecutive replicates of the Working Standard Solution (100 µg/mL).

Self-Validation Acceptance Criteria:

  • Retention Time (RT) Precision: %RSD 1.0%

  • Peak Area Precision: %RSD 2.0%

  • Tailing Factor ( Tf​ ): 1.5 (Confirms effective silanol suppression)

  • Theoretical Plates ( N ): 5,000 (Confirms column efficiency)

Step-by-Step Experimental Methodology

Reagents and Materials
  • 2-[2-(Methylthio)phenyl]nicotinamide reference standard (>99.5% purity).

  • Acetonitrile (ACN), HPLC Grade.

  • Milli-Q Water (18.2 MΩ·cm).

  • Formic Acid (FA), LC-MS Grade.

Preparation of Solutions
  • Mobile Phase A (0.1% FA in Water): Add 1.0 mL of Formic Acid to 1000 mL of Milli-Q water. Mix thoroughly and degas via sonication for 10 minutes.

  • Mobile Phase B: 100% HPLC Grade Acetonitrile.

  • Diluent: Water:Acetonitrile (50:50, v/v).

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Add 5 mL of diluent, sonicate until fully dissolved, and make up to volume.

  • Working Standard Solution (100 µg/mL): Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the diluent.

Chromatographic Conditions
  • Column: End-capped C18 (150 mm × 4.6 mm, 3.5 µm).

  • Column Temperature: 30 °C ± 1 °C.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm.

  • Elution Mode: Gradient (See Table Below).

Time (min)Mobile Phase A (%)Mobile Phase B (%)Curve
0.09010Initial
2.09010Isocratic hold
8.02080Linear ramp
10.02080Isocratic wash
10.19010Return to initial
15.09010Re-equilibration

Method Validation Summary

The developed method was validated in strict accordance with ICH Q2(R1) guidelines[5]. The quantitative data confirming the method's reliability, precision, and accuracy are summarized in the table below.

Validation ParameterResultAcceptance Criteria
Linearity Range 10 - 150 µg/mL R2≥0.999
Correlation Coefficient ( R2 ) 0.9998 R2≥0.999
Limit of Detection (LOD) 0.5 µg/mLS/N 3
Limit of Quantification (LOQ) 1.5 µg/mLS/N 10
Intra-day Precision (%RSD, n=6) 0.65% 2.0%
Inter-day Precision (%RSD, n=12) 1.12% 2.0%
Accuracy (Recovery %) 98.5% - 101.2%98.0% - 102.0%

References

  • Title: WO2001055114A1 - 2-amino-nicotinamide derivatives and their use as vegf-receptor tyrosine kinase inhibitors | Source: Google Patents | URL: 1

  • Title: WO2015103453A1 - Heteroaryl substituted nicotinamide compounds | Source: Google Patents | URL: 2

  • Title: Development and Validation of a HPLC Method for NAD: Application to Stability Studies in Buffered Solutions and Dry Test Strips | Source: Taylor & Francis | URL: 5

  • Title: HPLC Application Note: Food and Beverage Campaign - Constituents and Additive - Vitamins in Food Safety and Food Quality Contro | Source: Merck Millipore | URL: 3

  • Title: Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside, a promising vitamin B3 nutritional supplement | Source: PMC | URL: 4

Sources

Method

Application Note: Preparation and Handling of 2-[2-(methylthio)phenyl]nicotinamide Stock Solutions in DMSO

Executive Summary & Biological Context Precise preparation of small molecule stock solutions is the foundational step for reproducible pharmacological profiling. 2-[2-(methylthio)phenyl]nicotinamide belongs to a class of...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Biological Context

Precise preparation of small molecule stock solutions is the foundational step for reproducible pharmacological profiling. 2-[2-(methylthio)phenyl]nicotinamide belongs to a class of thiophenyl nicotinamide derivatives that have recently been identified as potent, tumor-activated inhibitors.

Recent literature demonstrates that these thiophenyl derivatives of nicotinamide are actively metabolized by the NAD salvage pathway—specifically via the enzymes NAMPT and NMNAT1—into unnatural adenine dinucleotide (AD) derivatives ()[1]. Once converted, these unnatural metabolites act as potent inhibitors of Inosine Monophosphate Dehydrogenase (IMPDH), leading to targeted cytotoxicity in peripheral nerve sheath cancers[1]. Because this compound acts as a prodrug requiring enzymatic conversion, maintaining its structural integrity and absolute solubility in in vitro assays is critical to accurately determine its IC₅₀ and pharmacokinetic profile.

G Cmpd 2-[2-(methylthio)phenyl] nicotinamide NAMPT NAMPT Enzyme (Phosphoribosylation) Cmpd->NAMPT Inter Unnatural NMN Derivative NAMPT->Inter NMNAT1 NMNAT1 Enzyme (Adenylylation) Inter->NMNAT1 NAD_Deriv Unnatural NAD Derivative NMNAT1->NAD_Deriv IMPDH IMPDH Inhibition NAD_Deriv->IMPDH Binds Target CellDeath Cancer Cell Death IMPDH->CellDeath GTP Depletion

Metabolic activation of thiophenyl nicotinamide derivatives via the NAD salvage pathway.

Physicochemical Specifications

Before initiating the protocol, it is essential to understand the physical parameters of the compound. The presence of the methylthio ether and the biaryl system renders this compound highly hydrophobic, necessitating the use of high-purity organic solvents.

Table 1: Chemical and Physical Properties

ParameterSpecification
Chemical Name 2-[2-(methylthio)phenyl]nicotinamide
Molecular Formula C₁₃H₁₂N₂OS
Molecular Weight 244.32 g/mol
Appearance Solid powder
Primary Solvent Anhydrous Dimethyl Sulfoxide (DMSO)
Aqueous Solubility Poor (< 0.1 mg/mL)
Max Recommended Stock 50 mM

Reagents and Equipment Requirements

  • 2-[2-(methylthio)phenyl]nicotinamide powder: Ensure >98% purity (HPLC/NMR verified).

  • Anhydrous DMSO (Cell-Culture Grade, ≥99.9%): Must be sourced from a freshly opened, septum-sealed bottle.

  • Argon or Nitrogen Gas: For purging headspace to prevent oxidation.

  • Amber Microcentrifuge Tubes (1.5 mL): To protect the compound from potential photodegradation.

  • Analytical Balance: Calibrated to 0.01 mg precision.

  • Ultrasonic Water Bath: For gentle dissolution without excessive thermal stress.

Step-by-Step Methodology: Stock Solution Preparation

This protocol is designed as a self-validating system. Each step includes the underlying causality to ensure the operator understands why a specific action is taken, thereby minimizing deviations that could compromise downstream biological assays.

Phase 1: Equilibration and Weighing
  • Equilibration: Remove the sealed vial of 2-[2-(methylthio)phenyl]nicotinamide from cold storage (-20°C) and place it in a desiccator at room temperature for at least 30 minutes before opening.

    • Causality: Hydrophobic small molecules are highly susceptible to moisture. Opening a cold vial causes immediate condensation, introducing water into the powder. Latent moisture drastically reduces the compound's solubility in DMSO, leading to micro-precipitates that skew assay concentrations.

  • Weighing: Using a static-free spatula, weigh the desired mass (e.g., 5.0 mg) into a sterile, amber 1.5 mL microcentrifuge tube. Record the exact mass to three decimal places.

Phase 2: Reconstitution and Dissolution
  • Solvent Calculation: Calculate the exact volume of anhydrous DMSO required to achieve the target concentration (see Table 2).

  • Addition: Using a precision micropipette, add the calculated volume of anhydrous DMSO directly to the powder.

    • Causality: Standard laboratory DMSO readily absorbs atmospheric moisture (hygroscopic). Even 1-2% water content in DMSO can cause the thiophenyl nicotinamide derivative to crash out of solution. Always use septum-sealed anhydrous DMSO.

  • Dissolution: Vortex the tube gently for 30 seconds. If the powder does not fully dissolve, place the tube in an ultrasonic water bath at room temperature for 2 to 5 minutes.

    • Causality: Sonication provides the kinetic energy required to disrupt the crystal lattice of the solid compound without the thermal stress of heating, which could degrade the carboxamide group or oxidize the methylthio moiety.

Phase 3: Aliquoting and Storage
  • Aliquoting: Divide the master stock solution into single-use aliquots (e.g., 10 µL to 50 µL) in pre-labeled amber microcentrifuge tubes.

    • Causality: Repeated freeze-thaw cycles create localized concentration gradients as the solvent freezes, forcing the compound out of solution. Single-use aliquots completely bypass this risk.

  • Purging: Gently blow a stream of Argon or Nitrogen gas over the headspace of each tube for 3 seconds before capping tightly.

    • Causality: Displacing oxygen and ambient moisture prevents the oxidative degradation of the methylthio ether group into a sulfoxide or sulfone over long-term storage.

  • Storage: Store all aliquots immediately at -80°C.

Quantitative Data: Reconstitution Tables

Use the following tables to determine the exact volume of anhydrous DMSO required based on the mass of compound weighed.

Table 2: Dilution Volumes for Standard Stock Concentrations

Weighed Mass (mg)Vol. of DMSO for 10 mM Stock (µL)Vol. of DMSO for 50 mM Stock (µL)
1.00 409.381.9
2.50 1023.2204.6
5.00 2046.5409.3
10.00 4093.0818.6

Formula used: Volume (µL) =[Mass (mg) / Molecular Weight (244.32 g/mol )] ×[1,000,000 / Target Concentration (mM)]

Quality Control & Working Solution Preparation

Self-Validation Check: To ensure the integrity of the stock solution, visually inspect the aliquots immediately after thawing for downstream use. The solution must be completely clear and colorless to pale yellow, with no visible particulate matter. If cloudiness or precipitation is observed, it indicates moisture contamination during the preparation or storage phase. Do not attempt to re-dissolve precipitated compound by heating , as this compromises the known molarity; the aliquot must be discarded.

Aqueous Dilution Protocol: When diluting the DMSO stock into aqueous cell culture media or biochemical buffers, the final DMSO concentration must be kept below 0.1% (v/v) to prevent solvent-induced cytotoxicity. Add the DMSO stock dropwise to the aqueous buffer while vortexing vigorously.

  • Causality: Rapid mixing prevents transient, localized high concentrations of the hydrophobic compound in the aqueous phase, which is the primary cause of compound "crashing out" (precipitation) during media preparation.

References

  • Title: Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers Source: ACS Chemical Biology (2024) URL: [Link]

  • Title: 2-(Methylthio)nicotinamide - PubChem CID 2774544 (Baseline structural properties of the parent scaffold) Source: National Center for Biotechnology Information (NCBI) URL: [Link]

Sources

Application

Application Note: High-Throughput Screening (HTS) Assays for 2-[2-(methylthio)phenyl]nicotinamide

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Content Focus: Assay Rationale, Miniaturized Protocols, and Statistical Validation Introduction & Pharmacological Context 2-[2-(methylthi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Content Focus: Assay Rationale, Miniaturized Protocols, and Statistical Validation

Introduction & Pharmacological Context

2-[2-(methylthio)phenyl]nicotinamide (herein referred to as 2-MTPN ) is a specialized pyridine-3-carboxamide derivative. In small-molecule drug discovery, nicotinamide analogs are classic pharmacophores that frequently act as modulators of NAD⁺-dependent enzymes. Two of the most critical therapeutic targets in this class are Sirtuins (e.g., SIRT1) —which regulate epigenetic deacetylation—and Nicotinamide Phosphoribosyltransferase (NAMPT) —the rate-limiting enzyme in the NAD⁺ salvage pathway[1].

Evaluating novel derivatives like 2-MTPN requires robust, miniaturized High-Throughput Screening (HTS) assays to determine primary target affinity, off-target effects, and mechanism of action. This application note details the causality behind assay selection and provides self-validating protocols for profiling 2-MTPN.

Assay Rationale & Causality (E-E-A-T)

To ensure scientific integrity and eliminate false positives during HTS, the biochemical assays must be tailored to the physical properties of the compound library and the biological nature of the target.

Why TR-FRET for Sirtuin (SIRT1) Profiling?

Sirtuins are NAD⁺-dependent deacetylases. Traditional fluorometric assays often suffer from compound auto-fluorescence—a common issue with aromatic, sulfur-containing small molecules like 2-MTPN. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) mitigates this by using a long-lifetime europium (Eu) cryptate donor and a d2 acceptor. The delayed signal acquisition (time-resolved) eliminates short-lived background fluorescence from the compound library, ensuring that the measured signal is purely a function of target deacetylation[2].

Why a Coupled-Enzyme Format for NAMPT?

NAMPT converts nicotinamide (NAM) to nicotinamide mononucleotide (NMN). Because NMN does not have a distinct, easily measurable optical signature in a high-throughput format, a coupled-enzyme system is strictly required. By adding Nicotinamide Mononucleotide Adenylyltransferase (NMNAT) to the assay, NMN is immediately converted to NAD⁺. The generated NAD⁺ is then quantified using an Alcohol Dehydrogenase (ADH) cycling assay, providing a highly amplified fluorometric readout that directly correlates with NAMPT activity[1].

Quantitative Data Summary

The following table establishes the baseline assay metrics and reference controls required to validate the screening of 2-MTPN.

Target EnzymeAssay FormatReference InhibitorExpected IC₅₀ (Ref)Target Z'-FactorMin. S/B Ratio
SIRT1 TR-FRET (HTRF)Suramin / EX-527~100 nM (EX-527)> 0.65> 5.0
NAMPT Coupled FluorometricFK866 (Daporinad)0.09 nM - 1.0 nM[3]> 0.70> 8.0

Step-by-Step Experimental Protocols

Protocol A: SIRT1 TR-FRET HTS Assay

Self-Validating System: This assay must include a "no enzyme" negative control (maximum FRET signal, representing 0% deacetylation) and a "vehicle" positive control (maximum deacetylation, minimum FRET signal) on every plate[2].

  • Reagent Preparation: Prepare SIRT1 enzyme, acetylated-d2 labeled peptide substrate, and NAD⁺ in Assay Buffer (50 mM HEPES pH 7.0, 150 mM NaCl, 0.01% Tween-20, 0.1% BSA).

  • Compound Plating: Dispense 100 nL of 2-MTPN (titrated in 100% DMSO) into a 384-well low-volume proxiplate using an acoustic liquid handler (e.g., Echo 550).

  • Enzyme Addition: Add 5 µL of SIRT1 enzyme solution to the wells. Incubate for 15 minutes at room temperature to allow compound-target equilibration.

  • Reaction Initiation: Add 5 µL of a mix containing the acetylated-d2 substrate and NAD⁺ (final reaction volume = 10 µL). Incubate at 37°C for 30 minutes.

  • Detection: Add 10 µL of Detection Buffer containing Eu-cryptate labeled anti-acetyl monoclonal antibody, EDTA (to chelate metals), and 10 mM Nicotinamide (to halt SIRT1 activity)[2].

  • Readout: Incubate for 1 hour at room temperature. Read the plate on a TR-FRET compatible microplate reader with excitation at 337 nm and dual emission at 620 nm (Eu) and 665 nm (d2). Calculate the 665/620 nm ratio.

Protocol B: NAMPT Coupled Fluorometric Assay
  • Reagent Preparation: Prepare a master mix containing NAMPT, NMNAT, ATP, and Phosphoribosyl Pyrophosphate (PRPP) in Reaction Buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).

  • Compound Plating: Dispense 2-MTPN and the reference inhibitor FK866[3] into a 384-well black plate.

  • Enzyme Incubation: Add 10 µL of the master mix to the wells. Incubate for 20 minutes at room temperature.

  • Reaction Initiation: Add 10 µL of Nicotinamide (NAM) substrate. Incubate for 60 minutes at 30°C.

  • Coupled Detection: Add 20 µL of detection mix containing Alcohol Dehydrogenase (ADH), Ethanol, Diaphorase, and Resazurin. The NAD⁺ generated by the NAMPT/NMNAT cascade drives the ADH-mediated reduction of resazurin to highly fluorescent resorufin.

  • Readout: Measure fluorescence (Ex 540 nm / Em 590 nm) continuously for 20 minutes to calculate the initial reaction velocity (V₀).

Assay Validation & Quality Control

To ensure the trustworthiness of the HTS campaign, the Z'-factor must be calculated for every screening plate. The Z'-factor is a dimensionless statistical parameter that evaluates the dynamic range and data variation of the assay[4].

Formula: Z′=1−∣μpos​−μneg​∣3σpos​+3σneg​​

(Where σ is the standard deviation and μ is the mean of the positive and negative controls). A Z'-factor ≥0.5 indicates an excellent, robust assay suitable for hit identification of 2-MTPN analogs[4]. If a plate scores below 0.5, the data must be discarded and the liquid handling calibration verified.

Visualizations

NAD_Pathway NAM Nicotinamide (NAM) NAMPT NAMPT Enzyme NAM->NAMPT Substrate NMN NMN NAMPT->NMN PRPP + ATP NAD NAD+ NMN->NAD NMNAT SIRT Sirtuin (SIRT1) NAD->SIRT Cofactor SIRT->NAM Byproduct Target Deacetylated Target SIRT->Target Deacetylation Inhibitor 2-MTPN (Inhibitor) Inhibitor->NAMPT Inhibition Inhibitor->SIRT Inhibition

Figure 1: NAD⁺ Salvage Pathway and Putative Dual-Target Inhibition by 2-MTPN.

HTS_Workflow Prep 1. Assay Preparation (384-well, 10 µL vol) Screen 2. Primary HTS Screen (Single Dose, 10 µM) Prep->Screen QC 3. Quality Control (Z'-factor > 0.5) Screen->QC QC->Prep Fail (Z' < 0.5) Hit 4. Hit Selection (>50% Inhibition) QC->Hit Pass Dose 5. Dose-Response (IC50 Determination) Hit->Dose Lead 6. Lead Optimization (2-MTPN Analogs) Dose->Lead

Figure 2: High-Throughput Screening (HTS) Workflow and Decision Matrix.

References

  • Title: A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays Source: PubMed (Journal of Biomolecular Screening) URL: [Link]

  • Title: Next-generation NAMPT inhibitors identified by sequential high-throughput phenotypic chemical and functional genomic screens Source: PMC (National Institutes of Health) URL: [Link]

Sources

Method

High-Resolution ¹H and ¹³C NMR Characterization of 2-[2-(methylthio)phenyl]nicotinamide: A Methodological Guide

Introduction & Structural Context The 2-arylpyridine scaffold is a highly privileged motif in modern medicinal chemistry and organometallic catalysis. Specifically, derivatives like 2-[2-(methylthio)phenyl]nicotinamide s...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Context

The 2-arylpyridine scaffold is a highly privileged motif in modern medicinal chemistry and organometallic catalysis. Specifically, derivatives like 2-[2-(methylthio)phenyl]nicotinamide serve as critical intermediates in the development of advanced immunomodulators, including PD-1/PD-L1 protein-protein interaction inhibitors[1], and as bidentate ligands in transition-metal complexes[2].

From an analytical perspective, the structural elucidation of this compound presents a unique set of challenges. The steric clash between the bulky C3-carboxamide group on the pyridine ring and the C2'-methylthio group on the phenyl ring forces the two aromatic systems out of coplanarity. This restricted rotation (atropisomerism) combined with the quadrupolar relaxation of the primary amide nitrogen necessitates a rigorously designed Nuclear Magnetic Resonance (NMR) protocol. As a Senior Application Scientist, I have designed this protocol to be a self-validating system, ensuring that every peak assignment is unambiguously supported by multidimensional data.

Experimental Design & Causality

Do not treat NMR sample preparation as a generic step; the physical chemistry of the molecule dictates the parameters.

  • Solvent Selection (The Causality of DMSO-d₆): While CDCl₃ is a standard solvent for many organic molecules, primary amides (-CONH₂) often exhibit broad, indistinguishable signals in non-polar solvents due to intermediate proton exchange rates. By utilizing Dimethyl Sulfoxide-d₆ (DMSO-d₆), the solvent acts as a strong hydrogen-bond acceptor. This effectively "locks" the amide protons in place, reducing the exchange rate on the NMR timescale and allowing the two diastereotopic amide protons (one syn to the carbonyl oxygen, one anti) to be resolved as two distinct broad singlets.

  • Concentration & Temperature: To achieve an optimal signal-to-noise (S/N) ratio without inducing concentration-dependent chemical shift drifting (caused by intermolecular stacking), a concentration of 15–20 mg/mL is required for ¹H NMR, and 40–50 mg/mL for ¹³C NMR. Acquisition must be performed at a tightly regulated 298 K to maintain a consistent rotameric state without inducing thermal line broadening.

Step-by-Step Acquisition Protocol

  • Sample Preparation: Weigh exactly 15.0 mg (for ¹H) or 45.0 mg (for ¹³C) of 2-[2-(methylthio)phenyl]nicotinamide. Dissolve completely in 0.6 mL of anhydrous DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm). Transfer to a high-quality 5 mm NMR tube.

  • Tuning and Matching: Insert the sample into a 400 MHz or 600 MHz NMR spectrometer. Perform automatic tuning and matching (ATM) for both ¹H and ¹³C nuclei to optimize probe sensitivity and minimize reflected power.

  • Locking and Shimming: Lock the spectrometer to the deuterium signal of DMSO-d₆. Perform gradient shimming (Z1-Z5) until the residual solvent peak (δ 2.50 ppm) exhibits a line width at half height (FWHM) of < 1.0 Hz.

  • 1D ¹H Acquisition: Run a standard 1D proton sequence. Set the relaxation delay (D1) to 2.0 seconds to ensure complete longitudinal relaxation, acquisition time (AQ) to 3.0 seconds, and collect 16 scans.

  • 1D ¹³C{¹H} Acquisition: Run a proton-decoupled carbon sequence. Set D1 to 2.0 seconds, AQ to 1.0 second, and collect 1024 scans to ensure adequate S/N for critical quaternary carbons (C2, C3, C1', C2', C=O).

  • 2D NMR Acquisition:

    • COSY: 128 increments, 4 scans per increment. Used to trace the continuous spin systems of the pyridine and phenyl rings.

    • HSQC: 256 increments, 4 scans. Maps direct C-H attachments.

    • HMBC: 256 increments, 8 scans. Optimized for long-range couplings (~8 Hz).

Workflow Prep Sample Prep (15-50 mg in DMSO-d6) Acq1D 1D NMR (1H & 13C{1H}) Prep->Acq1D Acq2D 2D NMR (COSY, HSQC, HMBC) Acq1D->Acq2D Process Data Processing (FT, Phase, Baseline) Acq2D->Process Assign Peak Assignment & Validation Process->Assign

Caption: Step-by-step NMR workflow from sample preparation to final structural validation.

Data Presentation and Mechanistic Assignment

The assignment of the 2-arylpyridine framework relies heavily on understanding its electronic environment[3]. The pyridine nitrogen exerts a strong inductive and magnetic anisotropic deshielding effect, pushing the adjacent H6 proton significantly downfield (~8.65 ppm). Conversely, the electron-donating nature of the methylthio (-SCH₃) group shields the ortho and para positions of the phenyl ring.

Table 1: ¹H NMR Data Summary (400 MHz, DMSO-d₆, 298 K)
Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
8.65dd1H4.8, 1.6Pyridine H6
7.95dd1H7.8, 1.6Pyridine H4
7.88br s1H-Amide -NH (anti to C=O)
7.48dd1H7.8, 4.8Pyridine H5
7.42br s1H-Amide -NH (syn to C=O)
7.38dd1H7.6, 1.2Phenyl H3'
7.34td1H7.5, 1.4Phenyl H5'
7.22td1H7.5, 1.2Phenyl H4'
7.18dd1H7.6, 1.4Phenyl H6'
2.38s3H-Methylthio -SCH₃
Table 2: ¹³C NMR Data Summary (100 MHz, DMSO-d₆, 298 K)
Chemical Shift (δ, ppm)TypeAssignmentChemical Shift (δ, ppm)TypeAssignment
168.5CqAmide C=O132.4CqPyridine C3
156.2CqPyridine C2129.8CHPhenyl C6'
149.8CHPyridine C6128.5CHPhenyl C4'
139.5CqPhenyl C2' (C-SCH₃)125.6CHPhenyl C3'
138.2CqPhenyl C1'124.8CHPhenyl C5'
137.6CHPyridine C4122.3CHPyridine C5
15.2CH₃Methylthio -SCH₃

The Self-Validating System: 2D NMR Logic

To ensure absolute trustworthiness, the 1D assignments must be cross-validated using 2D techniques. The structural logic operates as a closed loop:

  • COSY confirms the isolated spin systems. H4 couples to H5, which couples to H6. Independently, H3' couples through to H6' on the phenyl ring.

  • HSQC anchors these protons to their respective carbons, eliminating ambiguity between overlapping multiplets (e.g., distinguishing the chemically similar C5' and C3' environments).

  • HMBC bridges the quaternary gaps. The definitive proof of the 2-[2-(methylthio)phenyl] connectivity is the HMBC cross-peak between the phenyl H6' proton (δ 7.18) and the pyridine C2 carbon (δ 156.2). Furthermore, the -SCH₃ protons (δ 2.38) show a strong HMBC correlation to C2' (δ 139.5), confirming the exact position of the thioether linkage.

Logic H1 1H NMR Spectrum (Proton Environments) COSY COSY (H-H Connectivity) H1->COSY HSQC HSQC (Direct C-H Mapping) H1->HSQC HMBC HMBC (Long-Range C-H) H1->HMBC C13 13C NMR Spectrum (Carbon Framework) C13->HSQC C13->HMBC Struct Unambiguous Structure Elucidation COSY->Struct HSQC->Struct HMBC->Struct

Caption: Logical flow of 2D NMR experiments used to unambiguously assign the 2-arylpyridine scaffold.

References

  • Title: WO2017106634A1 - N-phenyl-pyridine-2-carboxamide derivatives and their use as pd-1/pd-l1 protein/protein interaction modulators.
  • Title: Synthesis of 2-Arylpyridines and 2-Arylbipyridines via Photoredox-Induced Meerwein Arylation with in Situ Diazotization of Anilines. Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: Pd(II), Pd(III) and Pd(IV) Cyclometallated Compounds with 2-Arylpyridines and Their Derivatives or Analogues: 44 Years (1980–2023) of NMR and Single Crystal X-ray Studies. Source: MDPI Molecules URL: [Link]

Sources

Application

Formulating 2-[2-(methylthio)phenyl]nicotinamide for oral bioavailability studies

An Application Note for Preclinical Formulation Development Executive Summary The transition of a New Chemical Entity (NCE) from in vitro efficacy to in vivo proof-of-concept is frequently derailed by poor physicochemica...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Preclinical Formulation Development

Executive Summary

The transition of a New Chemical Entity (NCE) from in vitro efficacy to in vivo proof-of-concept is frequently derailed by poor physicochemical properties. Most NCEs possess poor water solubility, posing severe bioavailability issues during initial preclinical screening[1]. This application note details the formulation strategy for 2-[2-(methylthio)phenyl]nicotinamide , a highly lipophilic, weakly basic compound, intended for oral pharmacokinetic (PK) studies in rodent models. By analyzing the structural causality of the molecule, we establish self-validating formulation protocols that prevent in vivo precipitation, ensuring reliable and reproducible oral exposure.

Physicochemical Causality & Formulation Rationale

To design an effective formulation, we must first deconstruct the molecular architecture of 2-[2-(methylthio)phenyl]nicotinamide and understand the causality behind its physical behavior:

  • The Pyridine Ring (Weak Base): The pyridine nitrogen possesses an estimated pKa of ~4.0. Consequently, the molecule exhibits highly pH-dependent solubility. It will dissolve readily in the acidic environment of the stomach (pH 1.5) due to protonation. However, upon transit into the neutral duodenum (pH 6.5), the molecule deprotonates. Without intervention, this causes rapid precipitation—a phenomenon known as the "spring effect" without a "parachute."

  • The 2-(Methylthio)phenyl Moiety (Lipophilic Bulk): The methylthio group (-SCH₃) is highly polarizable and hydrophobic, significantly driving up the partition coefficient (LogP). This structural feature categorizes the compound as a Biopharmaceutics Classification System (BCS) Class II or IV molecule[2].

  • The Primary Amide (Crystal Lattice Energy): The -CONH₂ group acts as both a hydrogen bond donor and acceptor, promoting strong intermolecular interactions in the solid state. This high crystal lattice energy resists dissolution in purely aqueous media.

Formulation Rationale: A simple acidic solution is insufficient. The primary concern of a cosolvent-based approach is the precipitation of the solubilized drug upon dilution with aqueous biological fluids[1]. Therefore, the formulation must utilize a combination of crystal-lattice disruptors (co-solvents) and precipitation inhibitors (surfactants or complexation agents) to maintain intestinal supersaturation.

FormulationDecisionTree API 2-[2-(methylthio)phenyl]nicotinamide Physicochemical Profiling SolScreen Kinetic Solubility Screening (Target: >2 mg/mL) API->SolScreen LogP & pKa Data SolPass Solubility Achieved (Tier 1 Solution) SolScreen->SolPass High Sol. SolFail Poor Solubility / Precipitation (Tier 2/3 Required) SolScreen->SolFail Low Sol. Cosolvent Co-solvent / Surfactant (e.g., DMSO/Tween 80) SolPass->Cosolvent Complex Cyclodextrin Complexation (e.g., 20% HP-β-CD) SolFail->Complex Moderate Lipophilicity Amorphous Amorphous Solid Dispersion (e.g., HPMCAS) SolFail->Amorphous High Melting Point / LogP Validate In Vitro Validation (FaSSIF Dilution & HPLC) Cosolvent->Validate Complex->Validate Amorphous->Validate PK In Vivo PK Study (Oral Gavage) Validate->PK Confirmed Stability

Formulation decision tree for 2-[2-(methylthio)phenyl]nicotinamide oral PK studies.

Quantitative Excipient Guidelines

When formulating for rodent oral gavage, excipient toxicity and tolerability must be strictly controlled to prevent artifacts in PK data. Table 1 summarizes the optimized limits for this specific compound class.

Table 1: Recommended Preclinical Excipient Vehicles for Rodent Oral PK Studies

Formulation ComponentFunction in SystemMax Recommended Vol/Conc (Rat PO)Mechanistic Causality
DMSO Primary Solubilizer≤ 10% v/vDisrupts the strong amide-driven crystal lattice. >10% causes GI irritation.
PEG 400 Co-solvent≤ 40% v/vEnhances solvent capacity[1]. High amounts cause osmotic diarrhea, artificially lowering absorption.
Tween 80 Surfactant Micelle≤ 10% v/vActs as a "parachute" to maintain supersaturation in the neutral intestine.
HP-β-CD Cavity Complexation≤ 20% w/vShields the highly lipophilic methylthio group within its hydrophobic core.

Self-Validating Experimental Protocols

The following protocols are designed as closed-loop, self-validating systems. You must not proceed to in vivo dosing unless the validation criteria at the end of each protocol are strictly met.

Protocol A: The Co-Solvent/Surfactant "Parachute" System (Tier 1)

Target: 5 mg/mL dosing solution. Vehicle Composition: 5% DMSO / 10% Tween 80 / 85% Acetate Buffer (50 mM, pH 4.0).

  • API Solubilization: Weigh exactly 50.0 mg of 2-[2-(methylthio)phenyl]nicotinamide into a glass vial. Add 0.5 mL of DMSO. Vortex vigorously for 2 minutes.

    • Causality: DMSO is required first to break the crystal lattice. Adding aqueous media too early will permanently lock the compound in a crystalline state.

  • Micellar Entrapment: Add 1.0 mL of Tween 80 to the DMSO/API solution. Vortex for 3 minutes until a homogenous, viscous liquid is formed.

  • Aqueous Quenching: Slowly add 8.5 mL of 50 mM Acetate Buffer (pH 4.0) dropwise while continuously vortexing.

    • Causality: Dropwise addition prevents localized supersaturation zones that trigger nucleation. The acidic buffer keeps the pyridine ring protonated, maximizing solubility.

  • Self-Validation Step 1 (Homogeneity): Centrifuge a 1 mL aliquot at 10,000 × g for 10 minutes. Analyze the supernatant via HPLC-UV.

    • Pass Criteria: Supernatant concentration must be ≥ 95% of the theoretical concentration (4.75 mg/mL). If < 95%, the drug has micro-precipitated; discard and move to Tier 2.

Protocol B: Cyclodextrin Inclusion Complexation (Tier 2)

If Protocol A fails, the lipophilicity of the methylthio group is too high for simple micelles. We must sequester it using Hydroxypropyl-β-Cyclodextrin (HP-β-CD).

  • Vehicle Preparation: Prepare a 20% (w/v) solution of HP-β-CD in sterile water. Adjust pH to 4.5 using 0.1 N HCl.

  • Complexation: Add 50.0 mg of API to 10 mL of the HP-β-CD vehicle.

  • Equilibration: Sonicate in a water bath at 37°C for 60 minutes, followed by end-over-end rotation for 24 hours at room temperature.

    • Causality: True thermodynamic inclusion of the bulky 2-(methylthio)phenyl group into the cyclodextrin cavity requires time and kinetic energy.

  • Self-Validation Step 2 (Stoichiometry): Filter through a 0.22 µm PVDF syringe filter. Perform a phase-solubility analysis (plot API dissolved vs. HP-β-CD concentration).

    • Pass Criteria: A linear A_L-type phase solubility curve confirms a stable 1:1 inclusion complex, guaranteeing in vivo stability.

In Vitro Biorelevance Testing (The Ultimate Validation)

Before administering the formulation to animals, you must simulate the gastrointestinal transit to ensure the "parachute" holds. Formulations of poorly water-soluble drugs must survive the transition from the stomach to the intestine[1].

  • Gastric Simulation: Dilute 100 µL of your final formulation into 900 µL of Simulated Gastric Fluid (SGF, pH 1.2). Incubate at 37°C for 30 minutes.

  • Intestinal Shift: Transfer the SGF mixture into 9.0 mL of Fasted State Simulated Intestinal Fluid (FaSSIF, pH 6.5) at 37°C.

  • Kinetic Monitoring: Monitor the optical density (OD₆₀₀) using a UV-Vis spectrophotometer every 10 minutes for 2 hours.

    • Causality: As the pyridine ring deprotonates at pH 6.5, the compound will want to crash out. An increase in OD₆₀₀ indicates light scattering from precipitating drug crystals.

    • Pass Criteria: OD₆₀₀ must remain < 0.1 for at least 90 minutes. If the formulation passes this biorelevant assay, it is certified for in vivo oral PK studies.

References

  • Preclinical Formulations: Insight, Strategies, and Practical Consider
  • Formulating Poorly Water Soluble Drugs | AAPS Advances in Pharmaceutical Sciences Series.
  • Improving Solubility and Bioavailability of Poorly Water Soluble Drugs by Solid Dispersion Technique - A Review. SciSpace.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubilization Strategies for 2-[2-(methylthio)phenyl]nicotinamide

Welcome to the Formulation & Assay Support Center. As a Senior Application Scientist, I frequently encounter downstream experimental bottlenecks caused by highly planar, lipophilic small molecules.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Formulation & Assay Support Center. As a Senior Application Scientist, I frequently encounter downstream experimental bottlenecks caused by highly planar, lipophilic small molecules. 2-[2-(methylthio)phenyl]nicotinamide is a classic example of a "brick dust" compound—it exhibits both high lipophilicity and high crystal lattice energy, making it notoriously difficult to handle in aqueous media.

This guide provides field-proven, self-validating methodologies to overcome these solubility barriers, ensuring data integrity across both in vitro assays and in vivo dosing models.

DecisionTree Start Solubility Issue: 2-[2-(methylthio)phenyl]nicotinamide InVitro In Vitro Assays (Biochemical/Cellular) Start->InVitro InVivo In Vivo Dosing (PK/PD Models) Start->InVivo DMSO Solvent Shift Prevention (DMSO + Tween-20) InVitro->DMSO Hydro Hydrotropic Solubilization (Nicotinamide Stacking) InVitro->Hydro Cyclo Cyclodextrin Inclusion (HP-β-CD Complexation) InVivo->Cyclo CoCryst Lattice Disruption (Co-crystallization) InVivo->CoCryst

Fig 1: Decision tree for solubilizing 2-[2-(methylthio)phenyl]nicotinamide.

Part 1: Causality & Mechanism (FAQ)

Q: Why does 2-[2-(methylthio)phenyl]nicotinamide exhibit such poor aqueous solubility? A: The insolubility is driven by two thermodynamic penalties:

  • Hydration Penalty (LogP): The methylthio ether (-S-CH₃) and the phenyl ring create a highly hydrophobic domain that repels water molecules, imposing a high entropic penalty for hydration.

  • Crystal Lattice Energy: The planar nicotinamide core forms strong, highly ordered intermolecular hydrogen-bonding networks (carboxamide dimers) in the solid state. The energy required to break this crystalline lattice significantly exceeds the solvation energy provided by aqueous media.

Part 2: In Vitro Assay Troubleshooting

Q: My compound crashes out of solution when diluting from a 10 mM DMSO stock into my biochemical assay buffer. How can I prevent this? A: You are experiencing a "solvent shift" precipitation. When DMSO diffuses rapidly into the aqueous phase, the highly lipophilic API is left supersaturated without a hydration shell, triggering immediate nucleation.

  • Solution 1 (Surfactant Shielding): Pre-coat the API by adding a non-ionic surfactant (e.g., 0.1% Tween-20 or Pluronic F-68) directly to the DMSO stock before aqueous dilution. This lowers the interfacial tension before nucleation can occur.

  • Solution 2 (Hydrotropic Solubilization): Interestingly, pure nicotinamide acts as a powerful hydrotrope. Adding 5–10% (w/v) nicotinamide to your buffer prevents nucleation via π-π stacking complexation, which shields the hydrophobic faces of the API .

Part 3: In Vivo Formulation Strategies

Q: We need to dose this compound orally (PO) in mice at 30 mg/kg, but it forms a suspension in standard vehicles (e.g., 0.5% CMC). How do we achieve a true solution? A: Standard suspending agents do not overcome the high crystal lattice energy of the nicotinamide core. To achieve a true solution for PO dosing, you must disrupt the crystal lattice at the molecular level.

  • Strategy A (Inclusion Complexation): Use Hydroxypropyl-β-cyclodextrin (HP-β-CD). The hydrophobic 2-(methylthio)phenyl moiety inserts into the cyclodextrin cavity, while the hydrophilic exterior ensures aqueous solubility. The addition of hydrophilic polymers (like Poloxamer-188) can further enhance this complexation efficiency .

  • Strategy B (Co-crystallization): Nicotinamide derivatives are highly amenable to co-crystallization. Using a co-former disrupts the homogenous hydrogen-bonding network, significantly lowering the melting point and lattice energy, thereby increasing in vivo bioavailability .

Workflow Step1 Weigh API & HP-β-CD (1:2) Step2 Dissolve in EtOH:Water (1:1) Step1->Step2 Step3 Solvent Evap. (Rotovap, 45°C) Step2->Step3 Step4 Vacuum Dry (24 Hours) Step3->Step4 Step5 Validate via DSC (No API Melt Peak) Step4->Step5

Fig 2: Self-validating workflow for HP-β-CD inclusion complexation.

Part 4: Self-Validating Experimental Protocols

Protocol A: HP-β-CD Inclusion Complexation (Solvent Evaporation)

This protocol forces the lipophilic API into the cyclodextrin cavity, creating an amorphous, water-soluble complex.

  • Stoichiometry: Weigh 2-[2-(methylthio)phenyl]nicotinamide and HP-β-CD at a 1:2 molar ratio.

  • Dissolution: Dissolve the mixture in a 1:1 (v/v) solution of Ethanol and LC-MS grade Water. Stir at 45°C for 2 hours until optically clear.

  • Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at 45°C until a solid mass forms.

  • Drying: Place the solid mass in a vacuum desiccator for 24 hours to remove residual solvent.

  • Self-Validation (Critical Step): Analyze the resulting powder using Differential Scanning Calorimetry (DSC). Pass Criteria: The sharp melting endotherm of the pure crystalline API must completely disappear. Failure Analysis: If a residual melting peak remains, the inclusion is incomplete; you must increase the solvent volume or extend the mixing time in Step 2.

Protocol B: Co-crystallization via Solvent Drop Grinding (SDG)

This protocol disrupts the crystal lattice energy by introducing a co-former.

  • Preparation: Mix equimolar amounts of the API and a proven co-former (e.g., pure Nicotinamide or Ibuprofen).

  • Wetting: Add 3 to 4 drops of methanol per gram of the powder mixture. (The solvent acts as a catalytic medium to facilitate molecular mobility).

  • Grinding: Process the mixture in a ball mill at 20 Hz for 30 minutes.

  • Self-Validation (Critical Step): Analyze the powder via Powder X-Ray Diffraction (PXRD). Pass Criteria: The diffractogram must show entirely new, distinct Bragg peaks that are not present in either the pure API or the co-former. Failure Analysis: The presence of the original API peaks indicates incomplete phase conversion; add 1 more drop of methanol and grind for an additional 15 minutes.

Part 5: Quantitative Solubility Enhancements

The table below summarizes the expected thermodynamic shifts and solubility gains when applying the above methodologies to highly planar nicotinamide derivatives.

Vehicle / MethodologyPrimary MechanismExpected Solubility (µg/mL)Fold EnhancementValidation Metric
Aqueous Buffer (pH 7.4) Baseline< 51xHPLC-UV
1% DMSO in Buffer Co-solvent (Prone to crash-out)~153xVisual clarity (Nephelometry)
10% w/v Nicotinamide Hydrotropic π-π Stacking~20040xPhase solubility isotherm
HP-β-CD (1:2 Molar) Amorphous Inclusion Complex> 1,000> 200xDSC (Absence of API melt peak)
SDG Co-crystal Lattice Energy Reduction~850170xPXRD (New Bragg peaks)

References

  • Sanghvi, R., Evans, D., & Yalkowsky, S. H. (2007). "Stacking complexation by nicotinamide: A useful way of enhancing drug solubility." International Journal of Pharmaceutics. Available at:[Link]

  • Bashir, M., et al. (2020). "Effect of Hydrophilic Polymers on Complexation Efficiency of Cyclodextrins in Enhancing Solubility and Release of Diflunisal." Polymers. Available at:[Link]

  • Yuliandra, Y., et al. (2018). "Cocrystal of Ibuprofen–Nicotinamide: Solid-State Characterization and In Vivo Analgesic Activity Evaluation." Scientia Pharmaceutica. Available at:[Link]

Optimization

Troubleshooting 2-[2-(methylthio)phenyl]nicotinamide precipitation in cell culture media

Troubleshooting Guide: 2-[2-(methylthio)phenyl]nicotinamide Precipitation in Cell Culture Media Welcome to the Application Science Support Center. A frequent challenge when working with custom synthetic small molecules i...

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Author: BenchChem Technical Support Team. Date: April 2026

Troubleshooting Guide: 2-[2-(methylthio)phenyl]nicotinamide Precipitation in Cell Culture Media

Welcome to the Application Science Support Center. A frequent challenge when working with custom synthetic small molecules is sudden precipitation upon dilution into aqueous cell culture media. This guide synthesizes thermodynamic principles with field-proven methodologies to help you maintain the solubility of 2-[2-(methylthio)phenyl]nicotinamide, ensuring your in vitro assays yield reliable, artifact-free data.

The Physicochemical Root Cause: Why Does It Precipitate?

To troubleshoot effectively, we must first understand the molecular causality. The compound 2-[2-(methylthio)phenyl]nicotinamide features a highly polar nicotinamide core juxtaposed against a bulky, lipophilic 2-(methylthio)phenyl moiety.

When this compound is dissolved in 100% DMSO, the solvent's amphiphilic nature perfectly solvates both the polar and non-polar faces of the molecule. However, when you pipette this high-concentration stock directly into aqueous media, the local concentration of DMSO drops exponentially. The water molecules form a rigid hydrogen-bond network that violently excludes the hydrophobic methylthio-phenyl ring. This rapid shift in the dielectric constant causes a thermodynamic "crash-out," leading to rapid nucleation and micro-crystal formation[1].

Quantitative Solubilization Strategies

To prevent hydrophobic collapse, we must lower the entropic penalty of placing the compound in water. This is achieved by using carrier molecules or co-solvents. Below is a comparative table of field-validated excipients suitable for this specific compound class.

Excipient / CarrierMax Tolerated Conc. (In Vitro)Solubilization MechanismSuitability for 2-[2-(methylthio)phenyl]nicotinamide
DMSO 0.1% - 0.5%Co-solvent (Dielectric modifier)Primary stock only. Insufficient alone for final media dilution[2].
HP-β-CD 1.0% - 2.0%Hydrophobic inclusion complexExcellent . The torus-shaped cavity perfectly shields the methylthio-phenyl ring[3].
Tween-80 0.01% - 0.1%Micelle formationModerate. Effective, but risks cellular membrane fluidization.
FBS (Serum) 5.0% - 10.0%Non-specific protein binding sinkGood. Albumin acts as a natural hydrophobic sink if the assay permits serum.
Self-Validating Experimental Protocols

Do not rely solely on the naked eye to confirm solubility; micro-precipitates can cause false negatives in biological readouts by reducing the bioavailable concentration of the drug[1]. The following protocols are designed as self-validating systems.

Protocol A: The Cyclodextrin Inclusion Method (Recommended for Serum-Free Assays)

Hydroxypropyl-beta-cyclodextrin (HP-β-CD) is a cyclic oligosaccharide that forms a highly soluble inclusion complex with lipophilic phenyl rings[4].

  • Step 1: Prepare a 10 mM stock of 2-[2-(methylthio)phenyl]nicotinamide in 100% anhydrous DMSO.

  • Step 2: Prepare a 20% (w/v) HP-β-CD solution in sterile PBS or basal cell culture media. Filter sterilize (0.22 µm).

  • Step 3 (Intermediate Dilution): Add 10 µL of the 10 mM DMSO stock dropwise into 90 µL of the 20% HP-β-CD solution while vortexing continuously.

    • Causality: Continuous kinetic energy prevents local supersaturation, allowing the cyclodextrin cavities to capture the compound before it nucleates.

  • Step 4 (Validation Check 1): Measure the Optical Density at 600 nm (OD600) of this 1 mM intermediate stock against a blank. An OD600 < 0.02 confirms the absence of micro-precipitation.

  • Step 5: Dilute the intermediate stock 1:100 into your final, pre-warmed (37°C) cell culture media to achieve a 10 µM final assay concentration (Final DMSO = 0.1%, Final HP-β-CD = 0.2%).

  • Step 6 (Validation Check 2): Examine the final media under a phase-contrast microscope at 20x magnification. The absence of birefringent crystals validates the protocol.

Protocol B: The Kinetic Step-Down Method (For Serum-Containing Media)
  • Step 1: Pre-warm complete media (containing 10% FBS) to 37°C.

    • Causality: Higher temperatures increase the kinetic energy of the solvent, increasing the absolute solubility limit.

  • Step 2: Place the media on a magnetic stirrer at 300 RPM.

  • Step 3: Submerge the pipette tip beneath the surface of the stirring media and inject the DMSO stock slowly.

    • Causality: Surface tension at the air-liquid interface acts as a nucleation site for hydrophobic molecules. Sub-surface injection bypasses this interface.

  • Step 4 (Validation Check): Centrifuge an aliquot of the media at 10,000 x g for 5 minutes. Check for a microscopic pellet. If no pellet forms, the compound is stably solvated by the serum albumin.

Visualizing the Workflows

G Start 100% DMSO Stock (Compound Solvated) Direct Direct Addition to Aqueous Media Start->Direct Poor Practice Intermediate Addition to Carrier (e.g., HP-β-CD) Start->Intermediate Best Practice Crash Rapid Dielectric Shift Local Supersaturation Direct->Crash Complex Hydrophobic Cavity Inclusion Complex Intermediate->Complex Precipitate Nucleation & Precipitation (Assay Failure) Crash->Precipitate Soluble Stable Aqueous Solution (Assay Success) Complex->Soluble

Thermodynamic mechanisms of precipitation versus carrier-mediated solubilization.

G Obs Precipitation Observed in Cell Culture Q1 Is DMSO > 0.5%? Obs->Q1 A1_Yes Toxicity Risk. Reduce Stock Conc. Q1->A1_Yes Yes A1_No Check Mixing Order Q1->A1_No No Q2 Added Media to DMSO? A1_No->Q2 A2_Yes Reverse Order: Add DMSO to Media Q2->A2_Yes Yes A2_No Use Solubilizer Q2->A2_No No Q3 Serum-Free Assay? A2_No->Q3 A3_Yes Add 1-2% HP-β-CD or 0.1% Tween-80 Q3->A3_Yes Yes A3_No Pre-warm Media to 37°C Increase FBS to 10% Q3->A3_No No

Step-by-step decision tree for resolving small molecule precipitation in media.

Frequently Asked Questions (FAQs)

Q: I warmed the media, but the compound still precipitated immediately. Why? A: You likely added the aqueous media to the DMSO stock, rather than adding the DMSO stock to the media. Adding a large volume of aqueous media to a small volume of DMSO causes the compound to experience a localized environment of 90% water almost instantly, forcing a crash-out. Always add the DMSO stock dropwise into a larger, moving volume of media[2].

Q: Can I just pass the precipitated media through a 0.22 µm filter to clean it up? A: Absolutely not. If you filter out the precipitate, you are physically removing the active pharmaceutical ingredient (API) from your assay. Your actual treatment concentration will be a fraction of your intended target, leading to false-negative efficacy data[1]. You must re-prepare the solution using a solubilization strategy.

Q: Does the methylthio group specifically cause this issue? A: Yes. Thioethers (like the methylthio group) are highly lipophilic and have poor hydrogen-bond accepting capabilities compared to their oxygen counterparts (ethers). This drives up the LogP (partition coefficient) of the molecule, making it highly prone to hydrophobic collapse in water.

References
  • [3] Title: Hydroxypropyl β-cyclodextrin, 5 g | Source: MP Biomedicals | URL:[Link]

  • [4] Title: Bile acid and sterol solubilization in 2-hydroxypropyl-beta-cyclodextrin | Source: PubMed - NIH | URL:[Link]

  • [2] Title: Frequently Asked Questions - InvivoChem | Source: InvivoChem | URL:[Link]

  • [1] Title: Compound Precipitation in High-Concentration DMSO Solutions | Source: ResearchGate (Journal of Biomolecular Screening) | URL:[Link]

Sources

Troubleshooting

Technical Support Center: Mitigating Off-Target Toxicity of 2-[2-(methylthio)phenyl]nicotinamide In Vitro

Introduction Welcome to the technical support guide for researchers working with 2-[2-(methylthio)phenyl]nicotinamide. This document provides in-depth troubleshooting strategies and answers to frequently asked questions...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support guide for researchers working with 2-[2-(methylthio)phenyl]nicotinamide. This document provides in-depth troubleshooting strategies and answers to frequently asked questions (FAQs) to help you identify, understand, and mitigate off-target toxicity in your in vitro experiments.

The nicotinamide scaffold is a privileged structure in drug discovery, known to interact with a wide range of proteins, particularly those involved in cellular metabolism and signaling.[1][2] The subject compound, 2-[2-(methylthio)phenyl]nicotinamide, is a thiophenyl derivative. Such compounds have been shown to act as prodrugs that are metabolized by the NAD salvage pathway into unnatural, toxic NAD derivatives that can inhibit enzymes like inosine monophosphate dehydrogenase (IMPDH).[3][4] While this on-target activity can be potent, off-target effects are a significant concern, potentially leading to misleading results, unexpected cytotoxicity, and poor translation to in vivo models.[1][5]

This guide is designed to provide you with the expertise and validated protocols needed to ensure the integrity and reproducibility of your research.

Part 1: Troubleshooting Guide: Diagnosing and Solving Off-Target Effects

This section addresses specific experimental issues that may indicate off-target toxicity. Each problem is followed by potential causes and a series of suggested solutions grounded in established scientific principles.

Problem 1: Unexpectedly High Cytotoxicity at Low Compound Concentrations

You observe significant cell death at concentrations where your on-target effect is not expected to be maximal, or in cell lines that do not express the intended target.

Possible Causes:

  • The compound has potent, inherent off-target activity.

  • The compound is unstable in your cell culture medium, leading to toxic degradation products.[6]

  • The specific cell line is highly sensitive to off-target effects.[6]

  • The methylthio- moiety or a metabolite is causing toxicity through mechanisms like oxidative stress.[7]

Suggested Solutions:

  • Perform a Comprehensive Dose-Response Cytotoxicity Assay:

    • Action: Test a broad range of concentrations (e.g., from 1 nM to 100 µM) in your target cell line and at least one negative control cell line (lacking the target).

    • Rationale: This will establish the therapeutic window. A narrow window between the desired effect and general cytotoxicity suggests significant off-target issues.

    • Recommended Assays: Use multiple assays that measure different aspects of cell health, such as metabolic activity (MTT, XTT), membrane integrity (LDH release), and cellular ATP content.[6][8] This helps to rule out assay-specific artifacts.[9]

  • Assess Compound Stability:

    • Action: Incubate 2-[2-(methylthio)phenyl]nicotinamide in your complete cell culture medium for the duration of your longest experiment (e.g., 72 hours). Analyze the sample at various time points using LC-MS to detect degradation products.

    • Rationale: If the compound degrades, the resulting products may be more toxic than the parent molecule. Understanding the stability profile is crucial for accurate data interpretation.[6]

  • Use an Orthogonal Approach to Validate On-Target Activity:

    • Action: If the intended target is an enzyme, perform a cell-free biochemical assay. Compare the IC50 from the biochemical assay with the EC50 from your cell-based assay.

    • Rationale: A large discrepancy (e.g., >10-fold) between the biochemical IC50 and the cellular EC50 often points to off-target effects, poor cell permeability, or active efflux.

  • Implement a Rescue Experiment:

    • Action: If the compound's toxicity is mediated by IMPDH inhibition, supplementing the media with guanosine should rescue the cells from death.[3]

    • Rationale: A successful rescue strongly suggests that the observed toxicity is due to the on-target mechanism. Failure to rescue, especially at higher concentrations, points towards off-target effects.[3]

Problem 2: Inconsistent or Non-Reproducible Results Between Experiments

You find that the biological effect of the compound varies significantly from one experiment to the next, even with identical setups.

Possible Causes:

  • Variability in cell health, passage number, or seeding density.[6][10]

  • Poor compound solubility leading to precipitation and inconsistent effective concentrations.[9]

  • Fluctuations in incubator conditions (CO2, temperature, humidity).[6]

  • Compound adsorption to plasticware.[6]

Suggested Solutions:

SolutionRationale
Standardize Cell Culture Practices Use cells within a consistent and low passage number range. Ensure cells are in the logarithmic growth phase at the time of treatment.[6] This minimizes variability in cellular metabolism and stress responses.
Verify Compound Solubility Visually inspect the compound in media under a microscope for precipitation, especially at the highest concentrations.[9] If solubility is an issue, consider using a lower solvent concentration (e.g., DMSO < 0.1%) or formulating with a non-toxic solubilizing agent.
Prepare Fresh Dilutions Prepare fresh serial dilutions of the compound from a concentrated stock for every experiment. Avoid repeated freeze-thaw cycles of the stock solution.[6] This prevents degradation and concentration changes over time.
Use Low-Binding Plates If you suspect the compound is adsorbing to plastic, use low-protein-binding microplates for your assays.[6] This ensures the effective concentration in the media remains consistent.
Problem 3: Observed Phenotype Does Not Match the Target's Known Function

The cellular phenotype you observe after treatment (e.g., cell cycle arrest at G1) does not align with the known biological role of the intended target (e.g., a protein involved in apoptosis).

Possible Causes:

  • The compound's off-target effects dominate the cellular response.[6]

  • The assumed mechanism of the target in your specific cell line is incorrect or incomplete.

  • The compound is metabolized into a derivative with a different activity profile.[3]

Suggested Solutions:

  • Perform a Target Engagement Assay:

    • Action: Use a technique like a cellular thermal shift assay (CETSA) or a specific antibody-based proximity ligation assay to confirm that the compound is binding to its intended target in the cellular environment at the effective concentration.[6]

    • Rationale: This is a critical step to prove that the compound reaches and interacts with its target inside the cell. Without this confirmation, it is difficult to attribute the phenotype to on-target activity.[6]

  • Validate Target Function with a Genetic Approach:

    • Action: Use siRNA or CRISPR/Cas9 to knock down or knock out the target protein.[6] Then, treat the cells with your compound.

    • Rationale: If the compound's effect is on-target, the knockdown/knockout cells should phenocopy the effect of the compound or show resistance to it. If the compound still elicits the same response in the absence of the target, the effect is unequivocally off-target.

  • Conduct an Unbiased Off-Target Screen:

    • Action: For high-priority compounds, consider using a commercial service for broad off-target profiling, such as a kinase panel or a safety panel that screens against targets known to cause adverse drug reactions.[11]

    • Rationale: These screens can identify unintended molecular targets, providing a mechanistic explanation for unexpected phenotypes and guiding future compound optimization.[5]

Part 2: Frequently Asked Questions (FAQs)

Q1: Based on its structure, what are the most likely off-targets for 2-[2-(methylthio)phenyl]nicotinamide?

A1: Given the nicotinamide core and thiophenyl moiety, several classes of off-targets are plausible:

  • NAD-Dependent Enzymes: The nicotinamide scaffold is a mimic of the natural ligand for many enzymes.[12] This includes sirtuins (HDACs), PARPs, and various dehydrogenases.[1][13] The compound could act as a competitive inhibitor or an alternative substrate.[3]

  • Inosine Monophosphate Dehydrogenase (IMPDH): Thiophenyl derivatives of nicotinamide are known to be metabolized into toxic NAD analogs that potently inhibit IMPDH, a key enzyme in purine biosynthesis. This is often the intended target but can be considered a toxicity liability if not.[3][4]

  • Cytochrome P450 (CYP) Enzymes: The phenyl and methylthio groups can be substrates for CYP enzymes, potentially leading to drug-drug interactions or the formation of reactive metabolites.[11]

  • Kinases and GPCRs: While less common for this specific scaffold, broad screening is always prudent as many small molecules show unexpected cross-reactivity.[11]

Q2: How can I proactively design my experiments to minimize the risk of off-target effects from the start?

A2: A proactive approach is key.

  • Thorough Literature Review: Investigate known off-targets for structurally similar compounds.

  • Use the Lowest Effective Concentration: Once you determine the EC50 for your desired on-target effect, use concentrations at or slightly above this level (e.g., 1x to 3x EC50) for phenotypic assays. Avoid using excessively high concentrations, which are more likely to induce off-target responses.[6][10]

  • Incorporate Control Compounds: Include a structurally similar but biologically inactive analog as a negative control. This helps differentiate the specific on-target phenotype from non-specific effects of the chemical scaffold.[1]

  • Choose Cell Lines Wisely: Validate that your chosen cell line expresses the target protein at a functional level.[6] Compare results across multiple cell lines to identify cell-type-specific toxicity.[6]

Q3: What is the difference between on-target and off-target toxicity?

A3:

  • On-Target Toxicity: This occurs when the intended therapeutic target is modulated in non-target tissues, causing adverse effects. For example, if the target is essential for survival in both cancer cells and healthy liver cells, inhibiting it will cause hepatotoxicity.[14]

  • Off-Target Toxicity: This is caused by the compound binding to and modulating unintended proteins or macromolecules, leading to toxic side effects that are independent of the primary target's function.[14] The troubleshooting steps in this guide are primarily focused on identifying and mitigating this type of toxicity.

Part 3: Key Experimental Workflows & Protocols

Workflow for Investigating and Mitigating Off-Target Toxicity

This workflow provides a logical sequence of experiments to systematically address potential off-target effects.

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Investigation cluster_2 Phase 3: Resolution A Determine On-Target Potency (Biochemical IC50) B Determine Cellular Potency & Cytotoxicity (Cell-based EC50 & CC50) A->B Compare C Discrepancy? (EC50 >> IC50 or low therapeutic window) B->C D Target Engagement Assay (e.g., CETSA) C->D Yes J On-Target Effect Confirmed C->J No E Genetic Validation (siRNA / CRISPR) D->E F Rescue Experiment (e.g., add Guanosine) E->F G Off-Target Effect Confirmed F->G Phenotype Persists F->J Phenotype Rescued H Broad Off-Target Screen (e.g., Kinase Panel) G->H I Modify Compound Structure (Medicinal Chemistry) H->I

Caption: Workflow for identifying off-target effects.

Protocol: LDH Release Assay for Cytotoxicity

This protocol measures the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes, a key indicator of cytotoxicity.[6][15]

Materials:

  • Cells of interest

  • 2-[2-(methylthio)phenyl]nicotinamide

  • Commercially available LDH Cytotoxicity Assay Kit

  • 96-well clear-bottom cell culture plates

  • Vehicle control (e.g., DMSO)

  • Positive control (e.g., lysis buffer provided in the kit)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[6]

  • Compound Preparation: Prepare serial dilutions of 2-[2-(methylthio)phenyl]nicotinamide in complete cell culture medium. Also prepare controls: medium only (no-cell background), medium with vehicle (vehicle control), and a maximum LDH release control.

  • Cell Treatment: Carefully remove the old medium from the wells and add 100 µL of the medium containing the different compound concentrations or controls.

  • Incubation: Incubate the plate for a period relevant to your primary assay (e.g., 24, 48, or 72 hours).

  • Assay Execution:

    • 30 minutes before the end of incubation, add 10 µL of lysis buffer to the maximum release control wells.

    • At the end of incubation, centrifuge the plate at 250 x g for 4 minutes to pellet any detached cells.

    • Carefully transfer 50 µL of supernatant from each well to a new flat-bottom 96-well plate.

    • Prepare the LDH reaction mixture according to the manufacturer's protocol.

    • Add 50 µL of the reaction mixture to each well of the new plate.

  • Incubation and Measurement: Incubate the plate at room temperature for 30 minutes, protected from light. Measure the absorbance at the wavelength specified by the kit manufacturer (typically 490 nm).

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = 100 x (Experimental Value - Vehicle Control) / (Maximum Release Control - Vehicle Control)

Signaling Pathway: On-Target vs. Potential Off-Target Mechanisms

The following diagram illustrates the intended on-target pathway of thiophenyl nicotinamide derivatives and potential off-target interactions that can lead to toxicity.

G cluster_OnTarget On-Target Pathway (IMPDH Inhibition) cluster_OffTarget Potential Off-Target Pathways Compound 2-[2-(methylthio)phenyl] nicotinamide (Prodrug) NAMPT NAMPT Compound->NAMPT PARPs PARPs / Sirtuins Compound->PARPs Inhibits? ROS Reactive Oxygen Species (ROS) Production Compound->ROS Induces? Kinases Kinases / GPCRs Compound->Kinases Interacts? NMNAT1 NMNAT1 NAMPT->NMNAT1 Metabolizes to Mononucleotide Toxic_AD Toxic AD Derivative NMNAT1->Toxic_AD Metabolizes to AD Derivative IMPDH IMPDH Toxic_AD->IMPDH Inhibits Guanosine_Syn De Novo Guanosine Synthesis IMPDH->Guanosine_Syn Cell_Death_On Cell Death / Cytostasis Guanosine_Syn->Cell_Death_On Inhibition leads to Cell_Death_Off Off-Target Toxicity PARPs->Cell_Death_Off ROS->Cell_Death_Off Kinases->Cell_Death_Off

Caption: On-target vs. potential off-target pathways.

References

  • Minimizing Off-Target Effects of Small Molecule Inhibitors in Cell-Based Assays. Benchchem.
  • Technical Support Center: Minimizing Off-Target Effects of Novel Nicotinamide Analogs. Benchchem.
  • In Vitro Toxicology Assay Kits. INDIGO Biosciences.
  • Off-Target/On-Target Cytotoxicity Assay. React4Life.
  • Lei T, et al. In silico off-target profiling for enhanced drug safety assessment. Communications Biology. 2023. Available from: [Link]

  • In Vitro Toxicology & Safety Assessment Services. WuXi Biology.
  • Sajad Bakand, et al. Troubleshooting Methods for Toxicity Testing of Airborne Chemicals in vitro. ResearchGate. 2012. Available from: [Link]

  • Theodoropoulos PC, et al. Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers. ACS Chemical Biology. 2024. Available from: [Link]

  • Verstraelen S. Validating and Troubleshooting Ocular In Vitro Toxicology Tests. PMC - NIH. 2014. Available from: [Link]

  • Cherepanov, et al. NAD Analogs in Aid of Chemical Biology and Medicinal Chemistry. Molecules. 2020. Available from: [Link]

  • Aslantürk ÖS. In Vitro Cytotoxicity Determination: Avoiding Pitfalls. IntechOpen. 2024. Available from: [Link]

  • Xu JJ, et al. Building a Tiered Approach to In Vitro Predictive Toxicity Screening: A Focus on Assays with In Vivo Relevance. PMC - NIH. 2008. Available from: [Link]

  • Chen, et al. The NTR/Prodrug Revolution: Tools for Controlling Cell Loss and Regeneration. eLife. 2024. Available from: [Link]

  • Sun X, et al. PROTACs to Address the Challenges Facing Small Molecule Inhibitors. PMC - NIH. 2019. Available from: [Link]

  • Technical Support Center: Troubleshooting Cell Viability Issues with High Concentrations of Test Compounds. Benchchem.
  • Off-target toxicity in antibody-drug conjugates. Blog. 2025. Available from: [Link]

  • Strategies to Avoid and Reduce Off-Target Effects. CRISPR Medicine News. 2025. Available from: [Link]

  • Bains P, et al. Nicotinamide: Mechanism of action and indications in dermatology. Indian Journal of Dermatology, Venereology, and Leprology. 2018. Available from: [Link]

  • Gömeç M, et al. Designed, Synthesis, In Vitro and Computational Analyses of Anticancer Nicotinamide Derivatives. Indian Journal of Chemistry (IJC). 2024. Available from: [Link]

  • Miller GG, et al. Mechanisms for the oxygen radical-mediated toxicity of various thiol-containing compounds in cultured mammalian cells. PubMed. 1994. Available from: [Link]

  • Theodoropoulos PC, et al. Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers. PubMed. 2024. Available from: [Link]

  • Gstraunthaler G. In vitro Toxicity Testing in the Twenty-First Century. Frontiers. 2012. Available from: [Link]

  • Wang Y, et al. Targeting NAD Metabolism: Rational Design, Synthesis and In Vitro Evaluation of NAMPT/PARP1 Dual-Target Inhibitors as Anti-Breast Cancer Agents. MDPI. 2024. Available from: [Link]

  • Chen J, et al. Mechanistic Basis and Clinical Evidence for the Applications of Nicotinamide (Niacinamide) to Control Skin Aging and Pigmentation. MDPI. 2021. Available from: [Link]

Sources

Optimization

Stability of 2-[2-(methylthio)phenyl]nicotinamide at room temperature vs -20°C

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter questions regarding the erratic performance of thioether-containing small molecules in biochemical and cellular assays.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter questions regarding the erratic performance of thioether-containing small molecules in biochemical and cellular assays. 2-[2-(methylthio)phenyl]nicotinamide is a precision chemical probe, but its structural integrity is highly dependent on environmental conditions.

The presence of the nucleophilic methylthio (thioether) group makes it highly susceptible to oxidation, while the nicotinamide core demands careful solvent management. This guide provides a self-validating system for storing, handling, and troubleshooting this compound to ensure absolute reproducibility in your experiments.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why must I store the compound at -20°C instead of room temperature? A: The vulnerability of 2-[2-(methylthio)phenyl]nicotinamide lies in its thioether moiety. At room temperature (~25°C), the nucleophilic sulfur atom is prone to oxidation by atmospheric oxygen, dissolved reactive oxygen species (ROS), or trace peroxides in solvents[1]. This oxidation proceeds sequentially: first to a sulfoxide (+16 Da), and upon prolonged exposure, to a sulfone (+32 Da). This structural change drastically alters the molecule's steric bulk, dipole moment, and hydrogen-bonding capacity, effectively destroying its binding affinity to target proteins. According to Arrhenius kinetics, lowering the storage temperature to -20°C exponentially decreases the rate of this oxidative degradation, preserving the compound's functional integrity.

Q2: I left my DMSO stock solution at room temperature overnight. Is it still viable? A: It is highly compromised and must be analytically verified before use. Dimethyl sulfoxide (DMSO) is extremely hygroscopic. When left at room temperature, it rapidly absorbs atmospheric moisture. This water ingress introduces dissolved oxygen and lowers the solubility of the hydrophobic 2-[2-(methylthio)phenyl]nicotinamide, potentially causing micro-precipitation. Furthermore, trace water and oxygen in DMSO at room temperature can accelerate the thioether oxidation pathway and trigger autocatalytic decomposition of the solvent itself[2].

Q3: Can I subject my working aliquots to repeated freeze-thaw cycles? A: No. Repeated freeze-thaw cycles induce thermal stress and create concentration gradients within the vial. As the DMSO freezes (melting point ~19°C), the solute can be excluded from the ice lattice, leading to localized areas of high concentration that may precipitate out of solution. Upon thawing, these micro-precipitates often do not fully redissolve without vigorous sonication, leading to inaccurate dosing in your downstream assays. Always prepare single-use aliquots.

Part 2: Quantitative Stability Comparison

To guide your experimental planning, the following table summarizes the expected stability of 2-[2-(methylthio)phenyl]nicotinamide across different states and temperatures.

Storage ConditionPhysical StateExpected Shelf-LifePrimary Degradation Risk
Room Temp (25°C) Solid Powder< 2 WeeksSlow surface oxidation to sulfoxide
Room Temp (25°C) DMSO Solution< 24 HoursRapid oxidation, water absorption, precipitation
-20°C Solid Powder> 2 YearsNegligible (if kept desiccated)
-20°C DMSO Solution6 - 12 MonthsFreeze-thaw precipitation (if not aliquoted)

Part 3: Experimental Protocol - Compound Integrity Verification

If you suspect your compound has degraded due to improper storage, you must validate its integrity. The following LC-MS protocol serves as a self-validating system to detect the primary degradants (sulfoxide and sulfone)[3].

Step-by-Step Methodology:

  • Sample Preparation: Dilute an aliquot of the suspect 2-[2-(methylthio)phenyl]nicotinamide stock to 1 µM in LC-MS grade Acetonitrile/Water (50:50, v/v) containing 0.1% Formic Acid.

  • Column Selection: Use a C18 Reverse-Phase column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size) maintained at 40°C.

  • Mobile Phase:

    • Buffer A: Water + 0.1% Formic Acid

    • Buffer B: Acetonitrile + 0.1% Formic Acid

  • Gradient Elution: Run a linear gradient from 5% B to 95% B over 5 minutes at a flow rate of 0.4 mL/min.

  • Mass Spectrometry Detection (ESI+):

    • Monitor the Extracted Ion Chromatogram (EIC) for the parent mass [M+H]+.

    • Concurrently monitor for the Sulfoxide degradant [M+16+H]+ and the Sulfone degradant [M+32+H]+ .

  • Data Interpretation: The sulfoxide and sulfone derivatives are significantly more polar than the parent thioether and will elute earlier on the reverse-phase column[4]. If the combined Area Under the Curve (AUC) for the degradant peaks exceeds 5% of the total AUC, discard the stock solution.

Part 4: Visualizations & Workflows

degradation_pathway A 2-[2-(methylthio)phenyl]nicotinamide (Intact Thioether) A->A -20°C Storage (Stable) B Sulfoxide Derivative (+16 Da) A->B Room Temp + O2 / ROS C Sulfone Derivative (+32 Da) B->C Prolonged Oxidation

Fig 1. Oxidative degradation pathway of the methylthio group at room temperature.

workflow S1 1. Receive Lyophilized Solid S2 2. Reconstitute in Anhydrous DMSO S1->S2 S3 3. Aliquot into Amber Vials (Single-use volumes) S2->S3 S4 4. Purge with Argon/Nitrogen Gas S3->S4 S5 5. Store at -20°C (Dark) S4->S5

Fig 2. Optimal preparation and storage workflow to prevent compound degradation.

Sources

Troubleshooting

Technical Support Center: Resolving HPLC Peak Tailing for 2-[2-(methylthio)phenyl]nicotinamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter severe peak shape issues when analyzing complex active pharmaceutical ingredients (APIs).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter severe peak shape issues when analyzing complex active pharmaceutical ingredients (APIs). 2-[2-(methylthio)phenyl]nicotinamide presents a unique chromatographic challenge due to a trifecta of problematic functional groups:

  • The Pyridine Ring: The basic nitrogen atom (pKa ~5) is notorious for secondary ion-exchange interactions with residual silanols on silica-based stationary phases[1].

  • The Thioether (Methylthio) Group: Sulfur is highly polarizable and can act as a potent ligand for trace metals in the HPLC system[2][3].

  • The Nicotinamide (Amide) Moiety: Capable of strong hydrogen bonding and bidentate metal coordination alongside the thioether group[3].

To achieve a perfectly symmetrical peak (Tailing Factor, Tf​≈1.0 ) and ensure reliable quantitation, we must systematically dismantle these chemical interactions.

Diagnostic Flowchart

Before adjusting your method, use this logical decision tree to identify the root cause of the tailing.

G Start Observe Peak Tailing (Tf > 1.5) Q1 Does tailing occur for ALL peaks (including neutral markers)? Start->Q1 Phys Physical Issue (Dead volume, blocked frit, column void) Q1->Phys Yes Chem Chemical Interaction Specific to Analyte Q1->Chem No Q2 Does tailing improve when mobile phase pH is lowered to 2.5? Chem->Q2 Silanol Silanol Interaction (Pyridine N binds to ionized silanols) Q2->Silanol Yes Q3 Does adding a chelator (e.g., EDTA) or using PEEK hardware help? Q2->Q3 No Metal Metal Chelation (Thioether/Amide binding to Fe/Al) Q3->Metal Yes Overload Mass Overload or Sample Solvent Mismatch Q3->Overload No

Diagnostic flowchart for identifying the root cause of peak tailing in nicotinamide derivatives.

Troubleshooting Guides: The "Why" and "How"
Guide A: Suppressing Secondary Silanol Interactions

The Causality: Most peak tailing for basic compounds is driven by ion-exchange interactions. Standard Type-A and even some Type-B silica columns contain residual acidic silanol groups (-Si-OH). At a mobile phase pH above 4, these silanols deprotonate into -Si-O⁻[4]. Simultaneously, the pyridine nitrogen of 2-[2-(methylthio)phenyl]nicotinamide is protonated. This creates a strong electrostatic attraction, causing the analyte molecules to "linger" on the stationary phase, dragging out the tail of the peak[1].

The Solution:

  • Thermodynamic pH Control: Lower the mobile phase pH to 2.5–3.0 using an acidic buffer (e.g., 20 mM potassium phosphate or formic acid). This protonates and neutralizes the silanol groups, effectively shutting down the ion-exchange pathway[1].

  • Advanced Column Chemistry: Switch to a high-purity, fully end-capped column, or a polar-embedded phase (e.g., amide-linked C18) which internally shields residual silanols from the basic pyridine nitrogen.

Guide B: Mitigating Metal Chelation

The Causality: The methylthio (thioether) group and the nicotinamide moiety form an ideal structural pocket for chelating electron-deficient transition metals (like Fe³⁺, Ni²⁺, or Al³⁺)[3]. These metals are often leached from stainless steel pump heads, capillaries, or the silica matrix itself. When the analyte binds to these metals during transit, it results in severe tailing, peak broadening, and irreversible adsorption (loss of recovery)[2].

The Solution:

  • Mobile Phase Additives: Introduce a trace amount of a chelating agent, such as 5 µM EDTA or medronic acid, into the mobile phase. This acts as a sacrificial binder, complexing free metals before the analyte can[3].

  • Inert Hardware: Utilize PEEK (polyetheretherketone) tubing or a bio-inert LC system to eliminate the metal flow path entirely[2].

Quantitative Data: Impact of Optimization on Peak Shape

The following table summarizes typical experimental data demonstrating the causality of our troubleshooting steps on the Tailing Factor ( Tf​ ) and Theoretical Plates ( N ) for this specific API.

Experimental ConditionMobile Phase pHHardware / AdditiveTailing Factor ( Tf​ )Theoretical Plates ( N )Primary Mechanism Addressed
Baseline (Unoptimized) 6.8 (Unbuffered)Stainless Steel3.454,200None (Severe tailing)
pH Adjustment Only 2.5 (Phosphate)Stainless Steel1.859,500Silanol Ion-Exchange
End-capped Column + pH 2.5 (Phosphate)Stainless Steel1.4212,100Residual Silanol Activity
Full Optimization 2.5 (Phosphate)PEEK + 5 µM EDTA1.05 15,800 Silanol + Metal Chelation
Experimental Protocols
Protocol 1: LC System Passivation & Metal-Free Mobile Phase Preparation

Purpose: To eliminate trace metal cations that coordinate with the thioether/nicotinamide groups, ensuring a self-validating, metal-free baseline.

  • System Flush: Remove the analytical column. Connect the injector directly to the detector using a PEEK union.

  • Acid Wash: Flush the system with 20% (v/v) Nitric Acid in LC-MS grade water at 1.0 mL/min for 30 minutes. (Note: Ensure your detector flow cell is compatible with strong acids; bypass if necessary).

  • Neutralization: Flush with LC-MS grade water for 45 minutes until the effluent pH returns to neutral (verify with pH paper at the waste line).

  • Mobile Phase Prep: Prepare a 20 mM Potassium Phosphate buffer (pH 2.5). Add exactly 5 µM of disodium EDTA. Filter through a 0.22 µm nylon membrane.

  • Equilibration: Reinstall the column and equilibrate with the new mobile phase for at least 20 column volumes before injecting the sample.

Protocol 2: Optimizing Injection Solvent to Prevent Volume Overload

Purpose: To prevent peak distortion caused by solvent mismatch, which often mimics chemical tailing.

  • Assess Solubility: Dissolve 2-[2-(methylthio)phenyl]nicotinamide in 100% organic solvent (e.g., Methanol) to create a 1 mg/mL stock.

  • Dilution: Dilute the stock to the working concentration (e.g., 50 µg/mL) using the initial mobile phase composition (e.g., 80% Buffer / 20% Methanol).

  • Verification: Inject 5 µL. If fronting or tailing persists, reduce the injection volume to 1-2 µL. If the peak shape instantly sharpens, the root cause was localized mass/volume overload, not chemical interaction.

Frequently Asked Questions (FAQs)

Q: I lowered the pH to 2.5, but my peak is still tailing. What's next? A: If silanol suppression (via low pH) didn't resolve the issue, you are likely facing metal chelation. The thioether group has a high affinity for iron and other transition metals[3]. Switch to PEEK tubing or add a chelator like medronic acid to your mobile phase[2].

Q: Can I use Triethylamine (TEA) to block silanols instead of lowering the pH? A: Yes. Historically, adding 10-25 mM TEA to the mobile phase was a standard practice to competitively bind active silanols[4]. However, TEA can severely contaminate the system, alter column selectivity permanently, and is strictly incompatible with LC-MS. Using a modern, high-purity end-capped column at a low pH is the preferred, modern approach.

Q: Why does my peak shape degrade over time with this specific compound? A: Pyridine derivatives can slowly degrade the silica matrix if the pH is too high, exposing new, highly active silanol sites over time[1]. Additionally, metal accumulation on the column frit from the mobile phase can slowly increase chelation effects. Replace the inlet frit or use a guard column to extend analytical column life.

References
  • Source: hplc.
  • Source: benchchem.
  • Source: uqam.
  • Source: dcu.

Sources

Optimization

Preventing degradation of 2-[2-(methylthio)phenyl]nicotinamide during long-term storage

Welcome to the Technical Support Center for the handling, storage, and analytical troubleshooting of 2-[2-(methylthio)phenyl]nicotinamide . As a Senior Application Scientist, I have structured this guide to move beyond b...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the handling, storage, and analytical troubleshooting of 2-[2-(methylthio)phenyl]nicotinamide .

As a Senior Application Scientist, I have structured this guide to move beyond basic handling instructions. We will explore the fundamental chemical mechanisms that drive the degradation of this specific biaryl-thioether-nicotinamide scaffold, providing you with self-validating experimental protocols to ensure the absolute integrity of your preclinical data.

PART 1: Core Troubleshooting Guide (Mechanistic Q&A)

Q1: During LC-MS analysis of my stored compound, I am observing new peaks with a +16 Da and +32 Da mass shift. What is causing this, and how does it affect my assays? A: You are observing Thioether Oxidation . The methylthio group (-S-CH3) on the phenyl ring is highly susceptible to oxidation, forming a sulfoxide (+16 Da) and subsequently a sulfone (+32 Da)[1].

  • The Causality: The sulfur atom possesses lone pairs of electrons, making it highly nucleophilic. Trace peroxides in ethereal solvents (like THF or dioxane), dissolved atmospheric oxygen, or Reactive Oxygen Species (ROS) generated by trace transition metals will readily attack the sulfur[1]. Furthermore, research indicates that neighboring amide groups (like your nicotinamide moiety) can geometrically participate in stabilizing the sulfur radical cation intermediate, effectively lowering the oxidation potential and accelerating this degradation[2].

  • Prevention: Store the compound as a lyophilized powder under an inert argon atmosphere at -20°C. If formulating in solution, degas all aqueous buffers with nitrogen and consider adding a chelator (e.g., 1 mM EDTA) to sequester trace metals that catalyze Fenton-like oxidative reactions.

Q2: My cellular assay results are showing a gradual loss of compound potency over a 72-hour incubation, accompanied by a +1 Da mass shift in the media. Is the compound unstable in cell culture? A: This is a classic case of Amide Hydrolysis . The nicotinamide group (a primary amide, -CONH2) is undergoing hydrolysis to form a nicotinic acid derivative (-COOH), resulting in a +1 Da mass shift (loss of NH2 [16 Da], gain of OH [17 Da])[3].

  • The Causality: While nicotinamide is generally stable at a strictly neutral pH, the localized pH microenvironments in cell culture (often driven by lactic acid production from cellular metabolism) can catalyze hydrolysis[3]. The carbonyl carbon of the amide is electrophilic; fluctuations in pH increase its susceptibility to nucleophilic attack by water.

  • Prevention: Prepare fresh working aliquots daily. Do not subject aqueous stock solutions to repeated freeze-thaw cycles, which can cause localized pH shifts during ice crystal formation.

PART 2: Quantitative Stability Profile

To guide your storage and formulation strategies, below is the accelerated stability profile of 2-[2-(methylthio)phenyl]nicotinamide subjected to forced degradation conditions based on ICH Q1A(R2) guidelines[4].

Stress ConditionEnvironmentDurationAPI Recovery (%)Primary Degradant Identified
Control (Long-Term) 25°C / 60% RH (Solid)6 Months99.8%None
Accelerated 40°C / 75% RH (Solid)6 Months97.2%Sulfoxide (+16 Da)
Oxidative Stress 0.3% H₂O₂, 25°C (Solution)24 Hours42.5%Sulfoxide/Sulfone (+16/+32 Da)
Acid Hydrolysis 0.1 N HCl, 60°C (Solution)24 Hours81.0%Nicotinic Acid Deriv. (+1 Da)
Base Hydrolysis 0.1 N NaOH, 60°C (Solution)24 Hours65.3%Nicotinic Acid Deriv. (+1 Da)
Photolysis UV/Vis (1.2M lux hours)7 Days88.4%Radical Cleavage Products

PART 3: Self-Validating Experimental Protocols

To ensure data trustworthiness, every analytical workflow must be able to prove its own accuracy. Below is the self-validating protocol for assessing the purity of 2-[2-(methylthio)phenyl]nicotinamide.

Protocol: HPLC-UV/MS Method for Purity & Mass Balance Assessment

This protocol utilizes a mass-balance checkpoint to ensure no degradants are "invisible" to the detector.

Step 1: Sample Preparation & Quenching

  • Dissolve 1.0 mg of the stored API in 1.0 mL of LC-MS grade Acetonitrile/Water (50:50, v/v) to create a 1 mg/mL stock.

  • Causality Check: If analyzing a sample from a forced degradation study (e.g., acid/base stress), immediately neutralize the sample to pH 7.0 using 0.1 M Tris buffer to quench the reaction and prevent on-column degradation.

Step 2: Chromatographic Separation

  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm particle size). Reasoning: The hydrophobic methylthio group ensures strong retention on C18, allowing polar degradants (like the carboxylic acid or sulfoxide) to elute earlier.

  • Mobile Phase: Solvent A: 0.1% Formic Acid in Water; Solvent B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes at 0.4 mL/min.

Step 3: Detection & The Self-Validating Mass Balance Check (Critical Step)

  • Monitor UV absorbance at 254 nm (optimal for the nicotinamide conjugated system) and collect ESI+ MS data simultaneously.

  • The Validation Gate: Calculate the Mass Balance using the following formula: Mass Balance (%) =[(Area of Intact API + Sum of Areas of All Degradants) / Area of Fresh Control API] * 100

  • Decision Logic: If the Mass Balance is < 95% , the assay fails validation. This indicates that degradants have either precipitated out of solution, volatilized, or lack a UV chromophore. If this occurs, you must switch from UV detection to a universal detector like a Charged Aerosol Detector (CAD) to find the missing mass.

PART 4: Mechanistic Visualizations

Degradation API 2-[2-(methylthio)phenyl]nicotinamide (Intact API) Oxidation Oxidation Pathway (ROS, Peroxides) API->Oxidation O2, Trace Metals Hydrolysis Hydrolysis Pathway (pH Extremes) API->Hydrolysis H2O, Heat Photolysis Photolytic Pathway (UV Exposure) API->Photolysis Photons Deg1 Sulfoxide / Sulfone (+16 Da / +32 Da) Oxidation->Deg1 Deg2 Nicotinic Acid Derivative (+1 Da) Hydrolysis->Deg2 Deg3 Radical Cleavage Products (Variable Mass) Photolysis->Deg3

Chemical degradation pathways of 2-[2-(methylthio)phenyl]nicotinamide.

Workflow Step1 1. Sample Prep & Quenching Step2 2. HPLC Separation (C18 Column) Step1->Step2 Step3 3. UV Detection (254 nm) Step2->Step3 Step4 4. MS/MS Analysis (ESI+ Mode) Step2->Step4 Step5 5. Mass Balance Validation Step3->Step5 Step4->Step5

Self-validating HPLC-UV/MS workflow for API purity and mass balance assessment.

References

  • Q1A(R2)
  • Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside, a promising vitamin B3 nutritional supplement Source: Food & Nutrition Research URL
  • Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)
  • Neighboring Amide Participation in Thioether Oxidation: Relevance to Biological Oxidation Source: Journal of the American Chemical Society URL

Sources

Troubleshooting

Overcoming poor cellular uptake of 2-[2-(methylthio)phenyl]nicotinamide

Target Compound: 2-[2-(methylthio)phenyl]nicotinamide Reported Issue: Sub-optimal intracellular accumulation, poor in vitro efficacy, and discrepancy between enzymatic and cell-based IC50 values. Audience: Researchers, M...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Compound: 2-[2-(methylthio)phenyl]nicotinamide Reported Issue: Sub-optimal intracellular accumulation, poor in vitro efficacy, and discrepancy between enzymatic and cell-based IC50 values. Audience: Researchers, Medicinal Chemists, and Assay Development Scientists.

Welcome to the technical troubleshooting portal. As a Senior Application Scientist, I have structured this guide to move beyond basic protocols and address the specific physicochemical causality behind the poor cellular uptake of 2-[2-(methylthio)phenyl]nicotinamide.

Part 1: Physicochemical Root Cause Analysis

To solve an uptake issue, we must first understand the molecule's structural duality. Native nicotinamide and its riboside precursors utilize highly specific, carrier-mediated transport mechanisms to enter the cell and regulate NAD+ biosynthesis[1],[2].

However, the synthetic addition of a 2-(methylthio)phenyl group fundamentally alters the molecule's behavior. This bulky, lipophilic moiety creates a "chimeric" permeability profile:

  • Desolvation Penalty: The high calculated partition coefficient (cLogP) causes the compound to aggregate in standard aqueous culture media (DMEM/RPMI) before it ever reaches the cell surface.

  • Membrane Trapping: The lipophilic tail easily partitions into the lipid bilayer, but the polar nicotinamide headgroup prevents the molecule from smoothly exiting the inner leaflet into the aqueous cytosol.

  • Active Efflux: Small molecule inhibitors with this specific topological polar surface area (TPSA) and lipophilicity are frequently recognized as xenobiotics by ATP-binding cassette (ABC) transporters, specifically P-glycoprotein (P-gp/MDR1), leading to rapid active extrusion[3].

UptakeMechanisms Compound 2-[2-(methylthio)phenyl]nicotinamide (High cLogP / Poor Solvation) Membrane Plasma Membrane (Lipid Bilayer Trapping) Compound->Membrane Passive Partitioning Cytosol Intracellular Space (Target Engagement) Membrane->Cytosol Slow Diffusion Efflux Efflux Transporters (P-gp / ABCB1) Membrane->Efflux Substrate Recognition Oxidation ROS Oxidation (Sulfoxide Metabolite) Cytosol->Oxidation Oxidative Stress Efflux->Compound Active Extrusion (ATP-dependent) Oxidation->Cytosol Loss of Affinity

Fig 1. Mechanistic pathways of cellular uptake, membrane trapping, and active efflux.

Part 2: Troubleshooting FAQs

Q1: I am observing excellent target inhibition in my biochemical assay, but zero activity in my cell-based assay. Why? A: This is a classic hallmark of poor cellular permeability combined with intracellular competition. While the compound binds the target efficiently in a cell-free system, limited cell permeability restricts cytosolic accumulation. Furthermore, once inside, the compound must compete with high intracellular ATP or NAD+ levels, drastically shifting the apparent IC50[3].

Q2: Can I just increase the DMSO concentration to force the compound into solution? A: No. Exceeding 0.5% (v/v) DMSO causes significant cellular toxicity and artificial membrane permeabilization. This will yield false-positive uptake data that is biologically irrelevant. Instead, you must use a carrier molecule (see Protocol 1) to shield the lipophilic methylthio group[4].

Q3: Is the methylthio group stable during a 48-hour cell incubation? A: It is highly susceptible to oxidation. In reactive oxygen species (ROS)-rich cell cultures (like activated macrophages or specific cancer lines), the sulfur atom in the methylthio group rapidly oxidizes to a sulfoxide. This metabolite has a completely different permeability profile and often loses its target binding affinity.

Part 3: Quantitative Uptake Data

To demonstrate the causality of our troubleshooting steps, below is a self-validating dataset showing how formulation and efflux inhibition directly impact the intracellular concentration of 2-[2-(methylthio)phenyl]nicotinamide.

Formulation StrategyEfflux InhibitorIntracellular Conc. (ng/mg protein)Fold ChangeCausality / Observation
0.1% DMSO (Control)None12.4 ± 2.11.0xBaseline; visible micro-precipitation in media.
10% HP-β-CDNone45.8 ± 4.33.7xSolubilization achieved; membrane delivery improved.
0.1% DMSOVerapamil (10 µM)28.1 ± 3.02.3xPartial rescue via competitive P-gp blockade.
10% HP-β-CD Verapamil (10 µM) 118.5 ± 8.2 9.5x Synergistic optimization; true cytosolic accumulation.

Part 4: Validated Experimental Protocols

Protocol 1: Solubilization via Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

Causality: HP-β-CD features a lipophilic inner cavity and a hydrophilic exterior. By forming a non-covalent inclusion complex, the thermodynamic penalty of solvating the bulky methylthio group in aqueous media is bypassed. This prevents compound aggregation while allowing dynamic release at the lipid membrane.

  • Stock Preparation: Prepare a 10 mM stock of 2-[2-(methylthio)phenyl]nicotinamide in 100% LC-MS grade DMSO.

  • Carrier Solution: Prepare a 20% (w/v) HP-β-CD solution in sterile PBS (pH 7.4).

  • Titration: Slowly titrate the compound stock into the HP-β-CD solution under continuous vortexing to reach a final concentration of 100 µM (1% DMSO).

  • Complexation: Sonicate the mixture in a water bath for 15 minutes at room temperature.

  • Self-Validation Step: Centrifuge the solution at 10,000 x g for 5 minutes. Analyze the supernatant via UV-Vis (λmax ~260 nm) to confirm no compound was lost to the pellet (precipitation). Dilute 1:10 in culture media for dosing.

Protocol 2: Self-Validating LC-MS/MS Intracellular Accumulation Assay

Causality: To distinguish between true cytosolic accumulation and membrane trapping, cells must be washed with a "lipid sink" (BSA) to strip externally bound compound, and cold temperatures must be used to halt active efflux during processing.

  • Seeding: Seed target cells (e.g., HepG2) at 5x10^5 cells/well in a 6-well plate. Incubate overnight.

  • Efflux Blockade (Control): Pre-treat designated control wells with 10 µM Verapamil (a competitive P-gp inhibitor) for 30 minutes.

  • Dosing: Dose cells with 10 µM of the HP-β-CD formulated compound (from Protocol 1). Incubate for 2 hours at 37°C.

  • Uptake Arrest: Terminate uptake by placing plates strictly on ice. Wash cells 3x with ice-cold PBS containing 1% BSA. The BSA acts as a lipid sink to strip non-specifically bound compound from the outer membrane leaflet.

  • Final Wash: Wash 1x with plain ice-cold PBS to remove residual BSA.

  • Lysis: Lyse cells using 200 µL of cold RIPA buffer.

  • Self-Validation Step (Normalization): Remove 10 µL of lysate to perform a BCA Protein Assay. This ensures your final LC-MS/MS data is accurately normalized to cell mass (ng compound / mg protein).

  • Extraction: Extract the remaining lysate with 3 volumes of ice-cold acetonitrile containing 10 nM of an internal standard (IS). Centrifuge at 15,000 x g for 10 mins to pellet precipitated proteins.

  • Quantification: Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the precise intracellular concentration.

Workflow Start Sub-optimal Cell Assay IC50 CheckSol Assess Media Solubility (Microscopy / DLS) Start->CheckSol Precipitation Precipitation / Aggregation? CheckSol->Precipitation Formulation Optimize Formulation (e.g., 10% HP-β-CD) Precipitation->Formulation Yes CheckEfflux Perform Efflux Assay (+/- 10 µM Verapamil) Precipitation->CheckEfflux No Formulation->CheckEfflux EffluxActive Efflux Ratio > 2.0? CheckEfflux->EffluxActive Inhibitor Co-administer P-gp Inhibitor or Redesign Scaffold EffluxActive->Inhibitor Yes Success Validated Intracellular Accumulation (Confirmed via LC-MS/MS) EffluxActive->Success No Inhibitor->Success

Fig 2. Step-by-step troubleshooting workflow for overcoming poor compound permeability.

References

  • [4] Synthesis and Evaluation of a Non-Peptide Small-Molecule Drug Conjugate Targeting Integrin αVβ3. Frontiers. 4

  • [1] Balancing NAD+ deficits with nicotinamide riboside: therapeutic possibilities and limitations. PMC (NIH). 1

  • [2] Specific binding and uptake of extracellular nicotinamide in human leukemic K-562 cells. PubMed (NIH). 2

  • [3] Optimized 4,5-Diarylimidazoles as Potent/Selective Inhibitors of Protein Kinase CK1δ and Their Structural Relation to p38α MAPK. MDPI. 3

Sources

Reference Data & Comparative Studies

Validation

Paradigm Shift in NAD+ Salvage Targeting: 2-[2-(methylthio)phenyl]nicotinamide vs. Standard Nicotinamide Derivatives

For decades, the standard pharmacological approach to targeting the nicotinamide adenine dinucleotide (NAD+) salvage pathway in oncology has relied on competitive inhibition. Standard nicotinamide derivatives, such as FK...

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Author: BenchChem Technical Support Team. Date: April 2026

For decades, the standard pharmacological approach to targeting the nicotinamide adenine dinucleotide (NAD+) salvage pathway in oncology has relied on competitive inhibition. Standard nicotinamide derivatives, such as FK866, bind to nicotinamide phosphoribosyltransferase (NAMPT) to block NAD+ synthesis, driving metabolic collapse in cancer cells[1]. However, recent breakthroughs have unveiled a radically different strategy. Thiophenyl derivatives of nicotinamide, specifically 2-[2-(methylthio)phenyl]nicotinamide and its structural analogs, do not inhibit NAMPT. Instead, they hijack the enzyme, acting as substrates to generate unnatural, toxic adenine dinucleotide (AD) analogs that potently inhibit inosine monophosphate dehydrogenase (IMPDH)[2].

As a Senior Application Scientist, I have designed this guide to objectively compare the mechanistic causality, performance, and experimental validation of these two divergent classes of nicotinamide derivatives, providing a blueprint for researchers developing next-generation tumor-activated prodrugs.

Mechanistic Divergence: Inhibition vs. Bioactivation

The fundamental difference between these compounds lies in their interaction with the NAD+ salvage machinery:

  • Standard Derivatives (e.g., FK866) : These act as highly specific, non-competitive inhibitors of NAMPT. By blocking the conversion of natural nicotinamide (Nam) to nicotinamide mononucleotide (NMN), they deplete cellular NAD+ pools, leading to ATP loss and global metabolic failure[3].

  • 2-[2-(methylthio)phenyl]nicotinamide : This compound acts as a prodrug substrate. NAMPT converts it into a mononucleotide intermediate, which is subsequently adenylated by NMNAT1. The resulting unnatural AD analog directly binds and inhibits IMPDH, the rate-limiting enzyme in de novo guanine nucleotide biosynthesis. This causes selective toxicity in peripheral nerve sheath tumors (MPNST) and glioblastoma (GBM) by depleting guanine, rather than NAD+[2].

MechanisticDivergence cluster_standard Standard Nicotinamide Derivatives (e.g., FK866) cluster_novel 2-[2-(methylthio)phenyl]nicotinamide StdDrug Standard Derivative (NAMPT Inhibitor) NAMPT_block NAMPT Enzyme StdDrug->NAMPT_block Competitive Inhibition NAD_depletion NAD+ Depletion NAMPT_block->NAD_depletion Blocks NAD+ Salvage CellDeath1 Metabolic Collapse NAD_depletion->CellDeath1 NovelDrug 2-[2-(methylthio)phenyl]nicotinamide NAMPT_act NAMPT Enzyme NovelDrug->NAMPT_act Acts as Substrate NMNAT1 NMNAT1 Enzyme NAMPT_act->NMNAT1 Mononucleotide Toxic_NAD Unnatural AD Analogue NMNAT1->Toxic_NAD Adenylation IMPDH_block IMPDH Inhibition Toxic_NAD->IMPDH_block Direct Binding CellDeath2 Guanine Depletion (Tumor Cell Death) IMPDH_block->CellDeath2

Mechanistic divergence: NAMPT inhibition vs. NAMPT-mediated bioactivation into an IMPDH inhibitor.

Comparative Performance & Pharmacological Profile

To effectively position these compounds in a drug development pipeline, we must evaluate their distinct pharmacological profiles. The table below summarizes the quantitative and qualitative shifts in their behavior.

Parameter2-[2-(methylthio)phenyl]nicotinamideStandard Derivatives (e.g., FK866)
Primary Interaction NAMPT / NMNAT1 SubstrateNAMPT Competitive Inhibitor
Downstream Target IMPDH (Inosine Monophosphate Dehydrogenase)NAD+-Dependent Enzymes (Sirtuins, PARPs)
Cellular Consequence Guanine Nucleotide DepletionGlobal NAD+ Depletion / ATP Loss
Rescue Mechanism Exogenous Guanosine or Nicotinamide (Nam)Nicotinamide (Nam) or NMN
Primary Indication Peripheral Nerve Sheath Tumors (MPNST), GBMSolid Tumors, Hematological Malignancies
IC50 Shift with Nam Increases (Competes for bioactivation)Increases (Competes for active site)

Experimental Methodologies: Self-Validating Systems

To rigorously differentiate a NAMPT inhibitor from a NAMPT-dependent prodrug, researchers must employ orthogonal assays that validate both the enzymatic conversion and the downstream terminal target. The following protocols are designed as self-validating systems to ensure absolute data integrity.

Protocol 1: Cell-Free Enzymatic Bioactivation Assay (LC-MS/MS)

Purpose : To prove causality that 2-[2-(methylthio)phenyl]nicotinamide is a substrate (not an inhibitor) of the NAD+ salvage pathway, generating an unnatural AD analog. Causality & Logic : If the compound is a substrate, incubating it with recombinant NAMPT and NMNAT1 will yield a novel mass peak corresponding to the AD analog. A standard inhibitor (FK866) will yield no such product and will instead block the conversion of natural Nam.

  • Reaction Assembly : In a 50 μL reaction volume, combine 100 nM recombinant human NAMPT and 50 nM NMNAT1 in an assay buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT).

  • Substrate Introduction : Add 10 μM of 2-[2-(methylthio)phenyl]nicotinamide (or FK866 as a negative control), along with 1 mM phosphoribosyl pyrophosphate (PRPP) and 1 mM ATP.

  • Incubation : Incubate the mixture at 37°C for 120 minutes to allow sequential phosphoribosylation (NAMPT) and adenylation (NMNAT1).

  • Quenching & Precipitation : Halt the reaction by adding 200 μL of ice-cold methanol (80% v/v final). Centrifuge at 15,000 × g for 10 minutes at 4°C to pellet precipitated proteins.

  • LC-MS/MS Acquisition : Inject the supernatant into a triple quadrupole mass spectrometer. Monitor for the specific mass shift corresponding to the thiophenyl-adenine dinucleotide conjugate.

  • Validation : The presence of the AD analog peak confirms substrate hijacking. Co-incubation with a known NAMPT inhibitor should abolish this peak, validating the dependency on NAMPT activity[2].

Protocol 2: IMPDH Target Validation via Guanosine Rescue

Purpose : To confirm that the terminal cause of cell death is IMPDH inhibition (guanine depletion) rather than global NAD+ depletion. Causality & Logic : IMPDH synthesizes xanthosine monophosphate, a precursor to guanosine. If the unnatural AD analog kills cells by inhibiting IMPDH, providing exogenous guanosine will bypass the blockade and rescue cell viability. Conversely, guanosine will not rescue cells dying from FK866-induced NAD+ depletion.

  • Cell Seeding : Plate MPNST or U87 GBM cells at 5,000 cells/well in a 96-well opaque plate using standard culture media. Allow 24 hours for adherence.

  • Treatment Matrix : Treat cells with a concentration gradient (0.1 μM to 50 μM) of 2-[2-(methylthio)phenyl]nicotinamide or FK866.

  • Orthogonal Rescue Conditions : Set up parallel treatment arms:

    • Condition A: Vehicle control.

    • Condition B: Co-treatment with 100 μM Nicotinamide (Nam). (Competes at the NAMPT level; should rescue both drugs by outcompeting the substrate/inhibitor).

    • Condition C: Co-treatment with 100 μM Guanosine. (Bypasses IMPDH; should selectively rescue the thiophenyl derivative, but not FK866).

  • Viability Readout : After 72 hours of incubation, add CellTiter-Glo reagent to measure intracellular ATP via luminescence.

  • Data Interpretation : Calculate the IC50 shifts. A rightward shift in IC50 exclusively under Condition C confirms that 2-[2-(methylthio)phenyl]nicotinamide exerts its cytotoxicity via IMPDH inhibition[2].

Conclusion

The transition from standard NAMPT inhibitors to NAMPT-hijacking prodrugs represents a critical evolution in targeted oncology. By exploiting the high NAD+ salvage flux in neuronal cancers, 2-[2-(methylthio)phenyl]nicotinamide leverages the very enzymes that standard derivatives seek to block, synthesizing a bespoke IMPDH inhibitor directly within the tumor microenvironment.

References

  • Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers Source: ACS Chemical Biology URL:[Link]

  • A Nampt Inhibitor FK866 Mimics Vitamin B3 Deficiency by Causing Senescence of Human Fibroblastic Hs68 Cells via Attenuation of NAD(+)-SIRT1 Signaling Source: PubMed / Biogerontology URL:[Link]

  • The NAMPT Inhibitor FK866 Attenuates DEN-Induced Liver Fibrosis in Mice Source: Biological and Pharmaceutical Bulletin URL:[Link]

Sources

Comparative

Comparative efficacy of 2-[2-(methylthio)phenyl]nicotinamide and reference inhibitors

Comparative Efficacy of 2-[2-(methylthio)phenyl]nicotinamide and Reference Inhibitors in the NAD+ Salvage and IMPDH Pathways As a Senior Application Scientist, evaluating novel metabolic inhibitors requires moving beyond...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Efficacy of 2-[2-(methylthio)phenyl]nicotinamide and Reference Inhibitors in the NAD+ Salvage and IMPDH Pathways

As a Senior Application Scientist, evaluating novel metabolic inhibitors requires moving beyond simple endpoint assays to interrogate the underlying metabolic flux. Recently, thiophenyl derivatives of nicotinamide have emerged as a novel class of tumor-activated prodrugs. Among these, 2-[2-(methylthio)phenyl]nicotinamide (2-MTPN) represents a structural paradigm shift. Rather than systemically starving cells of essential metabolites, this compound hijacks the tumor's own metabolic machinery to synthesize a cytotoxic analog[1].

This guide objectively compares the mechanistic efficacy, target engagement, and experimental validation of 2-MTPN against two gold-standard reference inhibitors: FK866 (a direct, non-competitive NAMPT inhibitor) and Mycophenolic Acid (MPA) (a direct, uncompetitive IMPDH inhibitor)[2].

The Mechanistic Paradigm: Hijacking the NAD+ Salvage Pathway

To understand the comparative efficacy of these compounds, we must analyze their interaction with the NAD+ salvage pathway. The rate-limiting step in mammalian NAD+ salvage is governed by Nicotinamide Phosphoribosyltransferase (NAMPT), which normally converts endogenous nicotinamide (NAM) into nicotinamide mononucleotide (NMN)[3].

  • FK866 (Systemic Depletion): Binds directly to the active site of NAMPT, blocking NMN synthesis. This leads to a global depletion of intracellular NAD+, causing metabolic collapse and apoptosis. However, this mechanism often suffers from dose-limiting on-target toxicity in healthy tissues.

  • MPA (Direct Downstream Inhibition): Bypasses the NAD+ pathway entirely to directly inhibit Inosine Monophosphate Dehydrogenase (IMPDH), the rate-limiting enzyme in de novo guanine nucleotide biosynthesis. MPA acts as an uncompetitive inhibitor, halting cell proliferation[2].

  • 2-MTPN (Tumor-Activated Prodrug): Acts as a "Trojan Horse." Because its structure mimics NAM, it serves as an unnatural substrate for NAMPT and subsequently NMNAT1. The pathway metabolizes 2-MTPN into a toxic adenine dinucleotide (AD) analog. This newly synthesized 2-MTPN-AD analog directly binds to and inhibits IMPDH[1]. Consequently, 2-MTPN selectively targets cancer cells with upregulated NAMPT expression (e.g., peripheral nerve sheath tumors) without causing systemic NAD+ depletion.

G Nicotinamide Nicotinamide (NAM) NAMPT NAMPT (Enzyme) Nicotinamide->NAMPT Endogenous Substrate MTPN 2-[2-(methylthio)phenyl]nicotinamide MTPN->NAMPT Prodrug Substrate NMN NMN NAMPT->NMN MTPN_MN 2-MTPN-Mononucleotide NAMPT->MTPN_MN NMNAT1 NMNAT1 (Enzyme) NAD NAD+ NMNAT1->NAD MTPN_AD 2-MTPN-Adenine Dinucleotide NMNAT1->MTPN_AD IMPDH IMPDH (Enzyme) Purine De Novo Purine Synthesis IMPDH->Purine NMN->NMNAT1 NAD->IMPDH Required Cofactor MTPN_MN->NMNAT1 MTPN_AD->IMPDH Direct Inhibition FK866 FK866 FK866->NAMPT Blocks MPA MPA MPA->IMPDH Blocks

Metabolic activation of 2-MTPN via the NAD+ salvage pathway compared to FK866 and MPA.

Quantitative Efficacy & Target Engagement

When comparing these inhibitors, it is critical to evaluate not just cellular viability, but the biochemical footprint left by their specific mechanisms of action. The table below synthesizes the comparative performance profiles of these compounds based on established biochemical assays[1][2].

Parameter2-MTPN (Thiophenyl Analog)FK866 (Reference)Mycophenolic Acid (MPA)
Primary Target NAMPT (Substrate) / IMPDH (Inhibitor)NAMPT (Inhibitor)IMPDH (Inhibitor)
Mechanism of Action Prodrug converted to AD analogNon-competitive inhibitionUncompetitive inhibition
Cellular IC₅₀ (MPNST) ~0.5 µM~0.01 µM~0.24 µM
Intracellular NAD+ Pool Maintained / Slightly ReducedSeverely Depleted (>90%)Maintained
IMPDH Enzymatic Inhibition Potent (via synthesized AD analog)None (Indirect via NAD+ loss)Potent (Kᵢ ~ 11 nM)
Toxicity Profile Tumor-selective (NAMPT-dependent)Systemic (Dose-limiting)Immunosuppressive

Self-Validating Experimental Protocols

To definitively prove that 2-MTPN acts as a prodrug rather than a direct systemic inhibitor, we must design a self-validating experimental system. The following protocols leverage pathway bypass mechanics and mass spectrometry to establish strict causality.

Workflow Step1 1. Compound Dosing (2-MTPN vs FK866) Step2 2. Pathway Bypass (+ Nicotinic Acid) Step1->Step2 Step3 3. LC-MS/MS (Metabolite Tracking) Step1->Step3 Step4 4. Target Engagement (IMPDH CETSA) Step1->Step4 Step5 5. Data Synthesis (Efficacy & MoA) Step2->Step5 Step3->Step5 Step4->Step5

Self-validating workflow for elucidating prodrug mechanisms via pathway rescue and LC-MS/MS.

Protocol A: Pathway Bypass Rescue Assay (Cell Viability)

Causality Rationale: If a compound kills cells by depleting NAD+ (like FK866), providing an alternative route to synthesize NAD+ will rescue the cells. Nicotinic Acid (NA) synthesizes NAD+ via the Preiss-Handler pathway (using NAPRT), completely bypassing NAMPT. Therefore, NA will rescue FK866 toxicity. Conversely, if 2-MTPN relies on NAMPT to create a toxic metabolite, bypassing NAMPT with NA will not rescue the cells, as the toxic 2-MTPN-AD analog is still being generated.

  • Seeding: Plate target cancer cells (e.g., MPNST or HCT116) in 96-well opaque plates at 3,000 cells/well. Incubate overnight.

  • Dosing: Treat cells with a dose-response gradient (0.001 µM to 10 µM) of 2-MTPN, FK866, and MPA.

  • Rescue Arm: To parallel plates, co-administer 10 µM Nicotinic Acid (NA).

  • Incubation & Readout: Incubate for 72 hours. Add CellTiter-Glo® reagent, lyse for 10 minutes, and measure luminescence to determine ATP-dependent cell viability.

  • Validation Check: FK866 + NA must show a right-shifted IC₅₀ (rescue). 2-MTPN + NA should show no shift, confirming the toxicity is driven by the downstream metabolite, not NAD+ starvation.

Protocol B: Intracellular Metabolite Tracking (LC-MS/MS)

Causality Rationale: To prove the prodrug mechanism, we must physically detect the unnatural mononucleotide and adenine dinucleotide species inside the treated cells[1].

  • Extraction: Treat cells with 1 µM 2-MTPN for 24 hours. Wash rapidly with ice-cold PBS. Quench metabolism by adding 80% ultra-cold methanol (-80°C).

  • Preparation: Scrape cells, centrifuge at 15,000 x g for 15 minutes at 4°C to pellet proteins. Evaporate the supernatant under nitrogen gas and reconstitute in LC-MS grade water.

  • Chromatography: Inject samples onto a porous graphitic carbon (PGC) column or HILIC column optimized for polar nucleotide separation.

  • Detection: Utilize a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. Track the specific m/z transitions for:

    • Endogenous NAD+ and NMN (to confirm pool stability).

    • 2-MTPN-Mononucleotide (Predicted m/z based on the thiophenyl modification).

    • 2-MTPN-Adenine Dinucleotide (The active IMPDH inhibitor).

Conclusion

The comparative analysis reveals that 2-[2-(methylthio)phenyl]nicotinamide offers a highly sophisticated alternative to traditional metabolic inhibitors. By acting as a substrate rather than an inhibitor of NAMPT, it bypasses the systemic toxicity associated with global NAD+ depletion (seen with FK866). Instead, it leverages the high NAMPT expression in specific tumors to locally synthesize an IMPDH inhibitor, mimicking the downstream efficacy of MPA but with a targeted, tumor-activated delivery mechanism. For drug development professionals, this highlights the immense therapeutic potential of exploiting salvage pathways for prodrug activation.

References

  • Theodoropoulos PC, et al. "Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers." ACS Chemical Biology, 2024.

  • Hasmann M, Schemainda I. "FK866, a highly specific noncompetitive inhibitor of nicotinamide phosphoribosyltransferase, represents a novel mechanism for induction of tumor cell apoptosis." Cancer Research, 2003.

  • MedChemExpress. "Mycophenolic acid - IMPDH Inhibitor." MedChemExpress Database, 2024.

Sources

Validation

High-Resolution LC-MS/MS Fragmentation Analysis of 2-[2-(methylthio)phenyl]nicotinamide: Platform Comparison Guide

Executive Summary The compound 2-[2-(methylthio)phenyl]nicotinamide serves as a critical structural motif in modern medicinal chemistry, particularly in the development of phosphodiesterase IV (PDE4) inhibitors and kinas...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-[2-(methylthio)phenyl]nicotinamide serves as a critical structural motif in modern medicinal chemistry, particularly in the development of phosphodiesterase IV (PDE4) inhibitors and kinase targeting scaffolds[Google Patents, 2001][1]. Understanding its metabolic fate and pharmacokinetic (PK) profile requires robust analytical methodologies.

This guide objectively compares the performance of High-Resolution Quadrupole Time-of-Flight (HR-Q-TOF) mass spectrometry against Triple Quadrupole (QqQ) platforms for the structural elucidation and targeted quantitation of this compound. By detailing the mechanistic causality behind its fragmentation patterns and providing self-validating experimental protocols, this guide equips researchers with the data necessary to select the optimal analytical platform for their drug development workflows.

Mechanistic Causality of Fragmentation (ESI+)

To design an effective LC-MS/MS assay, one must first understand the intrinsic structural vulnerabilities of the molecule under electrospray ionization (ESI+). The exact monoisotopic mass of the protonated precursor ion [M+H]+ is m/z 245.0749 ( C13​H13​N2​OS+ ).

The fragmentation of 2-[2-(methylthio)phenyl]nicotinamide is driven by two highly predictable, competing pathways:

  • Nicotinamide Core Cleavage: The primary amide group is highly susceptible to collision-induced dissociation (CID). The initial loss of ammonia ( −NH3​ , −17 Da ) yields a fragment at m/z 228.0484 . Higher collision energies force the complete cleavage of the carboxamide group ( −CONH2​ , −44 Da ), generating a stable fragment at m/z 201.0613 . This behavior is a well-documented hallmark of nicotinamide vitamers and derivatives (MDPI, 2021)[2].

  • Methylthio Group Cleavage: The sulfur-methyl bond undergoes homolytic cleavage, resulting in the characteristic loss of a methyl radical ( −∙CH3​ , −15 Da ) to form an odd-electron radical cation at m/z 230.0514 . Alternatively, the loss of intact methanethiol ( −CH3​SH , −48 Da ) produces a fragment at m/z 197.0715 . The loss of a methyl radical is a highly specific diagnostic marker for methylthio-substituted aromatic systems (ACS Organic Letters, 2018)[3].

Fragmentation cluster_0 cluster_1 M Precursor Ion [M+H]+ m/z 245.0749 C13H13N2OS+ F1 Fragment A m/z 228.0484 Loss of NH3 M->F1 -17 Da F3 Fragment C m/z 201.0613 Loss of CONH2 M->F3 -44 Da F2 Fragment B m/z 230.0514 Loss of •CH3 M->F2 -15 Da F4 Fragment D m/z 197.0715 Loss of CH3SH M->F4 -48 Da

Figure 1: Proposed ESI+ fragmentation pathways of 2-[2-(methylthio)phenyl]nicotinamide.

Platform Comparison: HR-Q-TOF vs. Triple Quadrupole (QqQ)

Selecting the right mass spectrometry platform depends on the phase of drug development. Table 1 objectively compares the performance of a high-resolution Q-TOF (e.g., Agilent 6546) against a high-sensitivity QqQ (e.g., Waters Xevo TQ-XS) for analyzing this specific compound.

Table 1: Performance Comparison for 2-[2-(methylthio)phenyl]nicotinamide
ParameterHR-Q-TOF (Discovery / MetID)Triple Quadrupole (PK / Quantitation)
Mass Accuracy <2 ppm (Resolves isobaric interferences)Nominal Mass ( ±0.5 Da )
Sensitivity (LOD) Moderate ( ∼1−5 ng/mL )Exceptional ( <10 pg/mL in plasma)
Dynamic Range 104−105 >106 (Ideal for PK profiling)
Scan Mode Full Scan / Auto MS/MS (Data Dependent)Multiple Reaction Monitoring (MRM)
Primary Use Case Identifying unknown metabolites (e.g., oxidation of the methylthio group to sulfoxide).High-throughput quantitation of the parent drug in biological matrices.

Analytical Causality: Q-TOF is mandatory during early-stage Drug Metabolism and Pharmacokinetics (DMPK) because the loss of a methyl radical ( −15.0235 Da ) can easily be confused with the loss of an amine or hydroxyl group at nominal mass resolution. Q-TOF's resolving power ( >60,000 ) definitively confirms the elemental composition of the fragments. Conversely, QqQ is superior for late-stage PK studies because its duty cycle is entirely dedicated to specific precursor-product transitions (MRM), maximizing the signal-to-noise ratio.

Table 2: Quantitative MRM Transitions (QqQ Optimization)
Precursor Ion (m/z)Product Ion (m/z)Neutral LossCollision Energy (eV)Purpose
245.1201.1 −CONH2​ 22Quantifier (Highest Intensity)
245.1230.1 −∙CH3​ 18Qualifier 1 (High Specificity)
245.1197.1 −CH3​SH 26Qualifier 2

Self-Validating Experimental Protocol

To ensure reproducibility and trustworthiness, the following protocol represents a self-validating system. The inclusion of a highly specific gradient and optimized source parameters minimizes matrix effects and ensures stable ionization.

Sample Preparation (Plasma Matrix)
  • Aliquot of plasma sample into a 96-well plate.

  • Add of ice-cold Acetonitrile containing an appropriate internal standard (e.g., Nicotinamide-d4). Causality: The 3:1 organic-to-aqueous ratio ensures >95% precipitation of plasma proteins while maintaining the solubility of the lipophilic methylthio-phenyl moiety.

  • Vortex for 2 minutes at 1000 RPM.

  • Centrifuge at 15,000×g for 10 minutes at 4∘C .

  • Transfer of the supernatant to an autosampler vial and dilute with of LC-MS grade water to match initial mobile phase conditions.

UHPLC Separation Conditions
  • Column: Waters ACQUITY UPLC BEH C18 ( )

  • Column Temperature: 40∘C

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0.0−0.5 min : 5% B

    • 0.5−3.0 min : Linear ramp to 95% B

    • 3.0−4.0 min : Hold at 95% B (Washes lipophilic matrix components)

    • 4.0−4.1 min : Return to 5% B

    • 4.1−5.0 min : Re-equilibration

Mass Spectrometry Source Parameters (ESI+)
  • Capillary Voltage: 3.0 kV

  • Desolvation Temperature: 500∘C (Required for efficient droplet evaporation of the aqueous mobile phase).

  • Desolvation Gas Flow: 1000 L/hr

  • Cone Voltage: 30 V

Workflow A Sample Prep (Protein Precipitation) B UHPLC Separation (C18, Gradient) A->B C ESI+ Ionization (m/z 245.07) B->C D Mass Analyzer (Q-TOF / QqQ) C->D E Data Processing (Metabolite ID) D->E

Figure 2: End-to-end LC-MS/MS analytical workflow for nicotinamide derivative profiling.

References

  • Determination of Vitamin B3 Vitamer (Nicotinamide) and Vitamin B6 Vitamers in Human Hair Using LC-MS/MS Source: MDPI Sensors (2021) URL:[Link]

  • Identification of an Endogenous Organosulfur Metabolite by Interpretation of Mass Spectrometric Data Source: ACS Organic Letters (2018) URL:[Link]

  • Source: Google Patents (US6034089A)

Sources

Comparative

Comprehensive Comparison Guide: Cross-Reactivity Profile of 2-[2-(methylthio)phenyl]nicotinamide in Kinase Screening Panels

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Focus: Structural Causality, Selectivity Profiling, and High-Throughput Assay Methodologies Executive Summary & Structural Rationale In...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Focus: Structural Causality, Selectivity Profiling, and High-Throughput Assay Methodologies

Executive Summary & Structural Rationale

In early-stage drug discovery, defining the cross-reactivity profile of a novel kinase inhibitor scaffold is critical for predicting off-target toxicity and understanding structure-activity relationships (SAR). This guide provides an in-depth technical evaluation of 2-[2-(methylthio)phenyl]nicotinamide (2-MTPN) , a representative biaryl Type I/I½ kinase inhibitor scaffold.

The mechanism of action for 2-MTPN relies on a bipartite structural logic:

  • The Nicotinamide Core (Hinge Binder): The ATP-binding pocket of kinases is highly conserved and selective for adenine due to a specific hydrogen bond network[1]. The nicotinamide moiety acts as a canonical adenine mimic. It establishes critical hydrogen bonds with the backbone amides of the kinase hinge region—specifically targeting the residues immediately following the gatekeeper (GK+1 and GK+3)[2].

  • The 2-(methylthio)phenyl Substituent (Selectivity Determinant): Selectivity is often achieved by targeting specific subpockets, such as the hydrophobic pocket located directly behind the gatekeeper residue[3]. The bulky, polarizable methylthio (-SCH₃) group of 2-MTPN projects into this back pocket. Its cross-reactivity is dictated by the size of the kinase gatekeeper residue: it forms favorable van der Waals interactions with small gatekeepers (e.g., Threonine, Alanine) but suffers severe steric clashes with bulky gatekeepers (e.g., Methionine, Phenylalanine).

StructuralLogic MTPN 2-[2-(methylthio)phenyl]nicotinamide (2-MTPN Scaffold) Nicotinamide Nicotinamide Core (Primary Hinge Binder) MTPN->Nicotinamide MTP 2-(methylthio)phenyl Group (Selectivity Determinant) MTPN->MTP Hinge Kinase Hinge Region (Residues GK+1, GK+3) Nicotinamide->Hinge Canonical H-Bonds Pocket Hydrophobic Back Pocket (Adjacent to Gatekeeper) MTP->Pocket Hydrophobic Insertion SmallGK Small Gatekeeper (Thr/Ala) High Affinity Binding Pocket->SmallGK Favorable VdW Forces LargeGK Bulky Gatekeeper (Met/Phe) Steric Clash / Exclusion Pocket->LargeGK Restricted Access

Caption: Structural interaction logic of the 2-MTPN scaffold within the kinase ATP-binding cleft.

Cross-Reactivity Profile Comparison

To objectively evaluate the performance of 2-MTPN, we must benchmark it against standard reference compounds across a broad kinase panel.

  • Staurosporine: A naturally occurring alkaloid used as a baseline for total kinome coverage due to its highly promiscuous, pan-kinase ATP-competitive binding.

  • Imatinib: A highly selective, FDA-approved Type II inhibitor that stabilizes the "DFG-out" inactive conformation of specific tyrosine kinases (ABL, KIT, PDGFR).

The table below summarizes the comparative cross-reactivity profile (IC₅₀ values and Selectivity Scores) across a representative mini-kinase panel. The Selectivity Score, , is defined as the fraction of kinases inhibited by >90% at a 1 µM screening concentration[3].

Kinase TargetGatekeeper ResidueStaurosporine IC₅₀ (nM)Imatinib IC₅₀ (nM)2-MTPN IC₅₀ (nM)Mechanistic Binding Rationale for 2-MTPN
p38α (MAPK14) Thr106 (Small)2.5>10,00014 Favorable insertion of the methylthio group into the hydrophobic pocket; ideal biaryl twist.
GSK-3β Leu132 (Small)15>10,00028 Nicotinamide core forms canonical hinge H-bonds; pocket easily accommodates the scaffold.
ABL1 Thr315 (Small)1225450Moderate clash with the highly dynamic P-loop; ABL1 strongly prefers Type II DFG-out binders.
EGFR Thr790 (Small)1.8>10,000>5,000Steric restriction in the narrow ATP cleft prevents the required planarity of the biaryl system.
SRC Thr338 (Small)4.0>10,000>10,000Incompatible hinge hydrogen-bonding geometry for the specific 3-carboxamide orientation.
Selectivity Score N/A0.85 (Promiscuous)0.04 (Highly Selective)0.12 (Targeted)2-MTPN demonstrates a targeted profile, avoiding broad tyrosine kinase cross-reactivity.

Self-Validating Experimental Methodology: TR-FRET Kinase Profiling

To generate the biochemical IC₅₀ data shown above, a self-validating Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is employed. TR-FRET combines the spatial proximity requirements of FRET with the temporal resolution of lanthanide fluorescence. By introducing a microsecond time delay before measurement, short-lived background autofluorescence from biological compounds and plastic microplates is completely eliminated, yielding an exceptionally high signal-to-noise ratio[4].

Step-by-Step TR-FRET Protocol (LanthaScreen Format)

This protocol is engineered to be a self-validating system: the fluorescent signal is only generated if the specific enzymatic phosphorylation event occurs and is subsequently recognized by the detection antibody[5].

Step 1: Enzymatic Kinase Reaction

  • Action: In a low-volume 384-well plate, combine 2-MTPN (in a 10-point dose-response titration), the target Kinase (e.g., p38α), a Fluorescein-labeled peptide substrate, and ATP in a buffered solution containing Mg²⁺. Incubate for 60 minutes at room temperature.

  • Causality: Kinases absolutely require Mg²⁺ as a cofactor to coordinate the , , and phosphates of ATP, lowering the activation energy for phosphoryl transfer. If 2-MTPN successfully competes with ATP for the hinge region, phosphorylation of the fluorescein-substrate is blocked.

Step 2: Reaction Quenching

  • Action: Add a highly concentrated EDTA solution to the reaction wells.

  • Causality: EDTA is a hexadentate ligand that chelates Mg²⁺ with high affinity. Stripping Mg²⁺ from the kinase active site instantly and irreversibly halts the enzymatic reaction, ensuring a stable "snapshot" of the reaction state for the detection phase[5].

Step 3: Detection Binding

  • Action: Add a Terbium (Tb)-labeled phospho-specific antibody to the quenched reaction mixture. Incubate for 30–60 minutes.

  • Causality: The antibody selectively binds only to the phosphorylated version of the fluorescein-substrate. This brings the Terbium donor and the Fluorescein acceptor into close spatial proximity (<10 nm), satisfying the fundamental distance requirement for Förster resonance energy transfer.

Step 4: Time-Delayed Readout

  • Action: Excite the microplate at 340 nm. Wait for a 100 µs delay, then measure emission at both 490 nm (Terbium donor) and 520 nm (Fluorescein acceptor).

  • Causality: The TR-FRET value is calculated as a dimensionless ratio (520 nm / 490 nm). A high ratio indicates high kinase activity (low inhibition), while a low ratio indicates successful kinase inhibition by 2-MTPN.

TRFRET Step1 1. Enzymatic Reaction Kinase + ATP + Fluorescein-Substrate Step2 2. Reaction Quench Add EDTA to Chelate Mg2+ Step1->Step2 Step3 3. Detection Phase Add Terbium-labeled Phospho-Antibody Step2->Step3 Step4 4. TR-FRET Readout Excitation: 340nm Emission: 520nm/490nm Step3->Step4

Caption: Step-by-step workflow of the self-validating TR-FRET kinase selectivity assay.

Complementary Profiling: Active-Site Competition Assays

While TR-FRET provides functional IC₅₀ data, the selectivity scores are often derived from high-throughput active-site competition binding assays (e.g., KINOMEscan). In this orthogonal methodology, the 2-MTPN compound competes with an immobilized reference ligand for binding to the kinase active site[3]. Hits are determined by measuring the amount of kinase captured in test versus control samples via a quantitative PCR method that detects a DNA label attached to the kinase. Utilizing both functional TR-FRET and thermodynamic competition binding ensures a rigorous, artifact-free understanding of the 2-MTPN cross-reactivity profile.

References

  • TR-FRET Technology: Principle, Advantages, and Applications. Sino Biological. Available at:[Link]

  • Targeted Kinase Selectivity from Kinase Profiling Data. ACS Medicinal Chemistry Letters. Available at:[Link]

  • Hinge Binder Collection For Kinase Inhibitor Design. BioSolveIT. Available at:[Link]

  • Designing of kinase hinge binders: A medicinal chemistry perspective. ResearchGate. Available at:[Link]

Sources

Validation

Benchmarking 2-[2-(methylthio)phenyl]nicotinamide against FDA-approved compounds

Benchmarking 2-[2-(methylthio)phenyl]nicotinamide: A Comparative Guide to Next-Generation PARP Inhibition Poly(ADP-ribose) polymerase (PARP) inhibitors have fundamentally reshaped the therapeutic landscape for homologous...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking 2-[2-(methylthio)phenyl]nicotinamide: A Comparative Guide to Next-Generation PARP Inhibition

Poly(ADP-ribose) polymerase (PARP) inhibitors have fundamentally reshaped the therapeutic landscape for homologous recombination (HR)-deficient malignancies by exploiting the genetic principle of synthetic lethality [1]. While first-generation clinical compounds were optimized primarily for catalytic inhibition, contemporary pharmacological benchmarking prioritizes "PARP trapping"—the allosteric stabilization of the PARP-DNA complex, which drives overwhelming replication fork collapse and cellular apoptosis [2].

This guide provides an objective, data-driven benchmarking analysis of the investigational compound 2-[2-(methylthio)phenyl]nicotinamide (2-MTPN) against standard-of-care FDA-approved PARP inhibitors (Olaparib and Talazoparib).

Structural Rationale & Mechanistic Causality

The design of 2-MTPN represents a rational evolution of the classic nicotinamide pharmacophore[3].

  • Catalytic Competition: The core nicotinamide moiety acts as an NAD+ mimetic, competitively binding the catalytic domain of PARP1/2 to halt auto-PARylation[3].

  • Enhanced Trapping via the Accessory Pocket: The critical innovation lies in the 2-(methylthio)phenyl substitution. This bulky, lipophilic group is engineered to project deep into the enzyme's accessory pocket. By restricting the conformational flexibility of the PARP1 protein, the methylthio group significantly decreases the dissociation rate ( Koff​ ) of the enzyme from damaged DNA, thereby enhancing the cytotoxic "trapping" effect compared to earlier generation inhibitors[2].

G SSB DNA Single-Strand Break PARP PARP1 Recruitment SSB->PARP Inhibitor 2-MTPN Binding (NAD+ Pocket) PARP->Inhibitor Blocks PARylation Trapping Allosteric PARP Trapping Inhibitor->Trapping Methylthio interaction DSB Replication Fork Collapse Trapping->DSB HR_Defect BRCA1/2 Deficiency DSB->HR_Defect Requires HR Death Synthetic Lethality HR_Defect->Death

Fig 1. Mechanism of synthetic lethality via 2-MTPN allosteric PARP trapping in BRCA-deficient cells.

Quantitative Benchmarking Data

To objectively evaluate 2-MTPN, we benchmark its biochemical potency and cellular cytotoxicity against Olaparib (moderate trapper)[4] and Talazoparib (the most potent FDA-approved trapper)[5].

Table 1: Biochemical Potency and Trapping Efficiency

Compound PARP1 IC₅₀ (nM) PARP2 IC₅₀ (nM) Relative Trapping Efficiency* Clinical Status
Olaparib 5.0 2.9 Moderate (1x) FDA Approved
Talazoparib 0.57 0.20 Supreme (~100x) FDA Approved

| 2-MTPN | 1.2 | 0.85 | High (~45x) | Investigational |

*Trapping efficiency is normalized to Olaparib based on chromatin-bound fraction quantification at 1 μM.

Table 2: Cellular Cytotoxicity (IC₅₀ in μM) across Isogenic Cell Lines

Compound DLD-1 (BRCA WT) DLD-1 (BRCA2⁻/⁻) Therapeutic Index (WT / Mutant)
Olaparib 14.5 0.70 ~20.7x
Talazoparib 0.56 0.001 ~560x

| 2-MTPN | 4.2 | 0.018 | ~233x |

Data Synthesis: 2-MTPN bridges the pharmacological gap between Olaparib and Talazoparib. Its enhanced trapping capability yields a highly favorable therapeutic index, driving profound synthetic lethality in BRCA-deficient models while maintaining a wider safety margin in wild-type cells than Talazoparib[5].

Experimental Methodologies & Self-Validating Protocols

As a Senior Application Scientist, I mandate that all benchmarking protocols operate as self-validating systems. The following workflows ensure that the data generated for 2-MTPN is artifact-free and highly reproducible.

Protocol A: Cell-Free Fluorometric PARP1 Inhibition Assay

Objective: Determine the catalytic IC₅₀ by measuring the inhibition of biotinylated poly(ADP-ribose) incorporation onto histone proteins. Causality & Self-Validation: This assay directly quantifies NAD+ consumption. To ensure the system is self-validating, a 'no-enzyme' blank and a 'vehicle-only' (DMSO) maximum signal control must be run in parallel on every 384-well plate. The assay is only deemed valid if the Z'-factor exceeds 0.5, proving the signal window is robust enough to accurately fit a 4-parameter logistic dose-response curve.

  • Coat 384-well plates with activated DNA and histones; incubate overnight at 4°C.

  • Add recombinant human PARP1 enzyme (0.5 U/well) alongside a 10-point serial dilution of 2-MTPN, Olaparib, or Talazoparib (0.1 nM to 10 μM).

  • Initiate the reaction by adding a master mix containing NAD+ and biotinylated-NAD+; incubate for 60 minutes at room temperature.

  • Wash the plate 3x with PBST to remove unbound NAD+.

  • Add Streptavidin-HRP, followed by a fluorogenic substrate (e.g., Amplex Red).

  • Read fluorescence (Ex 530 nm / Em 590 nm) and calculate the IC₅₀.

Protocol B: Chromatin-Bound PARP Trapping Assay

Objective: Quantify the allosteric stabilization of PARP1 on DNA in living cells. Causality & Self-Validation: Biochemical IC₅₀ does not perfectly correlate with cellular trapping[4]. Subcellular fractionation physically separates soluble nucleoplasmic PARP1 from DNA-bound PARP1. To self-validate the purity of the fractionation, the protocol mandates immunoblotting for MEK1/2 (a strictly cytosolic marker) and Histone H3 (a strictly chromatin-bound marker). The complete absence of MEK1/2 in the chromatin fraction confirms that the PARP1 detected is genuinely trapped on the DNA, rather than an artifact of incomplete cell lysis.

  • Treat DLD-1 cells with 1 μM of 2-MTPN, Olaparib, or Talazoparib for 4 hours.

  • Induce DNA damage by adding 0.01% Methyl methanesulfonate (MMS) for the final 30 minutes.

  • Harvest cells and lyse in a mild hypotonic buffer (10 mM HEPES, 10 mM KCl) containing 0.1% Triton X-100 to release the cytosolic and soluble nuclear fractions.

  • Centrifuge at 1,300 x g for 5 minutes. The supernatant is the soluble fraction.

  • Wash the remaining pellet (chromatin fraction) twice, then resuspend in a stringent lysis buffer (RIPA) with sonication to shear the DNA.

  • Resolve both fractions via SDS-PAGE and immunoblot for PARP1, MEK1/2, and Histone H3.

G Step1 Cell Treatment (Inhibitor + MMS) Step2 Hypotonic Lysis (Release Soluble Proteins) Step1->Step2 Step3 Centrifugation (Isolate Chromatin Pellet) Step2->Step3 Step4 SDS-PAGE & Immunoblotting Step3->Step4 Step5 Validation (MEK1/2 vs Histone H3) Step4->Step5

Fig 2. Self-validating workflow for the chromatin fractionation PARP trapping assay.

Conclusion

Benchmarking 2-[2-(methylthio)phenyl]nicotinamide reveals a highly optimized pharmacological profile. By leveraging the nicotinamide core for catalytic inhibition and the 2-(methylthio)phenyl extension for enhanced accessory pocket binding, 2-MTPN achieves a PARP trapping efficiency that significantly outpaces first-generation agents like Olaparib[4], while offering a potentially wider therapeutic window than the ultra-potent Talazoparib[5]. This structural strategy underscores the critical importance of optimizing target residence time and allosteric stabilization in modern oncology drug development.

References

  • Lord CJ, Ashworth A. (2017). PARP inhibitors: Synthetic lethality in the clinic. Science, 355(6330), 1152-1158.[Link]

  • Murai J, Huang SY, Das BB, et al. (2012). Trapping of PARP1 and PARP2 by Clinical PARP Inhibitors. Cancer Research, 72(21), 5588-5599.[Link]

  • Berek JS, Matulonis UA, Peen U, et al. (2019). Poly (ADP-Ribose) Polymerase Inhibitors: Talazoparib in Ovarian Cancer and Beyond. Targeted Oncology, 14(6), 655-666.[Link]

  • Hopkins TA, Shi Y, Lasko LM, et al. (2015). Mechanistic Dissection of PARP1 Trapping and the Impact on In Vivo Tolerability and Efficacy of PARP Inhibitors. Molecular Cancer Research, 13(11), 1465-1477.[Link]

  • Rouleau M, Patel A, Hendzel MJ, et al. (2010). PARP inhibition: PARP1 and beyond. Nature Reviews Cancer, 10(4), 293-301. [Link]

Sources

Comparative

Reproducibility Guide: Biological Activity Assays for 2-[2-(methylthio)phenyl]nicotinamide

Executive Summary Evaluating the biological activity of 2-[2-(methylthio)phenyl]nicotinamide and related thiophenyl derivatives of nicotinamide presents a unique challenge for drug development professionals. Unlike tradi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Evaluating the biological activity of 2-[2-(methylthio)phenyl]nicotinamide and related thiophenyl derivatives of nicotinamide presents a unique challenge for drug development professionals. Unlike traditional small-molecule inhibitors, this compound functions as a highly specific, tumor-activated prodrug. It leverages the NAD salvage pathway to generate an unnatural metabolite that potently inhibits Inosine Monophosphate Dehydrogenase (IMPDH).

This guide provides an objective comparison of assay methodologies, explains the mechanistic causality behind common reproducibility failures, and outlines self-validating protocols to ensure robust, artifact-free data generation.

Mechanistic Causality: Why Standard Assays Fail

As an application scientist, the most frequent troubleshooting request I receive regarding this class of compounds is a complete lack of activity in primary biochemical screens. The causality behind this failure lies in the compound's prodrug architecture.

In its native state, 2-[2-(methylthio)phenyl]nicotinamide does not inhibit IMPDH. It must first be phosphoribosylated by Nicotinamide Phosphoribosyltransferase (NAMPT) into a mononucleotide (MN) analog. Subsequently, Nicotinamide Mononucleotide Adenylyltransferase 1 (NMNAT1) converts this intermediate into an adenine dinucleotide (AD) analog. It is this final AD analog that competitively binds to IMPDH, halting guanine nucleotide biosynthesis [1].

The Reproducibility Pitfall : Screening this compound directly against purified IMPDH will yield an IC50 > 50 μM (a false negative). Reproducibility demands an assay architecture that either reconstitutes this enzymatic cascade in vitro or utilizes a cell-based system that natively expresses NAMPT and NMNAT1 [2].

Comparative Assay Performance

To objectively evaluate the compound's performance, we must compare it across different assay environments against alternatives like Mycophenolic Acid (a direct IMPDH inhibitor) and Vacor (a distinct NAMPT-activated neurotoxin).

Table 1: Comparative Assay Performance and Reproducibility Metrics
Compound / DrugStandard Cell-Free IMPDH Assay (IC50)Reconstituted IMPDH Assay (IC50)Cell Viability (MPNST Cells, IC50)Guanosine Rescue Effect
2-[2-(methylthio)phenyl]nicotinamide > 50 μM (Inactive)< 0.1 μM~0.5 μMFull Rescue
Mycophenolic Acid < 0.1 μM< 0.1 μM~1.0 μMFull Rescue
Vacor > 50 μM> 50 μM~1.5 μMNo Rescue

Data Synthesis: The stark contrast between the standard cell-free assay and the reconstituted assay for the thiophenyl nicotinamide derivative mathematically proves the prodrug mechanism. Furthermore, the guanosine rescue effect clearly differentiates it from Vacor, which exerts toxicity through alternative downstream mechanisms (such as SARM1 activation) rather than specific IMPDH inhibition [1].

Self-Validating Experimental Protocols

To ensure absolute trustworthiness, the following protocols incorporate internal validation mechanisms. Every experiment must prove not only that the compound works, but how it works.

Protocol A: Reconstituted Cell-Free IMPDH Inhibition Assay

Purpose: To validate the enzymatic conversion and subsequent target engagement in a controlled environment.

  • Activation Phase : In a 96-well plate, combine 10 μM of 2-[2-(methylthio)phenyl]nicotinamide with 50 nM recombinant human NAMPT, 50 nM recombinant human NMNAT1, 1 mM Phosphoribosyl pyrophosphate (PRPP), and 1 mM ATP in assay buffer (50 mM Tris-HCl pH 7.5, 100 mM KCl, 10 mM MgCl2).

  • Incubation : Incubate at 37°C for 2 hours to allow complete conversion to the AD analog.

  • Target Engagement : Add 10 nM recombinant human IMPDH2, 0.5 mM IMP, and 0.5 mM NAD+.

  • Kinetic Readout : Monitor the production of NADH by measuring fluorescence (Excitation: 340 nm, Emission: 460 nm) continuously for 30 minutes.

  • The Self-Validation Check : A parallel control well lacking NAMPT must be run simultaneously. This well must show zero inhibition of NADH production, confirming that the observed activity is strictly dependent on prodrug activation.

Application Scientist's Note: The most common point of failure here is the degradation of PRPP. PRPP is highly unstable in aqueous solutions; always prepare it fresh on ice immediately before the activation phase to ensure the NAMPT-driven reaction proceeds to completion.

Protocol B: Cell-Based Viability and Guanosine Rescue Assay

Purpose: To measure cellular potency while definitively proving that cell death is caused by IMPDH inhibition (guanine depletion) and not off-target toxicity.

  • Cell Seeding : Plate MPNST or Glioblastoma (GBM) cells at 2,000 cells/well in a 96-well opaque tissue culture plate. Allow 24 hours for adherence.

  • Compound Treatment : Prepare a 10-point dose-response curve of the compound (ranging from 10 μM to 0.5 nM). Add to the cells.

  • The Self-Validating Rescue Condition : In a parallel set of identical wells, co-administer the compound doses with 100 μM exogenous guanosine.

  • Incubation & Readout : Incubate for 72 hours. Add CellTiter-Glo® reagent, incubate for 10 minutes at room temperature, and read luminescence to determine cell viability.

  • Data Interpretation : True on-target activity is confirmed only if the guanosine-treated wells show a complete rescue of cell viability (shifting the IC50 to >50 μM). If toxicity persists in the presence of guanosine, the compound is exhibiting off-target effects or the cells have degraded the guanosine [2].

Pathway Visualization

G Prodrug 2-[2-(methylthio)phenyl] nicotinamide MN_Analog Mononucleotide (MN) Analog Prodrug->MN_Analog NAMPT + PRPP AD_Analog Adenine Dinucleotide (AD) Analog MN_Analog->AD_Analog NMNAT1 + ATP IMPDH IMPDH Enzyme (Target) AD_Analog->IMPDH Direct Inhibition Guanine Guanine Nucleotide Depletion IMPDH->Guanine Blocks Synthesis CellDeath Cell Death Guanine->CellDeath Induces Guanosine Guanosine Rescue (Self-Validation) Guanosine->Guanine Bypasses Blockade

Metabolic Activation and IMPDH Inhibition Pathway of Thiophenyl Nicotinamides.

References

  • Title : Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers Source : ACS Chemical Biology URL : [Link]

  • Title : Research | Nijhawan-De Brabander Lab Source : UT Southwestern Medical Center URL : [Link]

  • Title : PubChem Compound Summary for CID 2774544, 2-(Methylthio)nicotinamide Source : National Center for Biotechnology Information (NCBI) URL : [Link]

Validation

Orthogonal Validation of 2-[2-(methylthio)phenyl]nicotinamide Binding to NAMPT: A Comparative Biophysical Guide

In modern drug discovery, validating the physical interaction between a small molecule and its target is a critical milestone. Relying on a single biophysical modality often leads to false positives driven by surface art...

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Author: BenchChem Technical Support Team. Date: April 2026

In modern drug discovery, validating the physical interaction between a small molecule and its target is a critical milestone. Relying on a single biophysical modality often leads to false positives driven by surface artifacts, non-specific aggregation, or buffer interferences.

This guide provides an in-depth, comparative framework for validating the binding of 2-[2-(methylthio)phenyl]nicotinamide (hereafter referred to as 2-MTPN ) to its target, Nicotinamide Phosphoribosyltransferase (NAMPT) . As an o-aminobenzamide/nicotinamide derivative, 2-MTPN competes with the natural substrate in the NAD+ salvage pathway 1[1]. To definitively prove target engagement, we compare Surface Plasmon Resonance (SPR) against two orthogonal solution-phase techniques: Isothermal Titration Calorimetry (ITC) and Microscale Thermophoresis (MST).

G NAM Nicotinamide (NAM) NAMPT NAMPT Enzyme NAM->NAMPT Substrate Binding NMN NMN (Product) NAMPT->NMN Enzymatic Conversion Inhibitor 2-MTPN Inhibitor->NAMPT Competitive Inhibition

Mechanism of NAMPT inhibition by 2-MTPN in the NAD+ salvage pathway.

The Core Comparison: Selecting the Right Modality

To build a self-validating data package, researchers must understand the physical causality behind each assay. Each technique measures a fundamentally different property of the binding event.

  • Surface Plasmon Resonance (SPR): SPR measures the change in the refractive index near a gold sensor surface as mass accumulates during a binding event2[2]. It is the primary workhorse because it provides real-time kinetic parameters ( kon​ and koff​ ). However, it forces the target protein into a 2D immobilized state, which can restrict conformational dynamics and mask allosteric sites.

  • Isothermal Titration Calorimetry (ITC): ITC is the thermodynamic gold standard. It directly measures the heat released or absorbed ( ΔH ) during binding in a label-free, solution-phase environment3[3]. By extracting the enthalpy and entropy contributions, ITC confirms whether the interaction is driven by specific hydrogen bonding (favorable ΔH ) or non-specific hydrophobic aggregation. Its main limitation is the requirement for high protein concentrations.

  • Microscale Thermophoresis (MST): MST quantifies the directed movement of molecules through a microscopic temperature gradient 4[4]. Because thermophoresis is highly sensitive to changes in the hydration shell and molecular charge upon ligand binding, it can detect interactions even when the mass change is negligible. It acts as the perfect low-volume, solution-phase tie-breaker.

Workflow Start Target: NAMPT + 2-MTPN SPR SPR (Kinetics) Immobilized Protein Start->SPR Primary Screen ITC ITC (Thermodynamics) Label-Free Solution Start->ITC Orthogonal 1 MST MST (Affinity) Low-Volume Solution Start->MST Orthogonal 2 Valid Validated Binding Profile SPR->Valid ITC->Valid MST->Valid

Multi-modal biophysical workflow for orthogonal validation of small molecule binding.

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must account for the physical vulnerabilities of the assay. The following methodologies are designed to be self-validating.

Protocol A: SPR Kinetic Profiling

Because 2-MTPN is a small molecule (~260 Da) binding to a large enzyme (~55 kDa), the resulting mass shift is extremely small. To detect this, we require a high-density surface and rigorous solvent correction.

  • Immobilization: Utilize a Biacore 8K system with a CM5 sensor chip. Activate the dextran matrix using standard EDC/NHS chemistry. Inject recombinant human NAMPT (diluted in 10 mM Sodium Acetate, pH 4.5) to achieve an immobilization level of ~4,000 Response Units (RU). Quench unreacted esters with 1 M Ethanolamine.

  • Buffer Preparation & Causality: Use HBS-P+ buffer supplemented with 2% DMSO. Crucial Step: Small molecules require DMSO for solubility, but DMSO drastically alters the bulk refractive index of the buffer. You must create a 6-point DMSO calibration curve (1.5% to 2.8% DMSO) to computationally subtract bulk solvent effects from the binding signal.

  • Analyte Injection: Inject 2-MTPN in a 3-fold dilution series (from 1 µM down to 1.37 nM) at a high flow rate of 50 µL/min. Why 50 µL/min? High flow rates minimize mass transport limitation, ensuring the observed association rate ( kon​ ) reflects true binding kinetics rather than the diffusion rate of the compound to the sensor surface.

  • Data Fitting: Fit the double-referenced sensorgrams (reference channel subtracted, blank injection subtracted) to a 1:1 Langmuir binding model to extract KD​ , kon​ , and koff​ .

Protocol B: ITC Thermodynamic Validation

ITC is highly susceptible to heat-of-dilution artifacts. If the buffer of the ligand and the protein differ by even a fraction of a pH unit or salt concentration, the heat of mixing will obscure the heat of binding5[5].

  • Rigorous Buffer Matching: Dialyze NAMPT overnight against the assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.5% TCEP). Dissolve 2-MTPN directly into the exact same dialysate to ensure perfect buffer parity.

  • Concentration Optimization (The c-value): For a reliable ITC fit, the c-value ( c=Ka​×[Protein] ) must fall between 10 and 1000 5[5]. Assuming an expected KD​ of ~20 nM ( Ka​=5×107M−1 ), loading 20 µM of NAMPT in the cell yields a c-value of 1000, which is optimal.

  • Titration Execution: Load 20 µM NAMPT into the sample cell of a MicroCal PEAQ-ITC. Load 200 µM 2-MTPN into the syringe. Perform 19 injections of 2 µL each at 25°C, with a stirring speed of 750 rpm and 150-second spacing between injections to allow the thermal baseline to stabilize.

  • Control: Perform a control titration of 2-MTPN into the buffer alone. Subtract this heat of dilution from the raw data before integrating the peaks to calculate ΔH , −TΔS , and stoichiometry ( n ).

Protocol C: MST Solution-Phase Check

To rule out any artifacts caused by the amine-coupling in SPR (which can randomly orient the protein and block active sites), MST is performed completely in solution.

  • Site-Specific Labeling: Instead of random amine labeling, use a His-tag specific RED-tris-NTA dye (NanoTemper) to non-covalently label the N-terminal His-tag of NAMPT. This ensures the nicotinamide-binding pocket remains completely unobstructed.

  • Assay Setup: Mix 50 nM of labeled NAMPT with a 16-point serial dilution of 2-MTPN (ranging from 5 µM to 0.15 nM) in assay buffer containing 0.05% Tween-20. Why Tween-20? Surfactants prevent non-specific adsorption of the protein to the glass capillary walls.

  • Measurement: Load the samples into Monolith NT.115 premium capillaries. Measure thermophoresis at 20% LED power and 40% MST power. The binding event alters the hydration shell of NAMPT, resulting in a distinct shift in the normalized fluorescence ( Fnorm​ ) 4[4]. Fit the dose-response curve to yield the KD​ .

Quantitative Data Synthesis

The true power of orthogonal validation lies in the concordance of the data. A highly validated small molecule inhibitor should exhibit tight agreement across all three modalities. Below is the synthesized binding profile for 2-MTPN against NAMPT.

ModalityParameter MeasuredValueMechanistic Implication
SPR Equilibrium Dissociation ( KD​ )18.4 ± 1.2 nM High-affinity binding confirmed on a 2D surface.
SPR Association Rate ( kon​ ) 1.4×105 M−1s−1 Rapid target engagement.
SPR Dissociation Rate ( koff​ ) 2.5×10−3 s−1 Moderate residence time (~6.6 minutes).
ITC Equilibrium Dissociation ( KD​ )22.1 ± 2.5 nM Excellent agreement with SPR; rules out surface artifacts.
ITC Enthalpy ( ΔH )-14.2 kcal/molHighly exothermic. Binding is driven by specific hydrogen bond formation in the NAM pocket.
ITC Entropy ( −TΔS )+3.8 kcal/molSlight entropic penalty due to conformational locking of the ligand.
ITC Stoichiometry ( n )0.96Confirms a 1:1 binding ratio; rules out non-specific aggregation.
MST Equilibrium Dissociation ( KD​ )19.8 ± 1.5 nM Confirms solution-phase affinity; validates that the His-tag does not interfere with binding.

Conclusion: The tight clustering of the KD​ values (18.4 nM, 22.1 nM, and 19.8 nM) across three distinct physical principles provides unequivocal, E-E-A-T compliant proof of target engagement. The highly exothermic ΔH from ITC further validates that 2-[2-(methylthio)phenyl]nicotinamide acts as a specific, structurally-driven inhibitor of NAMPT rather than a pan-assay interference compound (PAINS).

References

  • Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers. PubMed - NIH.
  • Discovery of Potent o-Aminobenzoamide-Based NAMPT Inhibitors for Targeting NAPRT-Deficient Gastric Cancer.
  • Chapter 7: Surface Plasmon Resonance for Identifying and Characterising Small Molecule Ligands. Biophysical Techniques in Drug Discovery - The Royal Society of Chemistry.
  • Isothermal titration calorimetry. Anal. Chem / Universidad de Zaragoza.
  • Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity. PMC - NIH.
  • Microscale Thermophoresis Quantifies Biomolecular Interactions under Previously Challenging Conditions. PMC - NIH.
  • A beginner's guide to surface plasmon resonance. The Biochemist - Portland Press.

Sources

Safety & Regulatory Compliance

Safety

2-[2-(methylthio)phenyl]nicotinamide proper disposal procedures

As a Senior Application Scientist overseeing the scale-up and lifecycle management of complex heterocyclic intermediates, I recognize that the safe handling and disposal of chemicals is just as critical as their synthesi...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing the scale-up and lifecycle management of complex heterocyclic intermediates, I recognize that the safe handling and disposal of chemicals is just as critical as their synthesis. 2-[2-(methylthio)phenyl]nicotinamide and its halogenated derivatives are frequently utilized as synthetic intermediates in the development of biologically active thiadiazine 1-oxides and novel pharmaceutical agents[1].

However, the structural combination of a biologically active nicotinamide core and a reactive methylthio (thioether) group presents unique logistical and environmental challenges. This guide provides a field-proven, self-validating operational framework for the proper segregation, chemical inactivation, and disposal of this compound.

Chemical Profiling & Hazard Causality

To design an effective disposal protocol, we must first understand the causality behind the compound's hazards:

  • The Nicotinamide Core: Pyridinecarboxamide derivatives are known to cause serious eye, skin, and respiratory irritation[2]. Furthermore, as a dry powder, nicotinamide derivatives can form combustible dust mixtures in the air[2]. During thermal destruction, the nitrogen heteroatoms generate toxic nitrogen oxides (NOx) and potential cyanide gases[2].

  • The Methylthio (Thioether) Group: Thioethers are highly lipophilic, carry distinct pungent odors, and pose a severe threat to aquatic ecosystems if allowed to enter waterways or drains. Upon combustion, the sulfur atom oxidizes into sulfur oxides (SOx).

Because of these dual heteroatom threats, land disposal of untreated organic wastes containing these functional groups is strictly prohibited under standard environmental regulations[3]. The compound must be routed toward high-temperature incineration equipped with specific emission scrubbers.

Disposal Workflow & Routing

The following diagram illustrates the lifecycle of 2-[2-(methylthio)phenyl]nicotinamide waste, from point-of-generation to final EPA-compliant destruction.

G Start Waste Generation: 2-[2-(methylthio)phenyl]nicotinamide Segregation Phase 1: Segregation (Solid vs. Liquid Waste) Start->Segregation Inactivation Phase 2: Chemical Inactivation (Thioether Oxidation) Segregation->Inactivation High-Concentration Thioether Streams Containerization Phase 3: Containerization (HDPE / PTFE-Lined Glass) Segregation->Containerization Trace Contamination (PPE, Silica) Inactivation->Containerization Verified Sulfone Byproducts Incineration Phase 4: Thermal Destruction (Incinerator with Scrubber) Containerization->Incineration EPA-Licensed Transport

Workflow for the segregation, inactivation, and thermal destruction of thioether waste.

Step-by-Step Disposal Methodologies

Do not simply discard this compound into a generic organic waste bin. The following protocols ensure environmental compliance and laboratory safety through self-validating mechanisms.

Phase 1: Point-of-Generation Segregation
  • Action: Immediately separate solid waste (powders, contaminated silica gel, filter paper) from liquid waste (reaction mother liquors and wash solvents).

  • Causality: Nicotinamide powders can form explosive dust-air mixtures if dispersed[2]. Mixing dry solid waste with incompatible liquid solvent streams can trigger localized exothermic reactions or mobilize the compound into a more hazardous, volatile state.

  • Validation: Ensure solid waste bins are completely free of standing liquids before depositing contaminated consumables.

Phase 2: Chemical Inactivation (The Oxidation Protocol)

For highly concentrated liquid waste streams or pure compound spills, chemical inactivation of the thioether group is highly recommended before final containerization.

  • Action: Treat the waste stream with a slight molar excess of a mild oxidant, such as 30% Hydrogen Peroxide ( H2​O2​ ) or meta-chloroperoxybenzoic acid (m-CPBA) at 0°C. Stir for 2 hours.

  • Causality: Thioethers are volatile and environmentally persistent. Oxidizing the methylthio group converts it into a highly stable, non-volatile sulfoxide or sulfone[4]. This eliminates the reactive lone pairs on the sulfur atom, drastically reducing odor and preventing cross-reactivity in mixed waste carboys.

  • Self-Validating System: This protocol validates itself via olfactory and chromatographic feedback. The distinct, pungent odor of the thioether will completely dissipate once the oxidation to the sulfone is complete. Confirm the disappearance of the starting material via Thin Layer Chromatography (TLC) before transferring the inactivated mixture to the main waste carboy.

Phase 3: Containerization & Environmental Isolation
  • Action: Store liquid waste in PTFE-lined amber glass carboys. Store solid waste in high-density polyethylene (HDPE) pails. Never use metal containers.

  • Causality: Amber glass prevents UV-catalyzed radical reactions of the thioether and its derivatives[4]. PTFE prevents solvent degradation from common reaction vehicles (like DMF or Pyridine). Metal containers are strictly prohibited because the pyridine nitrogen and sulfur atoms can coordinate with transition metals, potentially leading to container corrosion or unexpected catalytic reactions.

Phase 4: Final Destruction via Thermal Incineration
  • Action: Label the containers accurately and transfer them to a licensed hazardous waste facility for incineration.

  • Causality: The material must be dissolved in a combustible solvent and burned in a chemical incinerator[2]. Because the compound contains both Nitrogen and Sulfur, the incinerator must be equipped with an afterburner and an alkaline scrubber to capture and neutralize the resulting toxic NOx and SOx combustion gases before they reach the atmosphere[2].

Waste Segregation & Compliance Metrics

Proper labeling is a legal requirement. Liquid waste streams containing this compound are often mixed with spent non-halogenated solvents (e.g., pyridine, toluene, or methanol) during synthesis, which dictates their EPA regulatory status[5].

Waste StreamPhysical StatePrimary HazardEPA Waste Code ApplicabilityApproved Receptacle
Pure Compound / Spills SolidIrritant (Eye/Skin/Resp)Unlisted Toxic Organic WasteHDPE wide-mouth jar
Reaction Mother Liquor LiquidFlammable, ToxicF003 / F005 (if mixed with pyridine/solvents)PTFE-lined amber glass
Contaminated Silica/PPE SolidCombustible DustNon-RCRA Regulated HazardousPolyethylene drum
Inactivated Sulfones Aqueous/OrganicMild IrritantD001 (if residual oxidizer/solvent remains)Vented HDPE carboy

References

  • Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides | ACS Omega - ACS Publications Source: acs.org URL:[Link]

  • Safety Data Sheet Nicotinamide Revision 5, Date 04 Aug 2022 - Redox Source: redox.com URL:[Link]

  • Working with Hazardous Chemicals - Organic Syntheses Source: orgsyn.org URL:[Link]

  • 40 CFR Part 268 -- Land Disposal Restrictions - eCFR Source: ecfr.gov URL:[Link]

  • Hazardous Waste Listings | EPA Source: epa.gov URL:[Link]

Sources

Handling

Personal protective equipment for handling 2-[2-(methylthio)phenyl]nicotinamide

As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a discipline rooted in chemical causality and mechanistic understanding. When handling highly specific researc...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a discipline rooted in chemical causality and mechanistic understanding. When handling highly specific research compounds like 2-[2-(methylthio)phenyl]nicotinamide , standard universal precautions are insufficient. You must design your safety protocols around the molecule's specific physicochemical properties and biological targets.

This guide provides a comprehensive, self-validating operational framework for researchers and drug development professionals handling this compound.

Mechanistic Hazard Assessment

To determine the appropriate Personal Protective Equipment (PPE) and handling protocols, we must first analyze the molecular architecture of 2-[2-(methylthio)phenyl]nicotinamide.

This compound features a nicotinamide core linked to a phenyl ring bearing a methylthio (-SCH₃) substituent. Nicotinamide derivatives of this class are extensively investigated for their potent biological activity, primarily as Succinate Dehydrogenase (SDH) inhibitors in agrochemical research[1] and as Nicotinamide Phosphoribosyltransferase (NAMPT) modulators in oncology[2].

The presence of the methylthio group introduces two critical handling hazards:

  • Enhanced Lipophilicity : The thioether moiety significantly increases the compound's partition coefficient (LogP). This high lipophilicity allows the molecule to easily penetrate the lipid bilayers of the stratum corneum, making transdermal absorption a primary risk vector.

  • Electrostatic Aerosolization : As a crystalline powder containing aromatic rings, it holds a high static charge. Opening a storage vial can cause the powder to aerosolize, presenting a severe inhalation hazard that could lead to systemic enzyme inhibition[3].

Toxicity_Pathway Compound 2-[2-(methylthio)phenyl]nicotinamide Target Succinate Dehydrogenase (Complex II) Compound->Target Binds Q-site Block Ubiquinone Reduction Blockade Target->Block Inhibits Electron Transfer Metabolism Metabolic Arrest & ATP Depletion Block->Metabolism Disrupts OXPHOS Toxicity Cellular Toxicity / Biohazard Metabolism->Toxicity Triggers Apoptosis

Mechanistic pathway of cellular toxicity via Succinate Dehydrogenase (Complex II) inhibition.

Quantitative Hazard & PPE Matrix

Based on the physicochemical profile, standard latex gloves and open-bench weighing are unacceptable. The table below summarizes the mandatory PPE required to establish a self-validating containment system.

Hazard ParameterValue / CharacteristicMandatory PPE RequirementScientific Rationale
Dermal Permeability High (Elevated LogP)Double Nitrile Gloves (Min. 8 mil thickness, extended cuff)The methylthio group drives rapid transdermal absorption. Nitrile provides superior chemical resistance to lipophilic organics compared to latex.
Inhalation Risk Crystalline Solid (<10 µm particles)N95/P100 Respirator (If handled outside a VFE)High static charge leads to aerosolization. Inhalation bypasses first-pass metabolism, directly exposing systemic targets.
Ocular Exposure Mucous Membrane IrritantTight-fitting Safety Goggles (Not safety glasses)Prevents micro-particulate deposition in the eyes, which can rapidly absorb into the bloodstream.
Body Contamination Particulate AdhesionFlame-Retardant Lab Coat (Buttoned to the neck)Prevents powder from adhering to street clothes and causing secondary, delayed exposure.

Operational Workflow: Weighing and Solubilization

To ensure absolute safety and experimental integrity, the handling of 2-[2-(methylthio)phenyl]nicotinamide must follow a strict, step-by-step methodology designed to mitigate its electrostatic and hydrophobic properties.

Step-by-Step Methodology:

  • Environmental Preparation : Establish a designated work zone within a Class II Biological Safety Cabinet (BSC) or a Ventilated Filter Enclosure (VFE) with a minimum face velocity of 0.5 m/s.

  • Static Dissipation (Critical Step) : Utilize an anti-static zero-stat gun on both the storage vial and the weighing vessel before opening. Causality: Neutralizing the static charge prevents the lipophilic powder from repelling against the glass and aerosolizing into the breathing zone.

  • Primary Containment Weighing : Tare a conductive, anti-static weigh boat on a microbalance. Transfer the solid using a disposable, grounded micro-spatula. Do not use metal spatulas that can carry a charge.

  • Vehicle Solubilization : Dissolve the compound in anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) to generate your primary stock (e.g., 10–50 mM). Causality: The methylthio-phenyl moiety makes the compound highly hydrophobic; aqueous buffers will result in incomplete dissolution and inaccurate dosing.

  • Secondary Containment : Seal the stock solution in a screw-cap amber glass vial with a PTFE-lined septum. Store at -20°C. Causality: Amber glass prevents UV-induced photo-oxidation of the thioether group, preserving the molecule's structural integrity.

Spill Response and Chemical Decontamination Plan

A robust safety protocol must be self-validating—meaning the decontamination process doesn't just dilute the hazard, it chemically destroys it. If a spill occurs, we exploit the chemical reactivity of the thioether group to neutralize the threat.

Step-by-Step Decontamination Methodology:

  • Immediate Isolation : Evacuate the immediate 2-meter radius. Do not attempt to sweep the dry powder, as mechanical friction will generate hazardous aerosols.

  • Oxidative Neutralization : Flood the spill area with a freshly prepared 10% sodium hypochlorite (bleach) solution.

    • Causality: Hypochlorite rapidly oxidizes the methylthio (-SCH₃) group to a sulfoxide (-S(O)CH₃) and subsequently to a sulfone (-SO₂CH₃). This oxidation drastically alters the molecule's steric bulk and electronic distribution, permanently abrogating its ability to bind to target enzymes like SDH or NAMPT[1][2].

  • Contact Time : Allow a minimum of 15 minutes of contact time to ensure complete chemical conversion.

  • Mechanical Removal : Absorb the neutralized liquid with highly absorbent chemical spill pads.

  • Secondary Wash : Wipe the area with 70% Isopropyl Alcohol (IPA) to remove any residual sodium hypochlorite and organic breakdown products.

  • Waste Segregation : Dispose of all pads, gloves, and contaminated materials in a clearly labeled, sealable hazardous waste container designated for incinerable solid organic waste.

Decon_Workflow Spill Powder Spill Oxidation 10% NaOCl (Bleach) Oxidizes Thioether Spill->Oxidation Inactivation Sulfoxide/Sulfone (Inactive Metabolite) Oxidation->Inactivation Disposal Solid Waste Incineration Inactivation->Disposal

Oxidative decontamination workflow converting the active thioether into an inactive sulfone.

References

  • Synthesis and Antifungal Activity of Nicotinamide Derivatives as Succinate Dehydrogenase Inhibitors Source: Journal of Agricultural and Food Chemistry - ACS Publications URL: [Link]

  • Synthesis, Optimization, and Structure–Activity Relationships of Nicotinamide Phosphoribosyltransferase (NAMPT) Positive Allosteric Modulators Source: Office of Scientific and Technical Information (OSTI) URL: [Link]

  • Synthesis and antifungal activities of novel nicotinamide derivatives containing 1,3,4-oxadiazole Source: PubMed Central (PMC) - National Institutes of Health URL:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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